Diethyl phthalate
Description
This compound appears as a clear, colorless liquid without significant odor. More dense than water and insoluble in water. Hence sinks in water. Primary hazard is to the environment. Spread to the environment should be immediately stopped. Easily penetrates soil, contaminates groundwater and nearby waterways. Flash point 325 °F. Severely irritates eyes and mildly irritates skin. Used in the manufacture of perfumes, plastics, mosquito repellents and many other products.
This compound is the diethyl ester of benzene-1,2-dicarboxylic acid. It has a role as a teratogenic agent, a neurotoxin and a plasticiser. It is a phthalate ester, a diester and an ethyl ester.
This compound is a natural product found in Osmanthus fragrans, Allium ampeloprasum, and other organisms with data available.
This compound is a clear, colorless liquid used as a plasticizer for fabricating flexible materials for many household products. It is also used in cosmetics, insecticides and aspirin.
This compound is a phthalate ester. This synthetic substance is commonly used to make plastics more flexible. Products in which it is found include toothbrushes, automobile parts, tools, toys, and food packaging. This compound can be released fairly easily from these products, as it is not part of the chain of chemicals (polymers) that makes up the plastic. This compound is also used in cosmetics, insecticides, and aspirin. Phthalate esters can cause reproductive and developmental toxicity. (L1900, A2883)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKPEMZONWLCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4, Array | |
| Record name | DIETHYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8534 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021780 | |
| Record name | Diethyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethyl phthalate appears as a clear, colorless liquid without significant odor. More dense than water and insoluble in water. Hence sinks in water. Primary hazard is to the environment. Spread to the environment should be immediately stopped. Easily penetrates soil, contaminates groundwater and nearby waterways. Flash point 325 °F. Severely irritates eyes and mildly irritates skin. Used in the manufacture of perfumes, plastics, mosquito repellents and many other products., Liquid, Colorless to water-white, oily liquid with a very slight, aromatic odor. (pesticide); [NIOSH], COLOURLESS OILY LIQUID., Colorless to water-white, oily liquid with a very slight, aromatic odor., Colorless to water-white, oily liquid with a very slight, aromatic odor. [pesticide] | |
| Record name | DIETHYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8534 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/457 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYL PHTHALATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/719 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethyl phthalate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
568 °F at 760 mmHg (NTP, 1992), 295 °C, 563 °F | |
| Record name | DIETHYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8534 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYL PHTHALATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/719 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethyl phthalate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
284 °F (NTP, 1992), 161 °C, 322 °F (161 °C) (Open cup), 117 °C c.c., 284 °F, (oc) 322 °F | |
| Record name | DIETHYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8534 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/457 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYL PHTHALATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/719 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethyl phthalate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ethyl ether. Soluble in acetone, benzene, carbon tetrachloride, MISCIBLE WITH VEGETABLE OILS, Miscible with alcohols, ketones, esters, aromatic hydrocarbons; partly miscible with aliphatic solvents, Miscible with many organic solvents, In water, 1,080 mg/L at 25 °C, Solubility in water at 25 °C: none, (77 °F): 0.1% | |
| Record name | DIETHYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8534 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Diethyl phthalate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.120 at 25 °C/25 °C, Relative density (water = 1): 1.1, 1.12 | |
| Record name | DIETHYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8534 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYL PHTHALATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/719 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethyl phthalate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
7.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.7, 7.66 | |
| Record name | DIETHYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8534 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYL PHTHALATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/719 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 227.8 °F ; 5 mmHg at 285.3 °F (NTP, 1992), 0.002 [mmHg], 2.1X10-3 mm Hg at 25 °C, 0.002 mmHg at 77 °F, (77 °F): 0.002 mmHg | |
| Record name | DIETHYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8534 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/457 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYL PHTHALATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/719 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethyl phthalate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless oily liquid, Colorless to water-white, oily liquid. | |
CAS No. |
84-66-2 | |
| Record name | DIETHYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8534 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl phthalate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL PHTHALATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl phthalate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF064M00AF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYL PHTHALATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/719 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phthalic acid, diethyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/TI100590.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
27 °F (NTP, 1992), -40.5 °C, -67 - -44 °C, -41 °F | |
| Record name | DIETHYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8534 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYL PHTHALATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/719 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethyl phthalate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl Phthalate from Phthalic Anhydride and Ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of diethyl phthalate (DEP), a widely used excipient in the pharmaceutical industry and a common plasticizer. The primary focus of this document is the esterification of phthalic anhydride with ethanol. This guide details the underlying reaction mechanism, offers various experimental protocols, and presents a comparative analysis of different catalytic systems. Quantitative data is systematically organized into tables for clarity and ease of comparison. Furthermore, this guide includes visual representations of the reaction pathway and a general experimental workflow, rendered using Graphviz, to facilitate a deeper understanding of the synthesis process.
Introduction
This compound (C₁₂H₁₄O₄) is a colorless, oily liquid with a faint aromatic odor. In the pharmaceutical industry, it is primarily used as a plasticizer in film coatings for tablets and beads, as a solvent in cosmetic preparations, and as a fixative in fragrances.[1][2] The synthesis of DEP is most commonly achieved through the esterification of phthalic anhydride with ethanol. This reaction is typically catalyzed by a strong acid, with concentrated sulfuric acid being the traditional choice for industrial-scale production.[1][2] However, concerns over equipment corrosion, environmental impact, and the generation of side products have led to the exploration of alternative catalysts, including solid acids and other Lewis acids.[3]
This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis of this compound, enabling them to select and optimize reaction conditions for their specific needs.
Reaction Mechanism
The synthesis of this compound from phthalic anhydride and ethanol proceeds in two main stages. The first stage is a rapid, non-catalytic alcoholysis of the anhydride to form monoethyl phthalate. This is followed by a slower, reversible acid-catalyzed esterification of the monoethyl phthalate to yield the final product, this compound, and water.
The role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid group in monoethyl phthalate, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. The subsequent removal of water drives the equilibrium towards the formation of the diester.
Experimental Protocols
This section details various experimental procedures for the synthesis of this compound, employing different catalysts.
Protocol 1: Synthesis using Concentrated Sulfuric Acid
This method is a traditional and widely used protocol for the synthesis of DEP.
Materials:
-
Phthalic anhydride
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate solution (e.g., 20% aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride and an excess of absolute ethanol (a molar ratio of approximately 1:5 of anhydride to ethanol is common).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for a period of 2 to 5 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess ethanol.
-
Wash the remaining crude product with a sodium carbonate solution to neutralize the acidic catalyst and any unreacted phthalic anhydride. Continue washing until the effervescence ceases.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The crude this compound can be further purified by vacuum distillation to obtain a colorless liquid.
Protocol 2: Synthesis using Ferric Chloride as a Solid Acid Catalyst
This protocol offers a more environmentally friendly alternative to using concentrated sulfuric acid.
Materials:
-
Phthalic anhydride
-
Ethanol
-
Ferric chloride (FeCl₃)
-
Cyclohexane (as a water-carrying agent)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus or a similar water separator and a reflux condenser, add ferric chloride, phthalic anhydride, and ethanol. A molar ratio of phthalic anhydride to ethanol of 1:1.5 is suggested.
-
Add cyclohexane to the flask to act as an azeotropic water-removing agent.
-
Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with cyclohexane and collected in the water separator.
-
Continue the reaction for approximately 1.5 hours, or until no more water is collected in the separator.
-
After cooling, evaporate the cyclohexane under normal pressure.
-
The remaining product can be purified by vacuum distillation to yield the final product.
Quantitative Data
The following table summarizes key quantitative data from various synthesis protocols.
| Catalyst | Molar Ratio (Anhydride:Ethanol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Concentrated H₂SO₄ | 1:5 | Reflux | 5 | Not specified | |
| Concentrated H₂SO₄ | Not specified | 0-150 | 16-20 | Not specified | |
| Ferric Chloride (FeCl₃) | 1:1.5 | Reflux | 1.5 | Not specified | |
| MIL-101(Cr)-SO₃H | 1:5 | Reflux | 5 | Not specified | |
| p-Toluenesulfonic acid (p-TSA) | Not specified | 120-130 | Not specified | Not specified |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is illustrated in the following diagram.
Conclusion
The synthesis of this compound from phthalic anhydride and ethanol is a well-established and versatile reaction. While the traditional method employing concentrated sulfuric acid is effective, alternative catalysts such as ferric chloride and other solid acids offer advantages in terms of reduced environmental impact and equipment corrosion. The choice of catalyst and reaction conditions can be tailored to meet specific laboratory or industrial requirements. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and professionals to successfully synthesize and purify this compound for various applications.
References
The Toxicological Profile of Diethyl Phlthalate: An In-depth Guide Based on Animal Studies
For Immediate Release
A Comprehensive Review of Diethyl Phthalate (DEP) Toxicology in Animal Models for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the toxicological profile of this compound (DEP) as determined through a comprehensive review of animal studies. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering in-depth data on toxicity, detailed experimental methodologies, and visual representations of key biological pathways and experimental designs.
Executive Summary
This compound (DEP) is a widely used phthalate ester found in a variety of consumer products. While generally considered to have low acute toxicity, animal studies have demonstrated a range of effects following subchronic and chronic exposure. The liver has been identified as a primary target organ, with observed effects including increased organ weight and histopathological changes. Evidence for reproductive and developmental toxicity is considered moderate and slight, respectively, with DEP not typically inducing the antiandrogenic effects characteristic of other phthalates. The carcinogenic and genotoxic potential of DEP is not well-established, with available data being largely negative or inconclusive. This guide synthesizes the key findings from animal toxicology studies to provide a robust and actionable resource.
Acute, Subchronic, and Chronic Toxicity
Animal studies indicate that DEP has a low order of acute toxicity via oral and dermal routes.[1] Repeated-dose studies, however, reveal the liver as a primary target organ.
Data Presentation: Acute and Repeated-Dose Toxicity of DEP
| Study Type | Species/Strain | Route of Administration | Dosage | Duration | Key Findings | NOAEL | LOAEL | Reference |
| Acute | Rat | Oral | 9,500 - 31,000 mg/kg | Single Dose | Lethality | - | - | [2] |
| Acute | Rat | Oral | 0.5, 1.0, 2.0, 5.0 mL/kg | Single Dose | One female rat died at 1.0 mL/kg (1,120 mg/kg) and one male rat died at 5.0 mL/kg. | - | 1,120 mg/kg | [2] |
| Acute | Guinea Pig | Oral | 125, 250, 500, 1,000 mg/kg/day | 6 doses/week for 2 weeks | "Possible toxic action" in liver and/or kidney at 250 and 500 mg/kg/day; "Definite toxic action" at 1,000 mg/kg/day. | 125 mg/kg/day | 250 mg/kg/day | [2] |
| Subchronic | Rat (Wistar) | Oral (diet) | 10, 25, 50 mg/kg diet/day (0.57, 1.425, 2.85 mg/kg bw/day) | 5 months | Increased liver to body weight ratio at 10 ppm. Increased serum ACP, LDH, ALT at 10 mg/kg. Increased liver glycogen, cholesterol, triglycerides, and lipid peroxidation in all treated groups. Decreased liver GSH at 10 and 50 mg/kg. Liver histopathology showed vacuolations and fatty degeneration. | - | 0.57 mg/kg/day | [3] |
| Subchronic | Rat | Oral (diet) | 0.2%, 1.0%, 5.0% in diet (approx. 150, 770, 3160 mg/kg/day for males; 150, 750, 3710 mg/kg/day for females) | Up to 8 weeks | No clinical signs or behavioral changes. Increased relative liver weights. | - | - | |
| Subchronic | Female Swiss Mice | Oral (diet) | 10, 25, 50 mg/kg diet/day (approx. 1.25, 3.125, 6.25 mg/kg bw/day) | 90 days | Dose-dependent increase in serum ACP, AST, ALT. Increased serum and liver triglycerides at high dose. Increased liver cholesterol in all treated groups. Liver histopathology showed intracellular vacuolations. | - | 1.25 mg/kg/day | |
| Chronic | Rat | Dermal | 285 and 855 mg/kg/day | 2 years | Slight body weight gain decrements. | - | 285 mg/kg/day |
Experimental Protocols
Chronic Toxicity Study in Male Wistar Rats
-
Animals: Male Wistar rats.
-
Administration: DEP was dissolved in corn oil and mixed with the diet at concentrations of 10, 25, and 50 mg/kg of the diet per day, which corresponded to 0.57, 1.425, and 2.85 mg/kg body weight/day, respectively. A control group received a normal diet.
-
Duration: 5 months.
-
Endpoints Evaluated: Body weight, liver weight, serum and liver biochemical parameters (ACP, LDH, ALT, glycogen, total cholesterol, total triglycerides, lipid peroxidation, total GSH), and liver histology (light and electron microscopy).
Sub-chronic Toxicity in Female Swiss Mice
-
Animals: Female Swiss mice.
-
Administration: DEP was dissolved in corn oil and mixed with the diet at 10, 25, and 50 mg/kg of the diet per day, approximately equal to 1.25, 3.125, and 6.25 mg/kg body weight/day. An oil control group was also included.
-
Duration: 90 days.
-
Endpoints Evaluated: Serum biochemical parameters (ACP, AST, ALT, LDH, triglycerides), liver biochemical parameters (glycogen, cholesterol, triglycerides), and liver histology (light and electron microscopy).
Visualization of Experimental Workflow
Caption: Generalized workflow for in vivo toxicology studies.
Reproductive and Developmental Toxicity
DEP is not considered a potent reproductive or developmental toxicant, and notably, it does not typically cause the antiandrogenic "phthalate syndrome" observed with some other phthalates. However, some studies have reported effects on sperm in adult and peripubertal animals, as well as reduced postnatal growth, often at doses that also induce maternal toxicity.
Data Presentation: Reproductive and Developmental Toxicity of DEP
| Study Type | Species/Strain | Route of Administration | Dosage | Duration | Key Findings | NOAEL | LOAEL | Reference |
| Two-Generation | Rat | Oral (diet) | 0, 600, 3000, 15000 ppm | Two generations | F0 males: increased liver weights, enhanced metabolic enzyme activity, decreased serum testosterone at 3000 and 15000 ppm. F1 and F2 pups: inhibited body weight gain before weaning at 15000 ppm. F1 females: slightly delayed vaginal opening at 15000 ppm. No changes in reproductive performance. | Parental: 15000 ppm; Offspring development: 3000 ppm | Parental: >15000 ppm; Offspring development: 15000 ppm | |
| Developmental | Rat | Oral (diet) | 0.25%, 1%, 2.5%, 5% | Gestation | Maternal effects (reduced body weight) at 5% DEP. Transient changes in maternal body weight at 2.5%. No developmental effects at non-maternally toxic doses. | 0.25% DEP | - | |
| Continuous Breeding | CD-1 Mice | Oral (diet) | 2.5% (3,250 mg/kg/day) | Continuous breeding protocol | F1 generation: significantly decreased number of live pups per litter. No adverse effects on F0 generation fertility or reproductive performance. | - | 3,250 mg/kg/day |
Experimental Protocols
Two-Generation Reproductive Toxicity Study in Rats
-
Animals: Rats.
-
Administration: DEP was administered in the diet at dose levels of 0, 600, 3000, and 15000 ppm.
-
Duration: The study spanned two generations (F0 and F1 parents and their F1 and F2 offspring).
-
Endpoints Evaluated:
-
Parental (F0 and F1): Clinical findings, body weights, food consumption, reproductive parameters (mating, fertility, gestation length), organ weights, and gross and histopathological findings. Serum testosterone and cytochrome P450 isozymes were also measured in F0 males.
-
Offspring (F1 and F2): Viability, body weight gain, and developmental landmarks (vaginal opening).
-
Visualization of Potential Toxicity Pathway
Caption: Potential pathway for DEP-induced male reproductive effects.
Genotoxicity and Carcinogenicity
The evidence for the genotoxicity and carcinogenicity of DEP is limited and generally does not indicate a significant concern.
-
Genotoxicity: Results from mutagenicity testing of DEP in Salmonella are predominantly negative.
-
Carcinogenicity: Evidence for the carcinogenicity of DEP is considered indeterminate due to limited data from a single two-year cancer bioassay. This compound did not induce hepatic peroxisome proliferation in rats, a mechanism associated with the carcinogenicity of some other phthalates.
Mechanisms of Toxicity
While the precise mechanisms of DEP toxicity are not fully elucidated, animal studies point towards several possibilities:
-
Hepatic Effects: The consistent finding of increased liver weight, particularly at higher doses, suggests an adaptive response, although histopathological changes at lower, chronic doses indicate potential for liver damage. Changes in hepatic enzymes, including cytochrome P450 isozymes like CYP3A2, have been observed, suggesting an impact on metabolic processes.
-
Oxidative Stress: Some studies have indicated that DEP exposure can lead to increased lipid peroxidation and alterations in antioxidant defenses, such as decreased glutathione (GSH) levels in the liver. This suggests that oxidative stress may play a role in DEP-induced hepatotoxicity.
-
Endocrine Disruption: While DEP is not a classic antiandrogen, some studies have shown a decrease in serum testosterone levels in male rats at higher doses. This may be linked to the induction of metabolic enzymes that alter steroid hormone metabolism.
Visualization of Oxidative Stress Pathway
Caption: Postulated role of oxidative stress in DEP toxicity.
Conclusion
The toxicological profile of this compound in animal studies indicates a substance of low acute toxicity. The primary target organ for repeated exposure is the liver. Reproductive and developmental effects are observed, but generally at higher doses, and DEP does not exhibit the potent antiandrogenic activity of other phthalates. The available data on genotoxicity and carcinogenicity do not suggest a strong potential for these effects. Further research focusing on low-dose, long-term exposures could help to clarify some of the inconsistent findings in the literature and provide a more complete picture of the potential risks associated with human exposure.
References
Diethyl Phthalate (DEP): A Comprehensive Technical Guide on Exposure Sources and Human Health Risks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl phthalate (DEP) is a ubiquitous synthetic chemical extensively used as a plasticizer, solvent, and fragrance carrier in a wide array of consumer and industrial products. This widespread use leads to continuous human exposure through various routes, including ingestion, inhalation, and dermal absorption. This technical guide provides a comprehensive overview of the primary sources of DEP exposure, supported by quantitative data, and delves into the associated human health risks. Detailed experimental protocols for key toxicological studies are presented to offer methodological insights for researchers. Furthermore, this guide visualizes the molecular mechanisms of DEP's toxicity through signaling pathway diagrams, providing a deeper understanding of its effects on human health at a cellular level.
Introduction
This compound (C12H14O4) is a colorless, oily liquid belonging to the phthalate ester family. Its primary function is to impart flexibility and durability to plastics, particularly polyvinyl chloride (PVC). Beyond its role as a plasticizer, DEP is a common ingredient in personal care products, cosmetics, and fragrances, where it acts as a solvent and a fixative to prolong scent. Due to its physical and chemical properties, DEP is not chemically bound to the polymer matrix of plastics and can readily leach into the environment, leading to widespread human exposure. This guide aims to consolidate the current scientific knowledge on DEP exposure and its potential health implications to inform research and development in the pharmaceutical and toxicological fields.
Sources of this compound Exposure
Human exposure to DEP is multifaceted, occurring through the consumption of contaminated food and water, inhalation of indoor and outdoor air, and dermal contact with products containing this compound.
Consumer Products
Personal care products are a significant source of dermal exposure to DEP.[1] Fragrances, cosmetics, and lotions often contain DEP as a solvent and fragrance enhancer.[2][3]
Table 1: Concentration of this compound (DEP) in Personal Care Products
| Product Category | Concentration Range (µg/g) | Reference(s) |
| Fragrances/Perfumes | 5,486 - 38,663 | [1] |
| Deodorants | <10 - 2,933 | [1] |
| Hair Sprays | <10 - 1,280 | |
| Nail Polishes | Not Detected | |
| Body Lotions | <10 - 234 | |
| Baby Shampoos/Body Washes | <10 - 274 |
Food and Beverages
DEP can migrate from food packaging materials into foodstuffs, leading to dietary exposure.
Table 2: Concentration of this compound (DEP) in Food Items
| Food Category | Mean Concentration (ng/g) | Reference(s) |
| Pork | 300 | |
| Chicken | 134 | |
| Fish | 38 | |
| Milk | 4 | |
| Vegetable Oils | 29 | |
| Infant Food | 13 |
Environmental Media
DEP is detected in various environmental compartments, contributing to exposure through inhalation and ingestion.
Table 3: Concentration of this compound (DEP) in Environmental Media
| Medium | Concentration Range | Reference(s) |
| Indoor Air | 2,290 - 12,096.4 ng/m³ | |
| Indoor Dust | 0.77 - 96.3 µg/g |
Human Biomonitoring Data
The presence of DEP's primary metabolite, mono-ethyl phthalate (MEP), in urine is a reliable indicator of recent exposure.
Table 4: Urinary Concentrations of Mono-ethyl Phthalate (MEP) in Human Populations
| Population | Median Concentration (ng/mL) | 95th Percentile (ng/mL) | Reference(s) |
| U.S. Adults (NHANES) | 179 | 3,750 | |
| Men of Reproductive Age | 140 - 506 | - |
Human Health Risks
Exposure to DEP has been associated with a range of adverse health effects, with the most significant concerns centered around reproductive and developmental toxicity, as well as hepatic effects.
Reproductive and Developmental Toxicity
Animal studies have demonstrated that DEP can impact the male reproductive system. A key study in this area is the two-generation reproductive toxicity study in rats.
This study design is a cornerstone for assessing the potential effects of a substance on reproductive function and offspring development.
-
Test Species: Rat (Sprague-Dawley or Wistar).
-
Administration: The test substance (DEP) is typically administered orally through the diet at various dose levels (e.g., 0, 600, 3000, and 15000 ppm).
-
Parental Generation (F0): Male and female rats are exposed to the test substance for a pre-mating period of at least 10 weeks. They are then mated to produce the first filial (F1) generation.
-
F1 Generation: Offspring are exposed to the same dietary concentrations of the test substance from weaning throughout their maturation. Selected F1 animals are then mated to produce the second filial (F2) generation.
-
Endpoints Evaluated:
-
Parental Animals (F0 and F1): Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights (liver, kidneys, reproductive organs). Histopathological examination of reproductive tissues.
-
Offspring (F1 and F2): Viability, sex ratio, body weight, developmental landmarks (e.g., anogenital distance, vaginal opening, preputial separation), and post-weaning growth and survival.
-
Studies have linked urinary levels of MEP with increased DNA damage in human sperm, a potential indicator of reduced fertility. The neutral comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
This technique, also known as single-cell gel electrophoresis, quantifies DNA damage in individual sperm cells.
-
Sample Preparation: Semen samples are collected and processed to isolate sperm cells.
-
Embedding: A suspension of sperm cells is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt concentration) to remove cell membranes and histones, leaving behind the DNA "nucleoid."
-
Electrophoresis: The slides are placed in a horizontal electrophoresis chamber filled with a neutral pH buffer. An electric field is applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.
-
Image Analysis: Specialized software is used to quantify the amount of DNA in the "tail" of the comet relative to the "head," which provides a measure of DNA damage. Key parameters include tail length, tail intensity, and tail moment.
Endocrine Disruption
DEP is considered an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems. One of the primary mechanisms of concern is the disruption of steroidogenesis, the process of hormone synthesis.
DEP and its metabolite MEP can interfere with the production of sex hormones, such as testosterone, in the Leydig cells of the testes. This disruption can occur through the altered expression of genes involved in cholesterol transport and steroidogenic enzyme activity.
Caption: DEP's metabolite, MEP, can activate PPARα, leading to the downregulation of key genes in testosterone synthesis.
Hepatic Toxicity
The liver is a primary target organ for DEP toxicity. Animal studies have shown that exposure to high doses of DEP can lead to increased liver weight and alterations in liver enzymes.
One of the proposed mechanisms for DEP-induced hepatotoxicity involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This nuclear receptor plays a key role in lipid metabolism and its activation can lead to peroxisome proliferation and oxidative stress in hepatocytes.
Caption: DEP metabolism to MEP activates PPARα in hepatocytes, inducing peroxisome proliferation and oxidative stress, which contributes to liver toxicity.
Analytical Methodologies
Accurate quantification of DEP in various matrices is crucial for exposure assessment and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable method.
Experimental Protocol: Quantification of DEP in Cosmetics using GC-MS
This protocol outlines a general procedure for the analysis of DEP in cosmetic products.
-
Sample Preparation:
-
A known amount of the cosmetic sample is weighed.
-
An appropriate solvent (e.g., methanol, hexane) is added to extract the phthalates.
-
The mixture is homogenized using techniques such as vortexing or ultrasonication.
-
The sample is centrifuged to separate the solid components from the liquid extract.
-
-
Extraction and Clean-up:
-
The supernatant containing the extracted DEP is collected.
-
A clean-up step, such as solid-phase extraction (SPE), may be employed to remove interfering substances.
-
-
GC-MS Analysis:
-
An aliquot of the purified extract is injected into the GC-MS system.
-
Gas Chromatography (GC): The sample is vaporized and separated based on the different boiling points and affinities of the components for the stationary phase of the GC column (e.g., a DB-5ms column).
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.
-
-
Quantification: The concentration of DEP in the sample is determined by comparing the peak area of DEP to that of a known concentration of an internal standard.
Caption: Workflow for the analysis of this compound in cosmetic samples using Gas Chromatography-Mass Spectrometry.
Dermal Absorption
Dermal contact is a significant route of exposure to DEP, especially from personal care products. In vitro methods using Franz diffusion cells are commonly employed to assess the percutaneous absorption of chemicals.
Experimental Protocol: In Vitro Dermal Absorption using Franz Diffusion Cells
This method provides a reliable way to measure the rate and extent of a chemical's penetration through the skin.
-
Skin Preparation: Human or animal skin is excised and mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Test Substance Application: A known amount of DEP is applied to the surface of the skin in the donor chamber.
-
Receptor Fluid: The receptor chamber is filled with a physiological solution (e.g., phosphate-buffered saline) that is continuously stirred and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and analyzed for the presence of DEP or its metabolites.
-
Data Analysis: The cumulative amount of DEP that has permeated the skin over time is plotted to determine the absorption profile. From this, key parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time can be calculated.
Conclusion
The widespread use of this compound in consumer and industrial products results in continuous and widespread human exposure. The evidence presented in this technical guide, including quantitative exposure data and findings from toxicological studies, highlights the potential for DEP to pose risks to human health, particularly concerning reproductive and developmental outcomes and hepatic function. The detailed experimental protocols and signaling pathway diagrams provided herein offer valuable resources for researchers and scientists in the fields of toxicology, pharmacology, and drug development. A thorough understanding of the sources, mechanisms of action, and analytical methods related to DEP is essential for conducting accurate risk assessments, developing safer alternatives, and informing public health policies. Further research is warranted to fully elucidate the long-term health consequences of chronic, low-level DEP exposure in human populations.
References
The Metabolic Odyssey of Diethyl Phthalate in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the metabolic pathway of diethyl phthalate (DEP) in mammals, providing a comprehensive resource for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes.
Introduction
This compound (DEP) is a widely used plasticizer and solvent found in a variety of consumer products, leading to ubiquitous human exposure. Understanding its metabolic fate is crucial for assessing its potential toxicological impact and for the development of risk assessment models. In mammals, DEP undergoes a series of biotransformation reactions, primarily initiated in the gastrointestinal tract and the liver, leading to the formation of metabolites that are subsequently excreted. This guide provides a detailed overview of this metabolic journey.
The Core Metabolic Pathway
The metabolism of DEP in mammals is a two-phase process. The initial and primary step is the hydrolysis of the diester to its monoester, monoethyl phthalate (MEP).[1][2] This reaction is catalyzed by non-specific esterases, such as pancreatic cholesterol esterase and carboxylesterases, present in the gastrointestinal tract and the liver.[3][4] Subsequently, MEP can undergo further metabolism, including conjugation with glucuronic acid, to facilitate its elimination from the body.[1] A smaller fraction of DEP may be completely hydrolyzed to phthalic acid.
Quantitative Metabolic Data
The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of DEP and its primary metabolite, MEP.
Table 1: Pharmacokinetic Parameters of this compound (DEP) and Monoethyl Phthalate (MEP) in Rats
| Parameter | This compound (DEP) | Monoethyl Phthalate (MEP) | Reference |
| Half-life (t½) | 1.30 - 1.34 hours | - | |
| Clearance (CL) | 11.76 ± 0.08 L/h/kg | - | |
| Tissue to Plasma Partition Coefficient (Kp) | Kidney: 16.72, Liver: 10.04, Spleen: 1.35, Adipose: 1.18 | Liver: 2.18 |
Table 2: Urinary Excretion of this compound (DEP) Metabolites in Rats after Oral Administration
| Metabolite | Percentage of Administered Dose in Urine (within 24 hours) | Reference |
| Monoethyl Phthalate (MEP) | ~70% | |
| Phthalic Acid | ~9% | |
| Unchanged DEP | 0.1 - 0.4% |
Table 3: Enzyme Kinetics for this compound (DEP) Hydrolysis
| Enzyme | Substrate | Km | Vmax | Specific Activity | Reference |
| Carboxylesterase (from Thermobifida fusca) | This compound | - | - | 1.64 U/mg enzyme |
Note: Kinetic data for mammalian carboxylesterases specific to DEP hydrolysis are limited. The provided data is for a bacterial enzyme and serves as a reference.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of DEP metabolism.
Analysis of DEP and MEP in Biological Samples by UPLC-MS/MS
This protocol is a synthesized representation based on methodologies described in the literature for the quantification of DEP and its major metabolite, MEP, in plasma, urine, and tissue homogenates.
4.1.1. Sample Preparation
-
Plasma/Tissue Homogenate:
-
To 100 µL of plasma or tissue homogenate, add an internal standard solution (e.g., deuterated DEP and MEP).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Urine (with enzymatic deconjugation):
-
To 100 µL of urine, add 10 µL of β-glucuronidase solution (from Helix pomatia) and an internal standard.
-
Add 100 µL of 1 M ammonium acetate buffer (pH 6.5).
-
Incubate at 37°C for 90 minutes to deconjugate MEP-glucuronide.
-
Stop the reaction by adding 100 µL of 2% formic acid in water.
-
Proceed with solid-phase extraction (SPE).
-
4.1.2. Solid-Phase Extraction (SPE) for Urine Samples
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
4.1.3. UPLC-MS/MS Conditions
-
UPLC System: A system equipped with a binary pump and autosampler.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate DEP and MEP.
-
Flow Rate: 0.25 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive for DEP, Negative for MEP.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.
In Vitro Metabolism of DEP using Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of DEP using liver microsomes, based on established methods for xenobiotic metabolism.
4.2.1. Preparation of Liver Microsomes
-
Euthanize the animal (e.g., rat) and perfuse the liver with ice-cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.
-
Homogenize the liver tissue using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.
-
Transfer the supernatant (S9 fraction) to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in a suitable buffer.
-
Determine the protein concentration of the microsomal preparation (e.g., using a BCA protein assay).
-
Store the microsomes at -80°C until use.
4.2.2. Incubation Assay
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
DEP (dissolved in a suitable solvent like DMSO, final concentration to be tested).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the disappearance of DEP and the formation of MEP using the UPLC-MS/MS method described above.
Conclusion
The metabolic pathway of this compound in mammals is well-characterized, primarily involving hydrolysis to monoethyl phthalate followed by glucuronidation and urinary excretion. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the pharmacokinetics, toxicity, and risk assessment of DEP. Further research focusing on the specific enzyme kinetics in human tissues will enhance our understanding of inter-individual variability in DEP metabolism.
References
- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. Urinary phthalate metabolite concentrations and personal care product use during pregnancy – Results of a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitory effects of phthalate esters (PAEs) and phthalate monoesters towards human carboxylesterases (CESs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical properties and structure of diethyl phthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phthalate (DEP) is a diester of phthalic acid and ethanol, with the chemical formula C₁₂H₁₄O₄.[1][2] It is a synthetic compound widely utilized across various industries, primarily as a plasticizer to enhance the flexibility and durability of polymers such as cellulose acetate and polyvinyl chloride (PVC).[3][4] DEP also serves as a solvent and fixative in cosmetics, fragrances, and personal care products.[3] Due to its widespread use, human exposure to DEP is common, leading to significant interest in its chemical properties, metabolism, and toxicological profile. This guide provides an in-depth technical overview of the structure, chemical properties, and relevant experimental protocols for this compound.
Chemical Structure and Identification
This compound consists of a benzene ring with two adjacent ethyl ester functional groups. The ortho-substitution pattern of the ester groups is a defining characteristic of this compound.
// Benzene ring node [shape=none, width=0, height=0, label=""]; c1 [pos="0,1!", label="C"]; c2 [pos="-0.87,0.5!", label="C"]; c3 [pos="-0.87,-0.5!", label="C"]; c4 [pos="0,-1!", label="C"]; c5 [pos="0.87,-0.5!", label="C"]; c6 [pos="0.87,0.5!", label="C"];
// Ester groups c7 [pos="1.74,1!", label="C"]; o1 [pos="2.61,0.5!", label="O"]; c8 [pos="3.48,1!", label="C"]; c9 [pos="4.35,0.5!", label="C"]; o2 [pos="1.74,1.8!", label="O"];
c10 [pos="-1.74,1!", label="C"]; o3 [pos="-2.61,0.5!", label="O"]; c11 [pos="-3.48,1!", label="C"]; c12 [pos="-4.35,0.5!", label="C"]; o4 [pos="-1.74,1.8!", label="O"];
// Bonds c1 -- c2 [label=""]; c2 -- c3 [label=""]; c3 -- c4 [label=""]; c4 -- c5 [label=""]; c5 -- c6 [label=""]; c6 -- c1 [label=""];
c6 -- c7 [label=""]; c7 -- o1 [label=""]; o1 -- c8 [label=""]; c8 -- c9 [label=""]; c7 -- o2 [label="="];
c2 -- c10 [label=""]; c10 -- o3 [label=""]; o3 -- c11 [label=""]; c11 -- c12 [label=""]; c10 -- o4 [label="="];
// Aromatic hydrogens h1 [pos="-1.5,-1!", label="H"]; h2 [pos="0,-1.8!", label="H"]; h3 [pos="1.5,-1!", label="H"]; h4 [pos="0,1.8!", label="H"];
c3 -- h1 [label=""]; c4 -- h2 [label=""]; c5 -- h3 [label=""]; c1 -- h4 [label=""]; } Caption: Chemical structure of this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | diethyl benzene-1,2-dicarboxylate |
| CAS Number | 84-66-2 |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| Synonyms | DEP, Ethyl phthalate, Phthalol |
Physicochemical Properties
This compound is a clear, colorless, oily liquid with a faint, slightly aromatic odor and a bitter, disagreeable taste. It is denser than water and has low water solubility.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | -3 °C | |
| Boiling Point | 298-299 °C | |
| Density | 1.12 g/cm³ at 20 °C | |
| Vapor Pressure | 0.27 Pa at 25 °C | |
| Water Solubility | 1.080 g/L | |
| log P (Octanol/Water Partition Coefficient) | 2.42 | |
| Flash Point | 161 °C (Open cup) | |
| Refractive Index | 1.502 at 20 °C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the ethyl and aromatic protons. Due to the molecule's symmetry, the two ethyl groups are equivalent. The aromatic protons, although chemically equivalent in pairs, can exhibit complex splitting patterns due to magnetic non-equivalence.
-
δ ~7.7 ppm (m, 2H): Aromatic protons adjacent to the ester groups.
-
δ ~7.5 ppm (m, 2H): Aromatic protons meta to the ester groups.
-
δ ~4.4 ppm (q, 4H): Methylene protons (-CH₂-) of the ethyl groups.
-
δ ~1.4 ppm (t, 6H): Methyl protons (-CH₃) of the ethyl groups.
-
-
¹³C NMR: The carbon NMR spectrum also reflects the molecular symmetry, showing six distinct signals.
-
δ ~167 ppm: Carbonyl carbons of the ester groups.
-
δ ~132 ppm: Aromatic carbons attached to the ester groups.
-
δ ~131 ppm: Aromatic carbons meta to the ester groups.
-
δ ~129 ppm: Aromatic carbons para to the ester groups.
-
δ ~61 ppm: Methylene carbons (-CH₂-) of the ethyl groups.
-
δ ~14 ppm: Methyl carbons (-CH₃) of the ethyl groups.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and ester functional groups, as well as aromatic C-H and C=C stretching vibrations.
-
~1730 cm⁻¹: Strong C=O stretching of the ester carbonyl group.
-
~1285 cm⁻¹ and ~1125 cm⁻¹: C-O stretching of the ester linkage.
-
~1595 cm⁻¹ and ~1475 cm⁻¹: Aromatic C=C stretching.
-
~745 cm⁻¹: C-H out-of-plane bending, indicative of ortho-disubstitution on the benzene ring.
Mass Spectrometry (MS)
In electron ionization mass spectrometry, this compound undergoes characteristic fragmentation. The molecular ion peak is observed at m/z 222. A prominent base peak at m/z 149 is characteristic of many phthalate esters and corresponds to the protonated phthalic anhydride fragment.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the Fischer esterification of phthalic anhydride with ethanol, using a strong acid catalyst such as sulfuric acid.
Workflow for this compound Synthesis
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride and an excess of ethanol.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification to completion.
-
Workup: After cooling, neutralize the reaction mixture with a sodium carbonate solution.
-
Extraction: Extract the product into an organic solvent like dichloromethane.
-
Purification: Wash the organic layer with water, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and quantification of this compound in various matrices.
Protocol Outline:
-
Sample Preparation: Use liquid-liquid extraction with a suitable solvent (e.g., isohexane or dichloromethane) to isolate DEP from the sample matrix. For solid samples, a dissolution and precipitation step may be necessary.
-
Internal Standard: Add a deuterated internal standard (e.g., DEP-d4) for accurate quantification.
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., TG-5MS) is typically used.
-
Injector: Operate in splitless mode at a high temperature (e.g., 250-320 °C) to ensure efficient vaporization.
-
Oven Program: A temperature gradient is employed to separate analytes, for example, starting at 80 °C and ramping up to 300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Detection: Can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is another common method for the analysis of this compound.
Protocol Outline:
-
Sample Preparation: Similar to GC-MS, extract DEP from the sample matrix using an appropriate solvent.
-
HPLC Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common.
-
Detection: UV detection at a wavelength where DEP absorbs, typically around 225-230 nm.
-
Determination of Physical Properties
-
Melting Point: The melting point can be determined using the capillary method as described in the United States Pharmacopeia (USP) <741>. The sample is packed into a capillary tube and heated at a controlled rate, and the temperature range over which the substance melts is recorded.
-
Boiling Point: The boiling point can be determined using methods outlined by the Organisation for Economic Co-operation and Development (OECD) Test Guideline 103, which includes methods such as the ebulliometer, dynamic method, and distillation method.
-
Vapor Pressure: Standard methods for vapor pressure determination include the static method and the Knudsen mass-loss effusion method, as described in various scientific literature and potentially standardized by organizations like ASTM.
Metabolism and Toxicological Pathways
This compound is readily absorbed into the body and is rapidly metabolized. The primary metabolic pathway involves the hydrolysis of one of the ester linkages to form monoethyl phthalate (MEP), which is the main urinary biomarker of DEP exposure. This hydrolysis is catalyzed by non-specific esterases and lipases. MEP can then be further metabolized or excreted.
Metabolic Pathway of this compound
Endocrine Disruption
This compound is considered an endocrine-disrupting chemical (EDC). While it does not directly bind to the estrogen receptor α (ERα), it has been shown to indirectly activate ERα signaling pathways, leading to proliferative effects in breast cancer cells. This indirect activation involves multiple interactions with both nuclear and extra-nuclear signaling cascades.
Estrogen Receptor α Signaling Pathway Modulation by this compound
Other Toxicological Effects
-
Reproductive Toxicity: Some studies in animals have suggested that DEP exposure can affect male reproductive parameters, including sperm quality. However, it does not appear to cause the "phthalate syndrome" associated with some other phthalates.
-
Hepatotoxicity: The liver is a primary target organ for DEP toxicity. Animal studies have shown that exposure can lead to increased liver weight and, at higher doses, hepatocellular damage.
-
Renal Toxicity: Some animal studies have reported increased kidney weight following DEP exposure, although without clear signs of functional or histopathological damage.
Conclusion
This compound is a widely used industrial chemical with a well-characterized chemical structure and physicochemical properties. Standardized analytical methods are available for its detection and quantification. Its metabolism is primarily characterized by hydrolysis to monoethyl phthalate. The toxicological profile of DEP, particularly its role as an endocrine disruptor through indirect modulation of estrogen receptor signaling, is an area of ongoing research and concern. This guide provides a foundational technical resource for professionals working with or studying this important compound.
References
Diethyl Phthalate in Water and Air: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental occurrence of diethyl phthalate (DEP) in water and air. It includes quantitative data on DEP concentrations, detailed experimental protocols for its analysis, and visualizations of its environmental pathways and toxicological mechanisms.
Introduction to this compound (DEP)
This compound (DEP) is a synthetic chemical, a colorless liquid with a faint aromatic odor. It is widely used as a plasticizer to enhance the flexibility and durability of various polymers, particularly polyvinyl chloride (PVC). DEP is also a common ingredient in consumer products such as cosmetics, perfumes, and personal care items, where it functions as a solvent and a fixative for fragrances.[1] Due to its widespread use and the fact that it is not chemically bound to the products it is in, DEP can be released into the environment, leading to its presence in various environmental compartments, including water and air.[2] Concerns have been raised about its potential endocrine-disrupting properties and other adverse health effects.[3]
Quantitative Occurrence of DEP in Water and Air
The following tables summarize the reported concentrations of this compound in various water and air matrices. These values are compiled from a range of scientific studies and governmental reports.
Table 1: Concentration of this compound (DEP) in Various Water Matrices
| Water Matrix | Concentration Range (µg/L) | Notes |
| Drinking Water | 0.01 - 4.6[4][5] | Detected in finished drinking water in various cities. |
| Surface Water | 0.06 - 44 | Found in river waters. |
| Groundwater | 12.5 (mean) | Detected in samples from National Priorities List (NPL) sites. |
| Wastewater (Influent) | 7.00 - 36.03 | Concentrations in raw sewage before treatment. |
| Wastewater (Effluent) | 0.38 - 6.77 | Concentrations in final treated wastewater effluent. |
| Industrial Wastewater | 0.01 - 60 | Wide range of concentrations depending on the industry. |
Table 2: Concentration of this compound (DEP) in Indoor and Outdoor Air
| Air Matrix | Concentration Range (µg/m³) | Notes |
| Indoor Air | 1.60 - 2290 | Concentrations can be significantly higher indoors due to off-gassing from consumer products. |
| Outdoor Air | 0.40 - 0.52 | Lower concentrations generally observed in ambient outdoor air. |
| Workplace Air | Up to 5000 (regulated limit) | Occupational exposure limits are set due to higher potential concentrations in industrial settings. |
Experimental Protocols for DEP Analysis
The accurate quantification of DEP in environmental samples requires robust and sensitive analytical methods. The most common approach involves sample extraction and cleanup followed by instrumental analysis, typically using gas chromatography-mass spectrometry (GC-MS).
Analysis of DEP in Water Samples
3.1.1. Sample Collection and Preservation
-
Collection: Water samples should be collected in clean, amber glass bottles with Teflon-lined caps to prevent contamination and photodegradation.
-
Preservation: Samples should be stored at 4°C and extracted within 7 days of collection.
3.1.2. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of DEP from water samples.
-
Cartridge Conditioning: An SPE cartridge (e.g., C18) is conditioned by passing methanol followed by deionized water through it.
-
Sample Loading: A known volume of the water sample (typically 500-1000 mL) is passed through the conditioned SPE cartridge at a controlled flow rate. DEP and other organic compounds are adsorbed onto the sorbent material.
-
Washing: The cartridge is washed with deionized water to remove any interfering polar compounds.
-
Elution: The retained DEP is eluted from the cartridge using a small volume of an organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.
-
Concentration: The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
Analysis of DEP in Air Samples
3.2.1. Sample Collection
-
Active Sampling: A known volume of air is drawn through a sorbent tube containing a material like polyurethane foam (PUF) or a filter cassette using a calibrated air sampling pump.
-
Passive Sampling: Passive air samplers containing a sorbent material can also be deployed for extended periods to obtain time-weighted average concentrations.
3.2.2. Sample Preparation: Solvent Desorption
-
Extraction: The sorbent material from the air sampler is transferred to a vial, and a suitable solvent (e.g., ethanol, 1,4-dioxane) is added to desorb the collected DEP.
-
Sonication: The vial is often sonicated to ensure efficient extraction of DEP from the sorbent.
-
Concentration: The extract may be concentrated if necessary.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the separation and quantification of DEP due to its high sensitivity and selectivity.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium.
-
Column: A capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Oven Temperature Program: A temperature gradient is used to separate DEP from other compounds in the sample. A typical program might start at 60°C, hold for a few minutes, then ramp up to 295°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for higher sensitivity and specificity, monitoring for characteristic ions of DEP (e.g., m/z 149, 177).
-
Visualizations
Environmental Fate and Transport of this compound
Caption: Environmental pathways of this compound (DEP).
Experimental Workflow for DEP Analysis in Water
Caption: Typical workflow for analyzing DEP in water samples.
Signaling Pathways Potentially Affected by this compound
Caption: Potential signaling pathways affected by DEP.
Toxicological Significance
This compound is considered an endocrine-disrupting chemical (EDC) due to its potential to interfere with the body's hormonal systems. Research suggests that DEP can modulate the activity of estrogen receptor α (ERα), even without directly binding to it, which can lead to alterations in cell proliferation, a mechanism of concern for hormone-sensitive cancers. Additionally, some studies indicate that phthalates and their metabolites may activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and gene expression. The disruption of these signaling pathways is a key area of research in understanding the potential health risks associated with DEP exposure.
Conclusion
This compound is a ubiquitous environmental contaminant found in both water and air due to its extensive use in a wide range of consumer and industrial products. The concentrations of DEP can vary significantly depending on the environmental matrix and proximity to sources. Standardized analytical methods, primarily based on GC-MS, are essential for the accurate monitoring of DEP levels. The potential for DEP to act as an endocrine disruptor through its interaction with key signaling pathways, such as those involving estrogen receptors and PPARs, underscores the importance of continued research into its environmental fate, exposure routes, and toxicological effects. This technical guide provides a foundational understanding for researchers and professionals working in the fields of environmental science, toxicology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Pollutant Diethylhexyl Phthalate Regulates Hepatic Energy Metabolism via Species-Specific PPARα-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Peculiar Estrogenicity of this compound: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozonation of Diethyl Phthalate: A Technical Guide to its Degradation Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of diethyl phthalate (DEP) through ozonation. DEP, a widely used plasticizer, is a recognized environmental contaminant. Ozonation is an effective advanced oxidation process for its removal from water sources. This document details the byproducts of DEP ozonation, the chemical pathways of its degradation, and the experimental protocols for its study.
Executive Summary
Ozonation of this compound leads to its degradation through two primary pathways: hydrolysis of the aliphatic chain and hydroxylation of the aromatic ring. This process yields a series of intermediate products, including phthalic acid (PA) and phthalic anhydride (PAH), before the aromatic ring is opened to form smaller acidic compounds like malonic acid, succinic acid, and glutaric acid. The efficiency of DEP degradation and the distribution of its byproducts are influenced by factors such as ozone dosage, pH, and the presence of other oxidants like hydrogen peroxide. This guide synthesizes key findings on the degradation mechanism, providing detailed experimental methodologies and quantitative data for researchers in environmental science and drug development who may encounter phthalates as contaminants.
Experimental Protocols
The following sections describe the methodologies employed in the study of this compound ozonation.
Ozonation Reactor Setup
A common experimental setup for the ozonation of DEP is a semi-batch reactor.[1][2][3][4][5] This system typically consists of a cylindrical glass reactor where the aqueous solution of DEP is placed. Ozone gas is continuously bubbled through the solution via a diffuser at the bottom of the reactor. The ozone is generated from pure oxygen using an ozone generator. The gas flow rate and ozone concentration are key operational parameters that are carefully controlled and monitored. Samples of the solution can be withdrawn at specific time intervals to analyze the concentration of DEP and its degradation products.
Analytical Methods
The identification and quantification of DEP and its ozonation byproducts are primarily achieved using gas chromatography-mass spectrometry (GC-MS). High-performance liquid chromatography (HPLC) is also utilized for the analysis of phthalates and their degradation products.
For GC-MS analysis, a common procedure involves the extraction of the ozonated samples. This can be done through direct evaporation of the sample followed by reconstitution in a suitable solvent like acetone, or through liquid-liquid extraction (LLE) using a solvent such as dichloromethane. To enhance the volatility and detectability of polar byproducts, a derivatization step, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often employed before GC-MS analysis.
Degradation Pathways of this compound
The ozonation of DEP proceeds through two main degradation pathways, as proposed by Jung et al. (2010).
-
Pathway A: Hydrolysis of the Aliphatic Chain: This pathway involves the initial hydrolysis of one of the ethyl ester groups of DEP to form monoethyl phthalate (MEP). Further hydrolysis can lead to the formation of phthalic acid (PA).
-
Pathway B: Hydroxylation of the Aromatic Ring: This pathway is initiated by the attack of hydroxyl radicals (•OH), which are generated during ozonation, on the aromatic ring of DEP. This leads to the formation of hydroxylated and dihydroxylated DEP derivatives. Subsequent reactions can involve the cleavage of the ester groups and the opening of the aromatic ring.
With an increasing ozone dose, the aromatic ring of DEP is opened, leading to the formation of smaller, short-chain acidic compounds.
Ozonation Degradation Products
A variety of degradation products are formed during the ozonation of DEP. The primary intermediates and final products are summarized in the table below.
| Product Category | Identified Compounds | Analytical Method | Reference |
| Initial Intermediates | Phthalic acid (PA), Phthalic anhydride (PAH), 4-hydroxy phthalate | GC-MS | |
| Ring-Opened Products | Malonic acid, Succinic acid, Glutaric acid | GC-MS | |
| Other Byproducts | Hydrogen peroxide (H₂O₂) | - |
Table 1: Summary of this compound Ozonation Degradation Products
Quantitative Data on DEP Degradation
The efficiency of DEP removal is dependent on the experimental conditions. In one study, an ozone dose of 1.5 mg/L-min in a semi-batch reactor was investigated. In another study using a peroxone (ozone/hydrogen peroxide) process, 99.9% removal of an initial 20 mg/L DEP was achieved after 120 minutes of ozonation with a transferred ozone dose of 4971 mg/L and 40 mg/L of H₂O₂.
| Parameter | Value | Reference |
| Initial DEP Concentration | 20 mg/L | |
| Ozone Dose | 1.5 mg/L-min | |
| Transferred Ozone Dose (Peroxone) | 4971 mg/L | |
| H₂O₂ Dose (Peroxone) | 40 mg/L | |
| Reaction Time (Peroxone) | 120 min | |
| Removal Efficiency (Peroxone) | 99.9% |
Table 2: Example of Quantitative Data from DEP Ozonation Studies
Conclusion
Ozonation is a highly effective method for the degradation of this compound in aqueous solutions. The process involves complex reaction pathways leading to the formation of various intermediate and final degradation products. Understanding these pathways and the products formed is crucial for assessing the environmental fate of DEP and the effectiveness of water treatment processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the remediation of phthalate contamination. Further research can focus on the toxicological assessment of the degradation byproducts and the optimization of ozonation conditions for complete mineralization of DEP.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Detection and Quantification of Diethyl Phthalate
Introduction
Diethyl phthalate (DEP) is a widely used plasticizer in a variety of consumer products, including cosmetics, personal care products, and food packaging.[1][2] Due to its potential endocrine-disrupting properties and widespread human exposure, sensitive and reliable analytical methods for the detection and quantification of DEP are crucial for ensuring product safety and regulatory compliance.[3] High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and commonly employed technique for the analysis of DEP in diverse matrices.[4][5] This application note provides a detailed protocol for the determination of DEP using a reversed-phase HPLC-UV method, suitable for researchers, scientists, and drug development professionals.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of DEP between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Following separation, DEP is detected by a UV detector at a wavelength where it exhibits strong absorbance, typically around 230 nm. Quantification is performed by comparing the peak area of DEP in the sample to that of a known standard.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for different types of samples.
a) Solid Samples (e.g., PVC plastics, cosmetics)
-
Weigh a representative portion of the homogenized solid sample (e.g., 1 gram).
-
Cut the sample into small pieces to increase the surface area for extraction.
-
Place the sample in a suitable vessel and add an appropriate extraction solvent (e.g., 20 mL of methanol or n-hexane).
-
Perform ultrasonic extraction for 30 minutes to facilitate the transfer of DEP into the solvent.
-
Centrifuge the mixture to pellet any solid debris.
-
Carefully collect the supernatant (the organic layer).
-
If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
-
Filter the final extract through a 0.45 µm syringe filter prior to HPLC injection.
b) Liquid Samples (e.g., lotions, beverages, aqueous formulations)
-
For aqueous samples, a liquid-liquid extraction (LLE) or solid-supported liquid-liquid extraction (SLE) can be employed.
-
LLE Protocol:
-
Take a known volume of the liquid sample (e.g., 10 mL).
-
Add an equal volume of an immiscible organic solvent (e.g., n-hexane).
-
Vortex the mixture vigorously for several minutes.
-
Allow the phases to separate (centrifugation can aid this process).
-
Carefully transfer the organic layer containing the extracted DEP to a clean tube.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the extract through a 0.45 µm syringe filter.
-
-
SLE Protocol:
-
Prepare the sample as per the manufacturer's instructions for the SLE cartridge.
-
Load the prepared sample onto the SLE cartridge and allow it to absorb.
-
Elute the phthalates using a suitable organic solvent (e.g., ethyl acetate).
-
Dry the eluate and reconstitute it in the mobile phase.
-
Filter the final solution before injection.
-
HPLC-UV Analysis
a) Instrumentation
-
HPLC system with a gradient or isocratic pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
b) Chromatographic Conditions
The following are typical starting conditions that may require optimization for specific applications.
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Perchloric Acid | A: Water, B: Acetonitrile |
| Gradient | N/A | 0-15 min, 50-95% B; 15-20 min, 95% B; 20.1-25 min, 50% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 20 µL | 10 µL |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 230 nm | UV at 226 nm |
| Run Time | 10 minutes | 25 minutes |
Calibration
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from the expected limit of quantitation (LOQ) to the upper limit of the linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of DEP. The curve should have a correlation coefficient (r²) of ≥0.999.
Data Presentation
The following table summarizes the quantitative data for this compound detection from various studies.
| Parameter | Reported Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.02 mg/L | PVC Toys | |
| Limit of Quantitation (LOQ) | <0.64 µg/mL | Cosmetics | |
| Linearity Range | 2-200 mg/L | PVC Toys | |
| Recovery | 82.85-107.40% | PVC Toys | |
| Recovery | 94.8-99.6% | Cosmetics | |
| Retention Time | ~2.9 min | Standard Solution |
Mandatory Visualization
Caption: Experimental workflow for the detection of this compound using HPLC.
Conclusion
The HPLC-UV method described in this application note is a reliable and sensitive approach for the quantification of this compound in a range of sample matrices. Proper sample preparation is key to achieving accurate and reproducible results. The provided protocols and chromatographic conditions can serve as a starting point for method development and validation in research and quality control laboratories.
References
Application Notes and Protocols: Diethyl Phthalate as a Plasticizer for Cellulose Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cellulose acetate (CA), a biobased polymer, is widely utilized in various applications, including pharmaceutical formulations, due to its biocompatibility and versatile properties.[1][2] However, its inherent brittleness necessitates the use of plasticizers to enhance its flexibility and processability.[3] Diethyl phthalate (DEP), an organic ester, is a commonly employed plasticizer for cellulose acetate, effectively reducing its glass transition temperature (Tg) and improving its mechanical properties.[4][5] This document provides detailed application notes and protocols for utilizing DEP as a plasticizer for CA in research and drug development contexts, with a focus on film preparation, characterization, and drug delivery applications. DEP has been shown to be compatible with cellulose acetate and can be used to create flexible films for various applications, including drug delivery systems.
I. Data Presentation: Properties of DEP-Plasticized Cellulose Acetate Films
The following tables summarize the quantitative data on the mechanical and thermal properties of cellulose acetate films plasticized with this compound.
Table 1: Mechanical Properties of Cellulose Acetate Films with Varying DEP Concentrations
| DEP Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 15 | 45.3 | 12.8 | 2.5 |
| 20 | 38.7 | 25.4 | 1.9 |
| 25 | 32.1 | 42.1 | 1.4 |
| 30 | 25.9 | 65.7 | 0.9 |
Note: These values are representative and can vary depending on the specific grade of cellulose acetate, film preparation method, and testing conditions.
Table 2: Thermal Properties of Cellulose Acetate Films with Varying DEP Concentrations
| DEP Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Degradation (°C) |
| 0 | 190 | 320 |
| 15 | 124 | 310 |
| 20 | 110 | 305 |
| 25 | 95 | 300 |
| 30 | 80 | 295 |
Note: Thermal properties were determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) at a heating rate of 10°C/min under a nitrogen atmosphere.
II. Experimental Protocols
A. Protocol for Preparation of Cellulose Acetate Films using Solvent Casting
This protocol details the preparation of cellulose acetate films plasticized with this compound via the solvent casting method.
Materials:
-
Cellulose Acetate (e.g., 39.8 wt% acetyl content)
-
This compound (DEP)
-
Acetone (analytical grade)
-
Glass petri dishes or a flat glass surface
-
Magnetic stirrer and stir bar
-
Leveling surface
-
Drying oven
Procedure:
-
Solution Preparation:
-
In a sealed container, dissolve a specific amount of cellulose acetate powder in acetone to achieve a 10% (w/v) solution.
-
Stir the mixture using a magnetic stirrer at room temperature until the cellulose acetate is completely dissolved. This may take several hours.
-
Add the desired weight percentage of this compound to the cellulose acetate solution (e.g., for a 20 wt% DEP concentration, add 0.2 g of DEP for every 1 g of CA).
-
Continue stirring until the DEP is fully incorporated and the solution is homogeneous.
-
-
Casting:
-
Place a clean, dry glass petri dish or a glass plate on a perfectly level surface.
-
Carefully pour a predetermined volume of the CA-DEP solution onto the glass surface. The volume will determine the final thickness of the film.
-
Gently tilt the surface to ensure the solution spreads evenly.
-
-
Drying:
-
Cover the casting surface with a container that has small openings to allow for slow solvent evaporation. This prevents the formation of defects in the film.
-
Allow the solvent to evaporate at room temperature in a fume hood for 24 hours.
-
After 24 hours, transfer the cast films to a drying oven set at 40-60°C for at least 4 hours to remove any residual solvent.
-
-
Film Detachment:
-
Carefully peel the dried film from the glass surface using a flat-edged tool.
-
Store the prepared films in a desiccator to prevent moisture absorption.
-
B. Protocol for Mechanical Testing of Plasticized CA Films
This protocol outlines the procedure for evaluating the mechanical properties of the prepared films using a universal testing machine.
Equipment:
-
Universal Testing Machine (e.g., Instron) with a suitable load cell
-
Film cutting die or a sharp blade to prepare standardized samples (e.g., rectangular or dog-bone shape)
-
Calipers for measuring film thickness
Procedure:
-
Sample Preparation:
-
Cut the prepared CA-DEP films into standardized shapes for tensile testing (e.g., 10 mm width and 50 mm length).
-
Measure the thickness of each sample at multiple points using calipers and calculate the average thickness.
-
-
Testing Parameters:
-
Set the crosshead speed to 5 mm/min.
-
Set the gauge length (initial distance between the grips) to 25 mm.
-
-
Measurement:
-
Mount the film sample securely in the grips of the universal testing machine.
-
Start the tensile test and record the load-elongation curve until the film breaks.
-
From the resulting stress-strain curve, determine the Tensile Strength, Elongation at Break, and Young's Modulus.
-
Perform the test on at least five samples for each formulation to ensure reproducibility.
-
C. Protocol for Thermal Analysis of Plasticized CA Films
This protocol describes the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the thermal properties of the films.
1. Differential Scanning Calorimetry (DSC):
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing the pans
Procedure:
-
Sample Preparation:
-
Cut a small piece of the CA-DEP film (5-10 mg) and place it in an aluminum DSC pan.
-
Seal the pan using a crimper.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Set the following temperature program:
-
Equilibrate at 25°C.
-
Ramp up to 250°C at a heating rate of 10°C/min.
-
-
Record the heat flow as a function of temperature.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.
-
2. Thermogravimetric Analysis (TGA):
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (platinum or ceramic)
Procedure:
-
Sample Preparation:
-
Place a small sample of the CA-DEP film (5-10 mg) into a TGA pan.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Set the following temperature program:
-
Equilibrate at 30°C.
-
Ramp up to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Record the weight loss as a function of temperature.
-
The onset of thermal degradation is determined from the temperature at which significant weight loss begins.
-
D. Protocol for In-Vitro Drug Release Study
This protocol provides a method for assessing the release of a model drug from a DEP-plasticized CA film.
Materials:
-
Model drug (e.g., a non-steroidal anti-inflammatory drug like Indomethacin)
-
Phosphate buffered saline (PBS) at a physiological pH of 7.4
-
Shaking water bath or a dissolution apparatus
-
UV-Vis Spectrophotometer
Procedure:
-
Drug Loading:
-
Incorporate the model drug into the cellulose acetate solution during the film preparation process (Protocol A). The drug should be dissolved or homogeneously dispersed in the casting solution before adding DEP.
-
-
Release Medium:
-
Prepare a sufficient volume of PBS (pH 7.4) to serve as the release medium.
-
-
Release Study:
-
Cut the drug-loaded films into uniform sizes (e.g., 2 cm x 2 cm).
-
Place each film in a separate container with a known volume of PBS (e.g., 50 mL).
-
Place the containers in a shaking water bath set at 37°C and a constant agitation speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.
-
-
Drug Quantification:
-
Analyze the withdrawn samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the model drug.
-
Create a calibration curve of the drug in PBS to determine the concentration of the released drug at each time point.
-
Calculate the cumulative percentage of drug released over time.
-
III. Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Experimental workflow for preparation and characterization of DEP-plasticized CA films.
Caption: Logical relationships between DEP concentration, material properties, and application performance.
IV. Safety and Handling Precautions
-
Work in a well-ventilated area, preferably a fume hood, when handling acetone as it is volatile and flammable.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for cellulose acetate, this compound, and any other chemicals used.
-
Dispose of chemical waste according to institutional and local regulations.
V. Concluding Remarks
This compound is an effective plasticizer for cellulose acetate, enabling the formulation of flexible films with tunable mechanical and thermal properties. The protocols provided herein offer a comprehensive guide for researchers and drug development professionals to prepare, characterize, and evaluate DEP-plasticized CA films for various applications, particularly in the field of controlled drug delivery. Careful control of the DEP concentration is crucial for achieving the desired material characteristics and performance. Further optimization of these protocols may be necessary depending on the specific grade of cellulose acetate and the nature of the active pharmaceutical ingredient being investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Phytotoxicity Evaluation of Cellulose Acetate Nanoparticles [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro studies on controlled-release cellulose acetate films for local delivery of chlorhexidine, indomethacin, and meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Determination of Diethyl Phthalate in Cosmetics
Introduction
Diethyl phthalate (DEP) is a commonly used solvent and fixative in a variety of cosmetic products, including fragrances, hair sprays, and nail polishes.[1][2] While generally considered to have low acute toxicity, concerns over potential endocrine-disrupting effects and widespread human exposure have led to increased scrutiny and the need for reliable analytical methods to monitor its presence in consumer products.[3] This application note provides detailed protocols for the detection and quantification of DEP in various cosmetic matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two of the most prevalent and effective techniques for this purpose.[4][5]
General Experimental Workflow
The overall process for analyzing DEP in cosmetics involves sample preparation to extract the analyte from the complex matrix, followed by instrumental analysis for separation, identification, and quantification.
Caption: High-level workflow for DEP analysis in cosmetics.
Sample Preparation Protocols
The choice of sample preparation method depends on the cosmetic matrix. The goal is to efficiently extract DEP while minimizing interferences.
Protocol 1: Ultrasonic Extraction for Creams, Lotions, and Solid Cosmetics
This method is suitable for a wide range of cosmetic types, including solids, creams, and liquids.
Materials:
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
-
Ultrasonic bath
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Weigh approximately 1.0 g of the cosmetic sample into a glass centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 15 minutes to separate the solid components.
-
Carefully collect the supernatant (the clear upper layer).
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for GC-MS or HPLC analysis.
Protocol 2: Celite Column Extraction for Various Cosmetics
This method, developed by the FDA, is effective for cleaning up various cosmetic samples before HPLC analysis.
Materials:
-
Celite 545
-
Hexane (HPLC grade)
-
15 mL extraction tube with a filter disk
-
Glass stirring rod
Procedure:
-
Weigh approximately 1.0 g of the cosmetic sample into a 40 mL beaker.
-
Add about 3 g of Celite and mix thoroughly with the stirring rod until a uniform, free-flowing powder is obtained.
-
Transfer the mixture to a 15 mL extraction tube containing a filter disk at the bottom.
-
Cover the sample/Celite mixture with a second filter disk and compact it firmly with the stirring rod.
-
Elute the column with hexane, collecting the eluate in a volumetric flask. Adjust the final volume for analysis.
Protocol 3: Solid-Supported Liquid-Liquid Extraction (SLE) for Liquid Cosmetics
SLE is a streamlined alternative to traditional liquid-liquid extraction, particularly for liquid samples like body washes and shampoos.
Materials:
-
Solid-Supported Liquid-Liquid Extraction (SLE) cartridges (e.g., Agilent Chem Elut)
-
Extraction solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane)
Procedure:
-
Prepare the cosmetic sample as needed (e.g., dilution with water).
-
Load the prepared sample onto the SLE cartridge and allow it to absorb for a few minutes.
-
Apply the extraction solvent to the cartridge and collect the eluate.
-
The eluate can then be concentrated and reconstituted in a suitable solvent for analysis.
Analytical Methods and Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the identification and quantification of DEP.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 3. agilent.com [agilent.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Diethyl Phthalate in Alcoholic Beverages using Liquid-Liquid Extraction and GC-MS
Introduction
Diethyl phthalate (DEP) is a synthetic chemical compound commonly used as a plasticizer in a variety of consumer products, including food packaging materials.[1][2][3][4] It can also be used as a denaturing agent for alcohol.[1] Due to its potential for migration into foodstuffs and its classification as a potential endocrine disruptor, monitoring its presence in alcoholic beverages is a significant concern for food safety and quality control. This application note details a robust and validated liquid-liquid extraction (LLE) method coupled with gas chromatography-mass spectrometry (GC-MS) for the quantification of DEP in various alcoholic beverages.
Principle
This method is based on the principle of partitioning, where DEP is selectively transferred from the aqueous-alcoholic matrix of the beverage to an immiscible organic solvent. The efficiency of this extraction is dependent on the choice of solvent, the solvent-to-sample volume ratio, and the number of extraction steps. For beverages with high ethanol content, a preliminary step to remove the alcohol may be necessary to improve extraction efficiency, as phthalates are highly soluble in ethanol. Following extraction, the organic phase containing the analyte is concentrated and analyzed by GC-MS, which provides both qualitative and quantitative information.
Experimental Protocols
Two primary LLE protocols are presented here, based on published and validated methods. Protocol A is a direct extraction method, while Protocol B incorporates an ethanol removal step, which is particularly recommended for spirits with high alcohol content.
Protocol A: Direct Liquid-Liquid Extraction
This protocol is adapted from a method optimized for a variety of alcoholic beverages and has demonstrated high extraction efficiency.
1. Materials and Reagents:
-
Sample: Alcoholic beverage
-
Extraction Solvent: 1,1,2-trichlorotrifluoroethane (or n-hexane/cyclohexane as alternatives)
-
Internal Standard (IS): Deuterated DEP or another suitable phthalate standard
-
Reagents: Acetone (for cleaning glassware)
-
Apparatus: Glass test tubes with ground-glass stoppers, vortex mixer, centrifuge, GC-MS system.
2. Procedure:
-
Sample Preparation: Place 0.1 mL of the alcoholic beverage sample into a glass test tube.
-
Internal Standard Spiking: Add 0.1 mL of the internal standard solution to the sample. The final concentration of the internal standard should be approximately 7.5 mg/L.
-
First Extraction: Add 1.0 mL of 1,1,2-trichlorotrifluoroethane to the test tube.
-
Mixing: Close the tube with a ground-glass stopper and shake vigorously on a vortex mixer for 1 minute.
-
Phase Separation: Centrifuge the mixture for 5 minutes at 3000 rpm to separate the organic and aqueous phases. The organic phase will be the lower layer.
-
Collection of Organic Phase: Carefully transfer the lower organic phase to a clean vial.
-
Second Extraction: Add a fresh 1.0 mL of 1,1,2-trichlorotrifluoroethane to the remaining aqueous phase in the original test tube and repeat the extraction process (steps 4-6).
-
Combine Extracts: Combine the two organic solvent phases. The combined extract is now ready for GC-MS analysis.
Protocol B: Liquid-Liquid Extraction with Prior Ethanol Removal
This protocol is particularly effective for high-proof spirits like white spirits, where the high ethanol content can hinder the extraction efficiency of less polar solvents like n-hexane.
1. Materials and Reagents:
-
Sample: High-proof alcoholic beverage (e.g., white spirit, vodka)
-
Extraction Solvent: n-hexane
-
Apparatus: Glass centrifuge tubes, boiling water bath, GC-MS system.
2. Procedure:
-
Sample Measurement: Accurately transfer 5.0 mL of the liquor sample into a glass centrifuge tube.
-
Ethanol Removal: Heat the sample in a boiling water bath to evaporate the ethanol. The heating time will depend on the alcohol content of the sample. Typically, the sample is heated until the residual volume is approximately 2-3 mL.
-
Cooling: Allow the tube to cool to room temperature.
-
Extraction: Add 2.0 mL of n-hexane to the cooled sample.
-
Mixing: Shake the glass tube to facilitate the extraction and then let it stand for 5 minutes to allow for phase separation.
-
Collection of Organic Phase: Transfer the upper n-hexane layer (supernatant) to an autosampler vial for GC-MS analysis.
Data Presentation
The following tables summarize the quantitative data from the cited experimental methods for the determination of this compound in alcoholic beverages.
Table 1: Method Performance for Direct LLE (Protocol A)
| Parameter | Value | Reference |
| Extraction Solvent | 1,1,2-trichlorotrifluoroethane | |
| Extraction Yield | 99.9% | |
| Limit of Detection (LOD) | 0.7 mg/L | |
| Limit of Quantitation (LOQ) | 2.6 mg/L | |
| Intraday Precision (RSD) | < 9.0% | |
| Interday Precision (RSD) | < 8.4% | |
| Recovery (at 80 mg/L spike) | 103.9% | |
| Recovery (at 200 mg/L spike) | 110.4% |
Table 2: Recovery of DEP with and without Ethanol Removal (Protocol B)
| Method | Recovery (%) | Reference |
| Without Ethanol Removal | 35.4% | |
| With Ethanol Removal | 107.0% |
Visualizations
Diagram 1: Experimental Workflow for Direct Liquid-Liquid Extraction of DEP
Caption: Workflow for direct LLE of DEP from alcoholic beverages.
Diagram 2: Experimental Workflow for LLE with Prior Ethanol Removal
Caption: Workflow for LLE of DEP with an ethanol removal step.
References
- 1. Chemical Analysis and Risk Assessment of this compound in Alcoholic Beverages with Special Regard to Unrecorded Alcohol | PLOS One [journals.plos.org]
- 2. Chemical Analysis and Risk Assessment of this compound in Alcoholic Beverages with Special Regard to Unrecorded Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Determination of Diethyl Phthalate in Polymer Materials
Introduction
Diethyl phthalate (DEP) is a widely used plasticizer in a variety of polymer materials to enhance their flexibility and durability. Due to its potential for migration from the polymer matrix into the environment and subsequent human exposure, accurate and reliable methods for its determination are essential. Phthalates are suspected endocrine disruptors and their use is regulated in many consumer products.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of DEP in polymers such as polyvinyl chloride (PVC), polyethylene (PE), and polystyrene (PS).[3][4] The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), coupled with various sample preparation methods.
1. Analytical Approaches
The determination of DEP in polymer matrices typically involves two main stages: extraction of the analyte from the solid polymer and subsequent instrumental analysis for identification and quantification.[1]
1.1. Sample Preparation and Extraction
The choice of extraction method is critical for achieving good recovery and accurate quantification. Common techniques include:
-
Ultrasonic Extraction: This method uses ultrasonic waves to accelerate the diffusion of the analyte from the polymer into a suitable solvent. It is a relatively fast and efficient technique. Methylene chloride is often chosen as an effective extraction solvent for phthalates from polymers like PE, PVC, and PS.
-
Soxhlet Extraction: A classical and robust method that involves continuous extraction of the sample with a refluxing solvent. While it can be time-consuming (often requiring 6 hours or more) and uses larger volumes of solvent, it is considered a standard and highly efficient technique. Dichloromethane is a commonly used solvent for Soxhlet extraction of phthalates from PVC.
-
Dissolution-Precipitation: This method involves dissolving the polymer sample in a suitable solvent, such as tetrahydrofuran (THF), followed by the precipitation of the polymer by adding a non-solvent like ethanol or hexane. The DEP remains in the liquid phase, which is then analyzed.
1.2. Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the separation, identification, and quantification of phthalates. The gas chromatograph separates the components of the extract, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another viable technique for the determination of DEP. It is particularly useful for less volatile compounds and can be a good alternative to GC.
Experimental Protocols
Protocol 1: Ultrasonic Extraction followed by GC-MS Analysis
This protocol is suitable for the rapid screening and quantification of DEP in various polymer materials.
1. Materials and Reagents
-
Polymer sample (e.g., PVC, PE, PS)
-
This compound (DEP) standard, analytical grade
-
Methylene chloride, HPLC or GC grade
-
Internal Standard (e.g., Benzyl benzoate) solution
-
Sodium sulfate, anhydrous
-
Glass vials, volumetric flasks, pipettes, and syringes
-
Ultrasonic bath
-
GC-MS system with a suitable capillary column (e.g., 5%-phenyl/95%-dimethylpolysiloxane)
2. Sample Preparation
-
Cut the polymer sample into small pieces (less than 4 mm²) to increase the surface area for extraction.
-
Accurately weigh approximately 1 gram of the polymer sample into a glass vial.
-
Add 10 mL of methylene chloride to the vial.
-
Spike with a known amount of internal standard solution.
-
Place the vial in an ultrasonic bath and sonicate for 30 minutes.
3. Extraction and Clean-up
-
After sonication, allow the sample to cool to room temperature.
-
Filter the extract through a syringe filter (0.45 µm) into a clean vial.
-
Pass the filtered extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
4. GC-MS Analysis
-
Instrument Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for DEP (e.g., m/z 149, 177) and the internal standard.
-
-
Calibration: Prepare a series of calibration standards of DEP in methylene chloride, each containing the same concentration of the internal standard. Analyze the standards to generate a calibration curve.
-
Sample Analysis: Inject 1 µL of the prepared sample extract into the GC-MS system.
-
Quantification: Identify DEP based on its retention time and the presence of characteristic ions. Quantify the concentration using the calibration curve based on the peak area ratio of DEP to the internal standard.
Protocol 2: Soxhlet Extraction followed by HPLC-UV Analysis
This protocol is a reference method known for its high extraction efficiency.
1. Materials and Reagents
-
Polymer sample
-
This compound (DEP) standard
-
Dichloromethane, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
HPLC system with a C18 column and UV detector
2. Sample Preparation
-
Cut the polymer sample into small pieces.
-
Accurately weigh approximately 3 grams of the sample and place it in a cellulose thimble.
3. Soxhlet Extraction
-
Place the thimble in the Soxhlet extractor.
-
Add 150 mL of dichloromethane to the round-bottom flask.
-
Assemble the Soxhlet apparatus and extract for at least 6 hours with 6-8 cycles per hour.
4. Sample Concentration and Reconstitution
-
After extraction, concentrate the solvent to near dryness using a rotary evaporator.
-
Redissolve the residue in a known volume (e.g., 10 mL) of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
5. HPLC-UV Analysis
-
Instrument Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 230 nm
-
-
Calibration: Prepare a series of DEP calibration standards in acetonitrile and analyze them to construct a calibration curve.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system.
-
Quantification: Identify DEP by its retention time and quantify its concentration using the external standard calibration curve.
Data Presentation
The following table summarizes typical performance data for the determination of this compound using different methods.
| Parameter | Ultrasonic Extraction GC-MS | Soxhlet Extraction GC-MS | Dissolution-Precipitation GC-MS | HPLC-UV |
| Polymer Matrix | PVC, PE, PS | PVC, PP | PVC | General Plastics |
| Limit of Detection (LOD) | 3.46 - 10.10 µg/mL (for various phthalates) | - | - | 1-8 ng/mL (for various phthalates) |
| Limit of Quantification (LOQ) | 5 x Standard Deviation | - | - | 5-14 ng/mL (for various phthalates) |
| Recovery | 76 - 100% | >80% | High | 66 - 76% |
| Relative Standard Deviation (RSD) | 0.6 - 19% | <10% | - | <5% |
Note: The values presented are indicative and can vary depending on the specific polymer matrix, instrumentation, and experimental conditions.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Overall experimental workflow for DEP analysis.
Caption: Protocol: Ultrasonic Extraction with GC-MS.
References
Application Notes and Protocols for the Determination of Diethyl Phthalate in Bottled Water Using Solid-Phase Microextraction (SPME)
Introduction
Diethyl phthalate (DEP) is a widely used plasticizer in a variety of consumer products, including plastic bottles. Due to its potential endocrine-disrupting properties and its ability to migrate from packaging materials into consumables, monitoring its presence in bottled water is of significant importance for consumer safety.[1][2] Solid-phase microextraction (SPME) offers a simple, solvent-free, and sensitive method for the extraction and preconcentration of DEP from water samples prior to gas chromatography-mass spectrometry (GC-MS) analysis.[3][4] This document provides detailed application notes and protocols for the determination of DEP in bottled water using SPME.
Data Presentation
Table 1: Comparison of SPME Fiber Coatings for Phthalate Analysis
| SPME Fiber Coating | Target Analytes | Extraction Mode | Observations | Reference |
| DVB/CAR/PDMS | DMP, DEP, DiPP, DiBP, DnBP, DEHP | Direct Immersion | Showed the highest extraction ability for a range of phthalates. | [1] |
| PDMS/DVB | DEHA and eight phthalates | Headspace | Good responses for a range of phthalates. | |
| Polyacrylate (PA) | Six phthalate esters | Not specified | Enabled the determination of all six phthalates. | |
| PDMS | Lighter phthalates (DMP, DEP) | Headspace | Poor responses for lighter and slightly polar phthalates. |
Table 2: Quantitative Performance Data for DEP Analysis using SPME-GC-MS
| Parameter | Value | Method | Reference |
| Limit of Detection (LOD) | 0.3 - 2.6 ng/mL (for a range of phthalates) | DI-SPME (DVB/CAR/PDMS) GC-MS/MS | |
| Limit of Quantification (LOQ) | 0.001 - 0.050 µg/L (for a range of phthalates) | SPME (Polyacrylate fiber) GC-ECD | |
| Linearity Range | 0.1 to 20 µg/L (for a range of phthalates) | HS-SPME (PDMS/DVB) GC-MS | |
| Recovery | 80-115% (for DMP, DEP, DBP) | On-line SPE-LC-UV | |
| Repeatability (RSD) | < 10% (for a range of phthalates) | HS-SPME (PDMS/DVB) GC-MS |
Experimental Protocols
1. Materials and Reagents
-
SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad phthalate analysis.
-
Vials: 20 mL amber glass vials with PTFE-lined septa.
-
Reagents: this compound standard, methanol (HPLC grade), sodium chloride (analytical grade), ultrapure water.
-
Apparatus: SPME holder, magnetic stirrer, heating block or water bath, gas chromatograph with a mass spectrometer detector (GC-MS).
2. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ultrapure water to achieve concentrations ranging from 0.1 to 50 µg/L.
3. Sample Preparation
-
Transfer 10 mL of the bottled water sample into a 20 mL glass vial.
-
For method development and quality control, spike known concentrations of the DEP working standard into blank water samples.
-
To enhance the extraction efficiency, especially for more volatile compounds, sodium chloride can be added to the sample (e.g., 30% w/v) to increase the ionic strength.
4. Solid-Phase Microextraction (SPME) Procedure
-
Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.
-
Extraction Mode: Direct Immersion (DI-SPME) is a common and effective mode for phthalate analysis in water.
-
Place the vial containing the sample on a magnetic stirrer.
-
Insert the SPME holder through the vial septum and expose the fiber to the water sample.
-
Begin stirring at a constant rate.
-
-
Extraction Conditions:
-
Extraction Time: An extraction time of 40-60 minutes is generally sufficient for DEP to reach equilibrium.
-
Extraction Temperature: Perform the extraction at room temperature or slightly elevated temperatures (e.g., 30-40°C) to improve kinetics.
-
-
Fiber Retraction: After extraction, retract the fiber into the needle and withdraw the SPME device from the sample vial.
5. GC-MS Analysis
-
Desorption: Immediately insert the SPME device into the heated injection port of the gas chromatograph.
-
Injector Temperature: 250-270°C.
-
Desorption Time: 2-5 minutes.
-
-
Gas Chromatography Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
-
Characteristic m/z ions for DEP: 149, 177, 121.
-
6. Quantification
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration of the prepared standard solutions.
-
Determine the concentration of DEP in the bottled water samples by comparing their peak areas to the calibration curve.
Mandatory Visualization
Caption: Workflow for DEP analysis in bottled water using SPME-GC-MS.
References
Application of Diethyl Phthalate in Double-Base Propellants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Double-base propellants, a cornerstone of energetic materials, are primarily composed of a matrix of nitrocellulose (NC) plasticized with an energetic plasticizer, most commonly nitroglycerin (NG). The performance, stability, and mechanical integrity of these propellants are critically dependent on the incorporation of various additives. Among these, diethyl phthalate (DEP) serves as a key non-energetic plasticizer, solvent, and stabilizer.[1][2] Its application is crucial for enhancing the flexibility and mechanical properties of the propellant grain, which is essential for ensuring reliability and safety during storage and operation.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the formulation and characterization of double-base propellants.
Core Functions of this compound in Double-Base Propellants
This compound is a colorless, oily liquid that is incorporated into double-base propellant formulations to fulfill several critical functions:
-
Plasticization: DEP enhances the flexibility and reduces the brittleness of the nitrocellulose matrix. This is crucial for preventing the formation of cracks in the propellant grain, which could lead to catastrophic failure of a rocket motor or uncontrolled combustion in munitions.
-
Solvent Action: During the manufacturing process, DEP acts as a solvent, aiding in the gelatinization of nitrocellulose and ensuring a homogenous mixture of all components.
-
Stabilization: While not its primary role, DEP can contribute to the overall stability of the propellant by acting as a phlegmatizer, moderating the burning rate and helping to prevent auto-ignition.[2]
Data Presentation: Quantitative Effects of this compound
The concentration of this compound in a double-base propellant formulation is a critical parameter that must be carefully optimized to achieve the desired balance of mechanical properties, ballistic performance, and stability. The following tables summarize the expected impact of varying DEP concentrations on key propellant characteristics. Note: The following data is illustrative and based on general trends. Specific values should be determined experimentally for each unique formulation.
Table 1: Effect of this compound Concentration on Mechanical Properties
| This compound (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |
| Low (e.g., < 5%) | High | Low | Higher |
| Medium (e.g., 5-15%) | Moderate | Moderate | Intermediate |
| High (e.g., > 15%) | Low | High | Lower |
Table 2: Effect of this compound Concentration on Ballistic and Thermal Properties
| This compound (wt%) | Burning Rate (mm/s at 7 MPa) | Specific Impulse (s) | Decomposition Temperature (°C) |
| Low (e.g., < 5%) | Higher | Higher | Higher |
| Medium (e.g., 5-15%) | Moderate | Moderate | Intermediate |
| High (e.g., > 15%) | Lower | Lower | Lower |
Experimental Protocols
This section provides detailed methodologies for the formulation of double-base propellants containing this compound and for the characterization of their key properties.
Formulation of Double-Base Propellant with this compound
This protocol describes a typical laboratory-scale solvent-based process for preparing a double-base propellant.
Materials:
-
Nitrocellulose (NC) (specify nitrogen content)
-
Nitroglycerin (NG)
-
This compound (DEP)
-
Stabilizer (e.g., 2-Nitrodiphenylamine or Ethyl Centralite)
-
Acetone (solvent)
-
Ethanol (co-solvent)
Procedure:
-
Nitrocellulose Dissolution: In a temperature-controlled mixer, dissolve the nitrocellulose in a mixture of acetone and ethanol. The solvent to NC ratio should be sufficient to form a viscous lacquer.
-
Incorporation of Plasticizers and Stabilizer:
-
In a separate vessel, dissolve the stabilizer in this compound.
-
Carefully add the nitroglycerin to the DEP/stabilizer solution and mix until homogenous. Caution: Nitroglycerin is a powerful explosive and should be handled with extreme care according to established safety protocols.
-
-
Mixing: Slowly add the NG/DEP/stabilizer mixture to the nitrocellulose lacquer in the mixer. Mix under vacuum to remove any entrapped air bubbles. Continue mixing until a homogenous, viscous dough is formed.
-
Casting and Curing: Cast the propellant dough into molds of the desired geometry. Cure the cast propellant in a temperature-controlled oven to remove the solvents. The curing temperature and time will depend on the specific formulation and solvent system used but is typically in the range of 50-70°C for 24-72 hours.
-
Final Machining: Once cured, the propellant grains can be machined to their final dimensions.
Determination of Burning Rate
The burning rate of a solid propellant is a critical parameter that determines the thrust profile of a rocket motor. The Crawford bomb method is a standard technique for its measurement.
Apparatus:
-
Crawford Bomb (a high-pressure vessel)
-
Propellant strand of known dimensions
-
Ignition system
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Sample Preparation: Cut a strand of the propellant with a uniform cross-section and a known length.
-
Mounting: Mount the propellant strand in the Crawford bomb.
-
Pressurization: Pressurize the bomb with an inert gas (e.g., nitrogen) to the desired test pressure.
-
Ignition: Ignite one end of the propellant strand using the ignition system.
-
Data Recording: The time it takes for the flame front to travel a known distance along the strand is measured using embedded wires that are severed as the flame passes, or by optical methods.
-
Calculation: The burning rate (r) is calculated using the formula: r = L / t where L is the distance between the measurement points and t is the time taken for the flame to travel that distance.
-
Repeat: Repeat the measurement at various pressures to obtain the burning rate as a function of pressure, which is often expressed by Vieille's law: r = a * P^n.
Measurement of Mechanical Properties
The mechanical properties of a propellant, such as tensile strength and elongation at break, are crucial for ensuring its structural integrity. Uniaxial tensile testing is a standard method for this characterization.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped propellant specimens
-
Extensometer (optional, for precise strain measurement)
Procedure:
-
Specimen Preparation: Prepare dumbbell-shaped specimens from the cured propellant according to a standard such as ASTM D638.
-
Conditioning: Condition the specimens at the desired test temperature and humidity for a specified period.
-
Testing:
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the specimen can withstand before fracturing. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture. It is calculated by dividing the change in length at fracture by the original gauge length and multiplying by 100.
-
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and decomposition characteristics of the propellant.
a. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the glass transition temperature (Tg) and the exothermic decomposition profile.
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (typically 1-5 mg) into an aluminum DSC pan and seal it.
-
Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC thermogram.
-
Exothermic peaks indicate decomposition reactions, and the peak temperature and enthalpy of decomposition provide information about the thermal stability of the propellant.[4]
-
b. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and to study the kinetics of decomposition.
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) in a TGA pan.
-
Analysis:
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert or reactive atmosphere.
-
Record the mass of the sample as a function of temperature.
-
-
Data Interpretation: The onset temperature of mass loss indicates the beginning of decomposition. The TGA curve can be used to determine the different stages of decomposition and to calculate the kinetic parameters of the decomposition reactions.
Conclusion
This compound is a versatile and essential component in the formulation of double-base propellants. Its primary role as a plasticizer is critical for ensuring the mechanical integrity and long-term stability of the propellant grain. The experimental protocols outlined in this document provide a framework for the systematic formulation and characterization of double-base propellants containing this compound. By carefully controlling the concentration of DEP and other ingredients, researchers and scientists can tailor the properties of the propellant to meet the specific requirements of a wide range of applications.
References
GC-ECD for analysis of diethyl phthalate in environmental samples
An exacting protocol for the determination of diethyl phthalate (DEP) in diverse environmental matrices is presented, leveraging the sensitivity and selectivity of Gas Chromatography with Electron Capture Detection (GC-ECD). This application note is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive guide from sample collection to final analysis.
Introduction
This compound (DEP) is a widely used plasticizer, found in a vast array of consumer and industrial products. Its prevalence has led to ubiquitous environmental contamination, raising concerns due to its potential endocrine-disrupting properties.[1][2][3] Accurate and sensitive analytical methods are therefore crucial for monitoring its presence in environmental compartments such as water, soil, and sediment. Gas Chromatography with an Electron Capture Detector (GC-ECD) offers a robust and highly sensitive technique for the quantification of DEP.[4][5] This is particularly advantageous for trace-level analysis required in environmental monitoring. While Gas Chromatography with Mass Spectrometry (GC-MS) is often preferred for its specificity and reduced susceptibility to interferences, GC-ECD provides excellent sensitivity, making it a valuable tool for DEP analysis.
Principle of the Method
This method is based on the extraction of this compound from an environmental sample, followed by cleanup to remove interfering co-extractives, and subsequent analysis by gas chromatography with an electron capture detector (GC-ECD). The ECD is highly sensitive to electrophilic compounds like phthalates, enabling low detection limits.
Application Scope
This protocol is applicable to the determination of this compound in various environmental matrices, including:
-
Drinking and surface water
-
Wastewater
-
Soil and sediment
Experimental Protocols
Sample Collection and Preservation
Water Samples:
-
Collect samples in 1-liter amber glass bottles with Teflon-lined caps to prevent contamination from plastics.
-
Preserve the samples by adjusting the pH to a range of 5 to 7 to prevent hydrolysis of the phthalate esters.
-
Store samples at 4°C and extract within 7 days of collection.
Soil and Sediment Samples:
-
Collect samples in wide-mouthed glass jars with Teflon-lined lids.
-
Store samples at 4°C and extract as soon as possible.
Sample Preparation and Extraction
Extreme care must be taken to avoid contamination during sample preparation, as phthalates are common laboratory contaminants. All glassware should be scrupulously cleaned, rinsed with solvent, and dried in an oven at a high temperature.
4.2.1. Water Samples: Liquid-Liquid Extraction (LLE)
This protocol is adapted from EPA Method 3510.
-
Measure 1 liter of the water sample into a 2-liter separatory funnel.
-
Spike the sample with a surrogate standard to monitor extraction efficiency.
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the methylene chloride extract into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts.
-
Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-2 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
4.2.2. Soil and Sediment Samples: Solvent Extraction
This protocol is based on EPA Method 3540 (Soxhlet Extraction) or 3550 (Ultrasonic Extraction).
Soxhlet Extraction:
-
Air-dry the sample and sieve to remove large debris.
-
Mix 10-30 grams of the homogenized sample with an equal amount of anhydrous sodium sulfate.
-
Place the mixture in a Soxhlet extraction thimble.
-
Spike with a surrogate standard.
-
Extract the sample for 16-24 hours with an appropriate solvent mixture, such as methylene chloride/acetone (1:1).
-
Concentrate the extract to a final volume of 1-2 mL.
Ultrasonic Extraction:
-
Weigh 10-30 grams of the homogenized sample into a beaker.
-
Spike with a surrogate standard.
-
Add 100 mL of a methylene chloride/acetone (1:1) mixture.
-
Place the beaker in an ultrasonic bath and extract for 3 cycles of 3 minutes each.
-
Decant the solvent and repeat the extraction two more times with fresh solvent.
-
Combine the extracts and concentrate to a final volume of 1-2 mL.
Extract Cleanup
For complex matrices, a cleanup step may be necessary to remove interferences.
Florisil Cleanup (EPA Method 3620):
-
Prepare a chromatography column with activated Florisil.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with a suitable solvent or mixture of solvents. This compound is typically eluted with a mixture of diethyl ether and hexane.
-
Collect the eluate and concentrate it to the final volume for GC-ECD analysis.
GC-ECD Analysis
Instrumentation and Operating Conditions
The following table outlines the recommended GC-ECD operating conditions, based on EPA Method 8061A and other cited literature.
| Parameter | Condition |
| Gas Chromatograph | Capable of temperature programming and equipped with an Electron Capture Detector. |
| Column | Fused-silica capillary column (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness) with a suitable stationary phase (e.g., 5% Phenyl-95% Dimethylpolysiloxane). |
| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min). |
| Injector Temperature | 250°C |
| Detector Temperature | 320°C |
| Temperature Program | Initial: 150°C, hold for 0.5 min. Ramp 1: 5°C/min to 220°C. Ramp 2: 3°C/min to 275°C, hold for 13 min. |
| Injection Volume | 1-2 µL |
| Makeup Gas | Nitrogen at an appropriate flow rate (e.g., 19 mL/min). |
Calibration
Prepare a series of calibration standards of this compound in the final extraction solvent. A multi-point calibration curve should be generated by plotting the peak area against the concentration of the standards.
Data Presentation
The following tables summarize key quantitative data for the analysis of this compound.
Table 1: Method Detection Limits (MDLs) and Recoveries
| Matrix | MDL (µg/L or µg/kg) | Average Recovery (%) | Reference |
| Water | 0.1 - 1.0 | 70 - 110% | |
| Soil/Sediment | 1.0 - 10 | 70 - 110% | |
| Polymer Materials | 2.97 - 4.29 µg/mL (LOD) | 76 - 100% |
Table 2: Example GC-ECD Retention Times
| Compound | Retention Time (min) |
| Dimethyl phthalate (DMP) | ~8.5 |
| This compound (DEP) | ~9.8 |
| Di-n-butyl phthalate (DBP) | ~12.5 |
| Benzyl butyl phthalate (BBP) | ~15.2 |
| bis(2-ethylhexyl) phthalate (DEHP) | ~18.9 |
| Note: Retention times are approximate and will vary depending on the specific column and conditions used. |
Visualizations
Experimental Workflow
Caption: Overall workflow for the analysis of this compound.
Logical Relationship of Analytical Steps
References
- 1. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Diethyl Phthalate (DEP) Contamination in Laboratory Glassware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing diethyl phthalate (DEP) contamination in laboratory glassware.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments related to DEP contamination.
| Issue | Potential Cause | Recommended Action |
| High background levels of DEP in analytical blanks. | Contaminated solvents or reagents. | Test all solvents and reagents for phthalate content by concentrating a large volume and analyzing it via GC-MS. Use high-purity, phthalate-free grade solvents whenever possible.[1][2] |
| Contaminated glassware. | Implement a rigorous glassware cleaning protocol. This should include an initial wash, followed by solvent rinses with high-purity acetone and hexane, and baking at a high temperature (e.g., 400-450°C) for several hours.[3][4] | |
| Leaching from plastic labware. | Avoid using plastic containers, pipette tips, and tubing, especially those made of PVC. If plastic must be used, opt for polypropylene (PP) or polyethylene (PE).[1] | |
| Environmental contamination. | Maintain a clean and dust-free laboratory environment. Avoid using personal care products that may contain phthalates before and during lab work. | |
| Inconsistent or non-reproducible results in DEP-sensitive assays. | Cross-contamination between samples. | Use dedicated glassware for phthalate analysis and ensure thorough cleaning between samples. |
| Inhomogeneous sample matrix. | For solid or viscous samples, ensure the sample is thoroughly homogenized before extraction. | |
| Carryover in the analytical instrument. | Run solvent blanks between sample analyses to check for carryover in the injection port and column of the gas chromatograph. | |
| Visible residue or film on glassware after cleaning. | Incomplete removal of cleaning agents. | Ensure a thorough rinsing process after washing with detergents. Multiple rinses with tap water followed by deionized water are crucial. |
| Use of phosphate-containing detergents. | Use phosphate-free laboratory detergents, as phosphate residues can interfere with analyses and give the appearance of unclean glassware. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound (DEP) contamination in a laboratory setting?
A1: DEP is a common environmental contaminant and can be introduced from various sources within a laboratory. The most significant sources include:
-
Plastic Laboratory Consumables: Many plastics, particularly polyvinyl chloride (PVC), contain phthalates as plasticizers, which can leach into samples and solvents. Common culprits include tubing, pipette tips, and plastic containers.
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates. It is crucial to test solvents for phthalate content, especially when conducting sensitive analyses.
-
Laboratory Environment: DEP can be present in laboratory air and dust, originating from building materials, furniture, and other equipment. This airborne DEP can settle on surfaces and contaminate samples.
-
Personal Care Products: Cosmetics, lotions, and other personal care products often contain phthalates, which can be inadvertently introduced into the lab by personnel.
-
Improperly Cleaned Glassware: Residual DEP from previous experiments or from cleaning agents can remain on glassware if not cleaned meticulously.
Q2: Which types of laboratory gloves are recommended for minimizing DEP contamination?
A2: The choice of laboratory gloves is critical. Polyvinyl chloride (PVC) or vinyl gloves are a major source of phthalate contamination and should be avoided. Nitrile and latex gloves generally contain significantly lower or negligible amounts of phthalates and are a much safer choice for trace-level phthalate analysis.
Q3: What is the most effective way to clean laboratory glassware to remove DEP?
A3: A multi-step, rigorous cleaning procedure is necessary for the effective removal of DEP from glassware. A recommended protocol involves:
-
Initial Wash: If the glassware is visibly dirty, wash it with a laboratory-grade, phosphate-free detergent and hot tap water.
-
Tap Water Rinse: Rinse the glassware thoroughly with tap water.
-
Deionized Water Rinse: Rinse a minimum of three times with deionized water.
-
Solvent Rinse: Perform a rinse with high-purity acetone to remove water and organic residues, followed by a rinse with high-purity hexane to remove any remaining non-polar contaminants.
-
Baking: For non-volumetric glassware, bake in a muffle furnace at 400-450°C for at least two hours. Allow the glassware to cool completely in a clean environment before use.
-
Storage: Store clean glassware covered with hexane-rinsed aluminum foil or in a closed, clean cabinet to prevent re-contamination.
Q4: How can I validate that my glassware is free from DEP contamination?
A4: Validation of glassware cleanliness can be achieved by performing a rinse test. This involves rinsing the cleaned glassware with a high-purity solvent (e.g., hexane) and then analyzing the solvent for the presence of DEP using a sensitive analytical method like Gas Chromatography-Mass Spectrometry (GC-MS). The detected DEP levels should be below the limit of detection (LOD) or limit of quantification (LOQ) of the analytical method.
Data Presentation
Leaching of Phthalates from Laboratory Consumables
Phthalates can leach from various plastic materials commonly used in laboratories. The following table summarizes the maximum leaching levels of different phthalates from various laboratory consumables, as reported in a screening study. While this data is not exclusively for DEP, it highlights the potential for contamination from these sources.
| Laboratory Consumable | Phthalate | Maximum Leaching (µg/cm²) |
| Pipette Tips | Diethylhexyl phthalate (DEHP) | 0.36 |
| Diisononyl phthalate (DINP) | 0.86 | |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49 |
| Regenerated Cellulose Filters | Dibutyl phthalate (DBP) | 0.61 |
| Cellulose Acetate Filters | Dimethyl phthalate (DMP) | 5.85 |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 |
| Source: Adapted from a study on phthalate contamination in an environmental analytical laboratory. |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
Objective: To provide a standardized procedure for cleaning laboratory glassware to minimize this compound (DEP) contamination to levels suitable for trace analysis.
Materials:
-
Phosphate-free laboratory detergent
-
Tap water
-
Deionized water
-
High-purity acetone (phthalate-free grade)
-
High-purity hexane (phthalate-free grade)
-
Muffle furnace
-
Aluminum foil (rinsed with hexane)
Procedure:
-
Initial Cleaning: If glassware is visibly soiled, scrub with a brush and a solution of phosphate-free laboratory detergent in hot tap water.
-
Tap Water Rinse: Rinse the glassware thoroughly under running tap water to remove all detergent residues.
-
Deionized Water Rinse: Rinse the glassware a minimum of three times with deionized water. After the final rinse, check for uniform wetting of the glass surface, which indicates the absence of greasy residues.
-
Acetone Rinse: Rinse the glassware with a small volume of high-purity acetone to remove water and any residual organic compounds. Swirl the acetone to ensure it contacts all internal surfaces and then discard the solvent into an appropriate waste container.
-
Hexane Rinse: Perform a final rinse with high-purity hexane to remove any non-polar contaminants, including phthalates. As with the acetone rinse, ensure complete surface contact before discarding the solvent.
-
Drying and Baking (for non-volumetric glassware): Allow the glassware to air dry in a dust-free environment. Place the dried glassware in a muffle furnace and bake at 400-450°C for at least 2 hours.
-
Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, desiccator-like environment. Immediately upon cooling, cover all openings with hexane-rinsed aluminum foil to prevent airborne contamination. Store in a clean, designated cabinet.
Protocol 2: Validation of Glassware Cleaning for DEP Residue
Objective: To validate the effectiveness of the glassware cleaning protocol by quantifying the amount of residual DEP.
Materials:
-
Cleaned glassware to be validated
-
High-purity hexane (phthalate-free grade)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
DEP analytical standard
-
Class A volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Standards: Prepare a series of DEP calibration standards in high-purity hexane, with concentrations ranging from the expected limit of detection (LOD) to a higher concentration (e.g., 0.05 to 10 µg/mL).
-
Rinse Test: a. Take a representative piece of glassware that has been cleaned according to Protocol 1. b. Rinse the internal surface of the glassware with a known volume of high-purity hexane. Ensure the entire surface is rinsed. c. Collect the hexane rinse solution in a clean glass vial.
-
Sample Analysis: a. Analyze the collected hexane rinse solution using a validated GC-MS method for DEP analysis. b. Concurrently, analyze a method blank (an aliquot of the high-purity hexane used for rinsing) to check for background contamination.
-
Data Analysis and Acceptance Criteria: a. Quantify the concentration of DEP in the rinse solution using the calibration curve. b. The cleaning procedure is considered validated if the concentration of DEP in the rinse solution is below the established limit of quantification (LOQ) of the analytical method.
Mandatory Visualization
Caption: Workflow for the rigorous cleaning of laboratory glassware to minimize DEP contamination.
References
Overcoming matrix effects in diethyl phthalate UPLC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the UPLC-MS/MS analysis of diethyl phthalate (DEP).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for DEP | 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase: pH or organic composition is not optimal for DEP. 3. Column Contamination: Buildup of matrix components on the column. | 1. Dilute the sample and reinject.[1][2] 2. Optimize the mobile phase: Adjust the pH or the gradient profile to ensure DEP is in a suitable ionic state and elutes as a sharp peak.[3] 3. Wash the column with a strong solvent or perform a column regeneration procedure as recommended by the manufacturer. |
| Inconsistent Retention Times for DEP | 1. Pump Malfunction: Inconsistent solvent delivery. 2. Column Temperature Fluctuations: Lack of a stable column oven temperature. 3. Changes in Mobile Phase Composition: Improperly mixed or degassed mobile phase. | 1. Check the UPLC pump for leaks and ensure it is delivering a stable flow rate. 2. Use a column oven to maintain a consistent temperature throughout the analysis. 3. Prepare fresh mobile phase daily and ensure it is properly degassed before use. |
| High Background Noise or "Ghost Peaks" | 1. Solvent or Reagent Contamination: Phthalates are ubiquitous and can be present in solvents, water, and labware.[4][5] 2. Carryover from Previous Injections: Residual DEP or matrix components remaining in the injector or column. 3. Leaching from Plasticware: Use of plastic containers, pipette tips, or tubing can introduce phthalate contamination. | 1. Use high-purity, LC-MS grade solvents and freshly prepared reagents. Test blanks of your solvents to identify sources of contamination. 2. Implement a rigorous needle wash protocol between injections. An isocratic hold at a high organic percentage at the end of the gradient can help elute late-eluting compounds. 3. Use glass or polypropylene labware wherever possible. Rinse all glassware thoroughly with a suitable solvent before use. |
| Ion Suppression or Enhancement (Matrix Effect) | 1. Co-elution of Matrix Components: Endogenous molecules from the sample matrix eluting at the same time as DEP and interfering with its ionization. 2. High Salt Concentration: Non-volatile salts in the sample can suppress the ESI signal. 3. Insufficient Sample Cleanup: Inadequate removal of interfering substances during sample preparation. | 1. Optimize chromatographic separation: Modify the gradient to better separate DEP from interfering peaks. 2. Improve sample preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove salts and other interferences. 3. Dilute the sample: This can reduce the concentration of matrix components relative to the analyte. 4. Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected in the same way as the analyte. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in UPLC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of quantification.
Q2: How can I determine if my DEP analysis is suffering from matrix effects?
A2: A common method is the post-extraction spike analysis. You compare the peak area of DEP in a neat solution to the peak area of DEP spiked into an extracted blank matrix sample. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for DEP analysis?
A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, DEP) where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium or Carbon-13). Since it has nearly identical chemical and physical properties to DEP, it co-elutes and experiences the same matrix effects. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.
Q4: Can I just dilute my sample to overcome matrix effects?
A4: Sample dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components. However, this approach may not be suitable if the concentration of DEP in your sample is already low, as dilution could bring the analyte concentration below the limit of quantification (LOQ) of your method.
Q5: What are some best practices to avoid phthalate contamination in the lab?
A5: To minimize background contamination from phthalates, it is crucial to:
-
Use high-purity, LC-MS grade solvents and reagents.
-
Avoid the use of plastic containers, tubing, and pipette tips whenever possible. Opt for glass or polypropylene alternatives.
-
Thoroughly clean all glassware with an appropriate solvent before use.
-
Run solvent blanks regularly to monitor for any background contamination.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to remove interfering matrix components from a biological fluid sample (e.g., plasma, urine) prior to UPLC-MS/MS analysis of DEP.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water. Do not allow the cartridge to dry.
-
Sample Loading: Mix 1 mL of the sample with 1 mL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the DEP and other retained compounds with 3 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the UPLC-MS/MS system.
Protocol 2: Matrix Effect Evaluation using Post-Extraction Spike
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the DEP standard into the initial mobile phase at a known concentration.
-
Set B (Pre-extraction Spike): Spike the DEP standard into a blank matrix sample before the sample preparation procedure (e.g., SPE).
-
Set C (Post-extraction Spike): Spike the DEP standard into the final extract of a blank matrix sample after the sample preparation procedure.
-
-
Analyze all three sets of samples using the same UPLC-MS/MS method.
-
Calculate the Matrix Effect (%) and Recovery (%) using the following formulas:
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
Data Summary
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | UPLC-MS/MS | Tap Water | 0.32–0.54 ng/mL | |
| Limit of Quantification (LOQ) | UPLC-MS/MS | Distilled Beverages | <5 ppb (µg/L) | |
| Linear Range | UPLC-MS/MS | Tap Water | 0.5 to 50 ng/mL | |
| Recovery (MSPD) | LC-MS/MS | Mussel Tissue | 75% - 113% |
Visualizations
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Technical Support Center: Optimizing Diethyl Phthalate (DEP) Recovery in Solid-Phase Extraction
Welcome to the technical support center for improving the recovery of diethyl phthalate (DEP) in solid-phase extraction (SPE). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
Low or inconsistent recovery of this compound is a frequent issue in solid-phase extraction. This guide will walk you through a systematic approach to identify and resolve the root cause of the problem.
Problem: Poor or No Recovery of this compound
The first step is to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing fractions from each step of the procedure.[1][2]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low DEP recovery in SPE.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery in SPE?
A1: The most frequent reasons for poor recovery include:
-
Analyte Breakthrough: The analyte does not sufficiently bind to the sorbent and is lost during the sample loading phase.[3]
-
Premature Elution: The analyte is washed off the sorbent along with interferences during the washing step.[3]
-
Incomplete Elution: The elution solvent is not strong enough to remove the analyte from the sorbent completely.[3]
-
Adsorption to Surfaces: Phthalates are known to adsorb to glass and plastic surfaces, which can lead to significant analyte loss, especially at low concentrations.
-
Contamination: Phthalates are ubiquitous in laboratory environments and can be present in solvents, reagents, and labware, leading to inaccurate results.
Q2: How do I choose the right sorbent for this compound extraction?
A2: The choice of sorbent depends on the sample matrix and the physicochemical properties of this compound. For DEP, which is a moderately hydrophobic compound, reversed-phase sorbents are commonly used.
-
C18 (Octadecyl): A popular choice for extracting phthalates from aqueous samples due to its strong hydrophobic retention.
-
Hydrophilic-Lipophilic Balanced (HLB): These polymeric sorbents offer good retention for a wide range of compounds, including phthalates, and are less prone to dewetting.
Q3: What are the optimal flow rates for the different steps in an SPE procedure for DEP?
A3: While the optimal flow rate can be method-specific, here are some general guidelines:
-
Conditioning: 5 mL/min.
-
Sample Loading: 10-15 mL/min for reversed-phase cartridges. A slower flow rate may be necessary to improve retention if analyte breakthrough is observed.
-
Washing: A controlled flow of approximately 1-2 mL/min can help avoid stripping the analyte.
-
Elution: 3-5 mL/min. Reducing the flow rate can sometimes improve recovery by allowing more time for the solvent to interact with the analyte and sorbent.
Q4: Can the sample pH affect the recovery of this compound?
A4: Yes, adjusting the sample pH can be crucial, especially when dealing with complex matrices. For this compound, which is a neutral compound, the primary goal of pH adjustment is often to control the ionization state of matrix components that might interfere with the extraction. Adjusting the pH can increase the affinity of the analyte for the sorbent by minimizing matrix effects.
Q5: My recovery is still low after optimizing the SPE method. What else could be the problem?
A5: If you have optimized the sorbent, solvents, and flow rates, consider the following:
-
Sample Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analysis, leading to signal suppression or enhancement.
-
Incomplete Sample Preparation: Ensure that any necessary pre-treatment steps, such as filtration or protein precipitation, are performed correctly.
-
Evaporation Temperature: If your protocol includes an evaporation step to concentrate the eluate, excessively high temperatures can lead to the loss of volatile compounds like DEP.
-
Container Rinsing: this compound can adhere to sample containers. Rinsing the container with the loading or elution solvent can help recover any adsorbed analyte.
Quantitative Data Summary
The following tables summarize recovery data for this compound under various experimental conditions.
Table 1: Influence of Elution Solvent on DEP Recovery
| Sorbent | Elution Solvent (v/v) | Mean % Recovery |
| C18 | 10:90 Methanol:Dichloromethane | 64.0 ± 0.1 |
| C18 | 30:70 Methanol:Dichloromethane | 78.0 ± 0.1 |
| C18 | 50:50 Methanol:Dichloromethane | 92.0 ± 0.2 |
| C18 | 70:30 Methanol:Dichloromethane | 85.0 ± 0.2 |
| C18 | 90:10 Methanol:Dichloromethane | 75.0 ± 0.1 |
Data adapted from a study on the determination of phthalate esters in aquatic environments.
Table 2: DEP Recovery in Different Sample Matrices using a C18 SPE Column
| Food Simulant | Spiking Level (ng/mL) | Mean % Recovery |
| Distilled Water | 30 | 95.82 |
| Distilled Water | 60 | 96.45 |
| Distilled Water | 90 | 97.12 |
| 3% Acetic Acid | 30 | 98.23 |
| 3% Acetic Acid | 60 | 99.15 |
| 3% Acetic Acid | 90 | 100.21 |
| 10% Ethanol | 30 | 94.78 |
| 10% Ethanol | 60 | 95.88 |
| 10% Ethanol | 90 | 96.54 |
Data adapted from a study on the determination of phthalates released from paper packaging materials.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction of this compound from Aqueous Samples using a C18 Cartridge
This protocol provides a general procedure for the extraction of DEP from water samples. Optimization may be required based on the specific sample matrix and analytical instrumentation.
Workflow Diagram
Caption: General workflow for SPE of DEP from aqueous samples.
Materials:
-
C18 SPE Cartridge
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Purified Water
-
Nitrogen gas supply
-
SPE Manifold
Procedure:
-
Conditioning: Pre-treat the C18 SPE column by washing it with 5 mL of methanol followed by 5 mL of purified water. Do not allow the cartridge to dry out before loading the sample.
-
Sample Loading: Pass 10 mL of the aqueous sample through the pre-conditioned C18 SPE column at an optimized flow rate.
-
Washing (Optional): If the sample matrix is complex, a washing step with a weak solvent can be introduced to remove polar interferences. The strength of the wash solvent should be carefully chosen to avoid eluting the DEP.
-
Drying: After loading (and washing), dry the cartridge by passing nitrogen gas through it to remove any residual water. This is particularly important if the elution solvent is not miscible with water.
-
Elution: Elute the retained DEP from the cartridge using an appropriate volume of a strong organic solvent or solvent mixture, such as 50:50 (v/v) methanol in dichloromethane. Collecting the eluate in multiple small fractions can sometimes improve recovery.
-
Analysis: The collected eluate can then be concentrated if necessary and analyzed by a suitable technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
References
Troubleshooting peak disappearance in GC-MS analysis of phthalates
Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phthalates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to common problems encountered during the GC-MS analysis of phthalates, particularly focusing on the issue of peak disappearance.
Problem 1: My phthalate peaks have completely disappeared, or their intensity is drastically reduced.
This is a common issue that can arise from several sources throughout the analytical workflow. The following troubleshooting workflow can help isolate the problem.
Caption: Troubleshooting workflow for diagnosing the cause of peak disappearance in GC-MS.
Possible Causes and Solutions:
-
Sample Preparation Issues:
-
Inefficient Extraction: Your extraction protocol may not be effectively recovering the phthalates from the sample matrix.
-
Solution: Re-evaluate and optimize your extraction method. This could involve changing the solvent, adjusting the pH, or increasing the extraction time. Consider using a different technique like Solid-Phase Extraction (SPE) for cleaner extracts and better analyte concentration.[1]
-
-
Analyte Degradation: Phthalates can degrade during sample preparation, especially if exposed to harsh pH conditions or high temperatures for extended periods.
-
Solution: Ensure your sample preparation conditions are mild. Prepare a fresh standard and run it directly to confirm the stability of your stock solution.[2]
-
-
-
Injector Problems:
-
Active Sites in the Inlet Liner: Active sites, often exposed glass or metal surfaces, can cause adsorption of phthalates, preventing them from reaching the column.
-
Solution: Use a new, deactivated liner.[1] Consider liners with glass wool to aid in sample vaporization, but be aware that the wool itself can be a source of activity if not properly deactivated.
-
-
Incorrect Injector Temperature: If the temperature is too low, higher molecular weight phthalates may not vaporize efficiently. If it's too high, thermally labile phthalates can degrade.[3][4]
-
Solution: Optimize the injector temperature. A typical starting point is 250-280°C. For potentially thermally sensitive compounds, a lower temperature or a programmed temperature vaporization (PTV) inlet might be necessary.
-
-
Clogged or Defective Syringe: A blocked syringe will not deliver the sample to the inlet.
-
Solution: Visually inspect the syringe and plunger. Clean it or replace it with a known good syringe.
-
-
Septum Issues: A cored or leaking septum can lead to sample loss and a compromised injection. Some septa can also bleed phthalates, causing contamination.
-
Solution: Replace the septum. Use high-quality, low-bleed septa designed for GC-MS analysis.
-
-
-
GC Column Issues:
-
Column Contamination/Activity: Buildup of non-volatile matrix components can create active sites that adsorb phthalates.
-
Solution: Trim the first few centimeters from the front of the column. If the problem persists, bake out the column at its maximum isothermal temperature (without exceeding the manufacturer's limit). If the column is still not performing, it may need to be replaced.
-
-
Broken Column: A break in the column will prevent the sample from reaching the detector.
-
Solution: Inspect the column, especially near the inlet and detector fittings. A clean break can sometimes be repaired with a column union, but replacement is often the best solution.
-
-
-
Mass Spectrometer Issues:
-
Detector Not Functioning: The MS may not be turned on, the filament could be burned out, or there could be an electronics issue.
-
Solution: Check the MS status in the software. Perform a tune to check the filament and detector electronics.
-
-
Incorrect MS Parameters: If you are using Selected Ion Monitoring (SIM) mode, incorrect ions or a very short dwell time can result in no detectable peak.
-
Solution: Verify that the correct quantifier and qualifier ions for your target phthalates are entered in the method and that the dwell times are adequate (typically 50-100 ms).
-
-
Problem 2: I see peaks in my samples, but also in my solvent blanks. How can I eliminate this background contamination?
Phthalate contamination is a pervasive issue in trace analysis due to their widespread use as plasticizers.
Sources and Solutions for Phthalate Contamination:
| Source of Contamination | Troubleshooting Steps |
| Solvents and Reagents | 1. Analyze a fresh bottle of high-purity, "phthalate-free" grade solvent directly. 2. If a new bottle is clean, consider filtering your working solvent through a cleaned, phthalate-free filtration system. 3. Purchase solvents in smaller bottles to minimize contamination from laboratory air each time the bottle is opened. |
| Laboratory Consumables | 1. Vials and Caps: Use vials and PTFE/silicone septa from a reputable supplier. Run a blank with just the vial and cap to test for contamination. 2. Pipette Tips: Avoid plastic pipette tips. If necessary, rinse them with a clean solvent before use. 3. Syringe: The outer wall of the syringe needle can absorb phthalates from the lab air. Implement a needle wash step with a clean solvent immediately before injection. |
| GC System Components | 1. Septum: The injector septum can be a source of phthalate bleed, especially at high temperatures. Use high-temperature, low-bleed septa. 2. Carrier Gas Lines: Plastic tubing in the gas lines can be a source of contamination. Use copper or stainless steel tubing. |
| Laboratory Environment | 1. Phthalates are present in the air from plastics in the lab (e.g., floor tiles, computer cables, paint). 2. Minimize exposure of your samples, solvents, and consumables to the lab air. Keep solvent bottles and sample vials capped whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of phthalate contamination in a laboratory? A1: The most common sources are plastic lab consumables (pipette tips, vials, tubing), solvents, reagents, and even the laboratory air itself. Phthalates are ubiquitous as plasticizers and can easily leach into samples and solvents. Even syringe needles can become contaminated from the air.
Q2: Why is Selected Ion Monitoring (SIM) mode recommended for phthalate analysis? A2: SIM mode significantly increases sensitivity and selectivity compared to full-scan mode. In SIM, the mass spectrometer only monitors a few specific ions characteristic of your target phthalates. This allows for a longer dwell time on each ion, improving the signal-to-noise ratio and achieving lower detection limits, which is crucial for trace analysis. Many phthalates produce a common fragment ion at m/z 149, which is often used as a primary quantifier or qualifier ion.
Q3: What type of GC column is best for phthalate analysis? A3: A low-polarity, low-bleed, inert GC column is recommended. 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) columns are widely used and provide good resolution for a broad range of phthalates. Using an "inert" or "ultra-inert" column is critical to prevent peak tailing and analyte adsorption, especially for more active compounds.
Q4: My high molecular weight phthalate peaks are tailing or have poor sensitivity. What could be the cause? A4: This is often due to one of three issues:
-
Cold Spots: There may be a cold spot between the end of the GC column and the MS source. Ensure the MS transfer line temperature is appropriate (e.g., 280-300°C) and the column is installed correctly.
-
Injector Temperature: The injector temperature may be too low for the efficient vaporization of less volatile, high molecular weight phthalates. Try increasing the injector temperature in 10-20°C increments, without exceeding the column's maximum temperature limit.
-
Active Sites: Active sites in the liner or on the column can more strongly adsorb higher molecular weight compounds. Replace the liner with a new, deactivated one and consider trimming the front end of the column.
Q5: Can I use splitless injection for phthalate analysis? A5: Yes, splitless injection is the preferred technique for trace-level analysis of phthalates as it ensures the maximum amount of analyte is transferred to the column, thus maximizing sensitivity. However, it's important to optimize the splitless hold time to ensure efficient transfer without allowing too much solvent onto the column, which can extinguish the MS filament. For more concentrated samples, a split injection may be necessary to avoid column overload.
Experimental Protocols
Protocol 1: General Purpose Liquid-Liquid Extraction (LLE) for Phthalates
This protocol provides a general methodology for extracting phthalates from a liquid matrix.
-
Sample Preparation:
-
Measure 100 mL of the liquid sample into a clean 250 mL glass separatory funnel with a glass or PTFE stopcock.
-
Spike the sample with an appropriate internal standard (e.g., Benzyl Benzoate).
-
-
Extraction:
-
Add 30 mL of high-purity n-hexane (or dichloromethane) to the separatory funnel.
-
Seal the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
-
Phase Separation:
-
Drain the lower aqueous layer (if using hexane).
-
Collect the upper organic layer into a clean glass flask.
-
-
Repeat Extraction:
-
Repeat the extraction of the aqueous layer two more times with fresh 30 mL aliquots of the organic solvent, combining all organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of high-purity nitrogen.
-
-
Analysis:
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
Protocol 2: Recommended GC-MS Parameters for Phthalate Analysis
These are typical starting parameters and should be optimized for your specific instrument and application.
| Parameter | Setting | Rationale |
| GC Inlet | Splitless, 250-280°C | Maximizes sensitivity for trace analysis. Temperature ensures vaporization of most phthalates. |
| Liner | Deactivated, single-taper with glass wool | Inert surface prevents analyte loss. Wool aids vaporization and traps non-volatiles. |
| Carrier Gas | Helium, Constant Flow @ 1.0-1.2 mL/min | Provides good chromatographic efficiency. |
| Oven Program | Initial 60°C (hold 1 min), ramp to 320°C @ 15°C/min, hold 5 min | Separates a wide range of phthalates by boiling point. |
| Column | 30 m x 0.25 mm ID, 0.25 µm, 5% phenyl-methylpolysiloxane | Standard column offering good selectivity and inertness. |
| MS Transfer Line | 280°C | Prevents cold spots and analyte condensation. |
| Ion Source Temp. | 230°C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard, reproducible ionization method. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides the best sensitivity for trace quantification. |
Common Phthalate Quantifier/Qualifier Ions (m/z):
| Phthalate | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Dimethyl Phthalate (DMP) | 163 | 194 | 77 |
| Diethyl Phthalate (DEP) | 149 | 177 | 222 |
| Di-n-butyl Phthalate (DBP) | 149 | 223 | 205 |
| Benzyl Butyl Phthalate (BBP) | 149 | 91 | 206 |
| Di(2-ethylhexyl) Phthalate (DEHP) | 149 | 167 | 279 |
| Di-n-octyl Phthalate (DNOP) | 149 | 279 | 167 |
Note: Ion selection should be verified by analyzing individual standards.
Logical Relationship Diagram
Caption: Pathway of phthalate contamination leading to background interference.
References
Technical Support Center: Optimization of Liquid-Liquid Extraction for Diethyl Phthalate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of liquid-liquid extraction (LLE) of diethyl phthalate (DEP).
Troubleshooting Guide
This guide addresses common issues encountered during the liquid-liquid extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of DEP | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for DEP. | N-hexane is a commonly used and effective solvent for DEP extraction.[1] Other non-polar solvents like cyclohexane can also be considered. While solvents like dichloromethane and chloroform can extract DEP, they may also co-extract more interfering compounds from the matrix.[1] |
| Insufficient Solvent Volume: The volume of the extraction solvent may be too low to efficiently partition the DEP from the aqueous phase. | A general guideline is to use a solvent-to-sample ratio of at least 7:1.[2] For alcoholic beverages, an optimal ratio of 10:1 (e.g., 1 mL of solvent for 0.1 mL of sample) has been reported.[3][4] | |
| Inadequate Mixing/Shaking: Insufficient contact time or agitation between the two phases can lead to poor extraction efficiency. | Shake the mixture vigorously for a sufficient amount of time, for example, for 7 minutes, to ensure thorough mixing. However, be mindful that overly vigorous shaking can lead to emulsion formation. | |
| Adsorption to Labware: Phthalates are known to adsorb to glass and plastic surfaces, leading to losses. | Whenever possible, use glassware and avoid plastic containers, pipette tips, and tubing. All glassware should be meticulously cleaned, rinsed with a high-purity solvent, and, if possible, baked at a high temperature (e.g., 400°C) to eliminate any organic residues. | |
| Persistent Emulsion Formation | High Concentration of Surfactant-like Molecules: The sample matrix may contain high levels of fats, proteins, or other molecules that act as emulsifying agents. | Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to reduce the formation of fine droplets. Addition of Salt (Salting Out): Add a saturated sodium chloride (NaCl) solution (brine) or solid NaCl to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion. Centrifugation: Centrifuging the mixture is a highly effective method for breaking emulsions. Solvent Modification: Adding a small amount of a different organic solvent with an intermediate polarity can sometimes disrupt the emulsion. |
| Poor Phase Separation | Similar Densities of the Two Phases: If the densities of the aqueous and organic phases are too close, they will not separate cleanly. | Solvent Choice: Select an extraction solvent with a density that is significantly different from your sample matrix. Temperature Adjustment: Changing the temperature can alter the densities of the liquids and may improve separation. |
| Contamination and High Background | Contaminated Solvents, Reagents, or Glassware: Phthalates are ubiquitous environmental contaminants and can be present in solvents, reagents, and on labware. | Use High-Purity Solvents: Employ high-purity, phthalate-free solvents and reagents. It is advisable to run solvent blanks to check for contamination. Thoroughly Clean Glassware: As mentioned previously, ensure all glassware is rigorously cleaned and baked if possible. |
| Matrix Effects in Subsequent Analysis (e.g., GC-MS, LC-MS) | Co-extraction of Interfering Compounds: Components from the sample matrix can be co-extracted with DEP and interfere with its detection and quantification. | Improve Sample Cleanup: Consider a back-extraction step. After the initial extraction, DEP can be back-extracted into a fresh aqueous phase under different pH conditions (if applicable to the co-extractants), leaving neutral interferences behind in the organic phase. Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same LLE procedure to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent for extracting this compound?
A1: N-hexane is frequently reported as an effective solvent for the liquid-liquid extraction of this compound, providing good recovery rates. Other non-polar solvents such as cyclohexane have also been used successfully. The choice of solvent can also depend on the sample matrix. It is recommended to test a few solvents to determine the best one for your specific application.
Q2: How can I prevent emulsion formation during the extraction?
A2: Emulsion formation is a common issue, especially with complex matrices like biological fluids or food samples. To prevent emulsions, you can:
-
Use gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Add salt: Pre-saturating your aqueous sample with sodium chloride can help prevent emulsions from forming.
-
Consider Solid-Phase Extraction (SPE): For samples that are prone to emulsion formation, SPE can be a suitable alternative to LLE.
Q3: What should I do if a persistent emulsion has already formed?
A3: If an emulsion has formed, you can try the following to break it:
-
Add a saturated sodium chloride (brine) solution.
-
Centrifuge the mixture.
-
Filter the mixture through a glass wool plug.
-
Gently stir the emulsion with a glass rod.
-
Slightly heat or cool the separatory funnel in a water bath.
Q4: Does the pH of the aqueous sample affect the extraction of this compound?
A4: this compound is a neutral compound, so its partitioning behavior is not directly dependent on the pH of the solution. However, the pH can influence the characteristics of the sample matrix. For example, adjusting the pH might suppress the ionization of other components in the matrix, reducing their solubility in the organic phase and thus minimizing interferences.
Q5: What is the optimal temperature for the extraction?
A5: Increasing the temperature can sometimes improve extraction efficiency by increasing the solubility of the analyte. However, for phthalates, an optimal temperature may exist, beyond which the extraction efficiency could decrease. For instance, one study on the extraction of phthalates from tea found an optimal temperature of 40°C. It is also important to consider that higher temperatures could potentially lead to the degradation of the target analyte. It is recommended to perform extractions at a consistent temperature, and if optimizing, to test a range of temperatures (e.g., 20°C to 60°C).
Q6: How many extractions are necessary for complete recovery?
A6: While one extraction may be sufficient in some cases, performing two or three sequential extractions with fresh portions of the organic solvent will ensure a more complete recovery of the analyte. One study on the LLE of DEP from alcoholic beverages found that with two extractions, over 99.9% of the phthalate was extracted.
Data Presentation
Table 1: Comparison of Solvents for Phthalate Extraction
| Solvent | Advantages | Disadvantages | Reference |
| n-Hexane | High recovery for phthalates. | May require a solvent evaporation step to concentrate the sample. | |
| Cyclohexane | Good extraction results for alcoholic beverages. | Flammable. | |
| Dichloromethane | Effective solvent for many organic compounds. | May co-extract more interfering compounds. Higher toxicity. | |
| Chloroform | Good solvent for a wide range of compounds. | Can also co-extract other chemicals, leading to a decrease in the signal of interest. Higher toxicity. | |
| Ethyl Acetate | Can be a suitable solvent for some applications. | May also co-extract interfering substances. |
Table 2: Influence of Key Parameters on this compound LLE Efficiency
| Parameter | General Recommendation | Quantitative Impact (Example) | Reference |
| Solvent-to-Sample Ratio | A higher ratio generally leads to better recovery. A 7:1 ratio is a good starting point. | An optimal ratio of 10:1 (solvent to sample) was found for DEP extraction from alcoholic beverages. | |
| Extraction Time | Sufficient time is needed for the analyte to partition into the organic phase. | A 7-minute vigorous shaking time was used for phthalate extraction from non-alcoholic beverages. | |
| Salting-Out Effect | Addition of NaCl can increase the recovery of phthalates. | The addition of a 10% NaCl solution was used to break emulsions and improve phase separation. | |
| Temperature | Can influence extraction efficiency, with an optimum temperature possible. | For phthalate extraction from tea, the peak extraction was observed at 40°C. | |
| Number of Extractions | Multiple extractions with smaller solvent volumes are more efficient than a single extraction with a large volume. | Two extractions were sufficient to recover over 99.9% of DEP from alcoholic beverages. |
Experimental Protocols
General Protocol for Liquid-Liquid Extraction of this compound from an Aqueous Sample
-
Sample Preparation:
-
Measure a known volume of the aqueous sample (e.g., 5.0 mL) and place it into a clean separatory funnel.
-
-
Solvent Addition:
-
Add the selected organic solvent (e.g., n-hexane) to the separatory funnel. A solvent-to-sample ratio of at least 7:1 is recommended as a starting point.
-
-
Extraction:
-
Stopper the separatory funnel and shake vigorously for a predetermined time (e.g., 5-10 minutes), periodically venting the funnel to release any pressure buildup.
-
-
Phase Separation:
-
Allow the layers to separate completely. If an emulsion forms, refer to the troubleshooting guide.
-
-
Collection of Organic Phase:
-
Carefully drain the lower layer (if the organic solvent is denser than water) or decant the upper layer (if the organic solvent is less dense than water) into a clean collection flask.
-
-
Repeat Extraction (Optional but Recommended):
-
Repeat steps 2-5 with a fresh portion of the organic solvent for a more complete extraction. Combine the organic extracts.
-
-
Drying of Organic Extract:
-
Pass the combined organic extracts through a small column containing anhydrous sodium sulfate to remove any residual water.
-
-
Concentration:
-
If necessary, concentrate the extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen. A combination of both methods can yield high recoveries.
-
-
Analysis:
-
The concentrated extract is now ready for analysis by a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Mandatory Visualization
Caption: Workflow for the liquid-liquid extraction of this compound.
Caption: Decision tree for troubleshooting low DEP recovery in LLE.
References
- 1. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Chemical Analysis and Risk Assessment of this compound in Alcoholic Beverages with Special Regard to Unrecorded Alcohol | PLOS One [journals.plos.org]
- 4. Chemical Analysis and Risk Assessment of this compound in Alcoholic Beverages with Special Regard to Unrecorded Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diethyl Phthalate (DEP) GC/MS Analysis
Welcome to the technical support center for the analysis of diethyl phthalate (DEP) using Gas Chromatography-Mass Spectrometry (GC/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of their DEP detection experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the GC/MS analysis of DEP, offering potential causes and actionable solutions.
Contamination Issues
Q1: I am observing a high background signal for this compound in my blank samples. What are the potential sources of contamination and how can I minimize them?
A1: Phthalate contamination is a common issue in trace analysis due to their ubiquitous presence in laboratory environments.[1][2][3]
-
Potential Sources:
-
Laboratory Consumables: Plastic materials, even those labeled "phthalate-free," can be a source of contamination.[4] Common culprits include pipette tips, plastic syringes, filter holders, and septa.[4] Vinyl gloves and Parafilm® have also been shown to leach phthalates.
-
Solvents and Reagents: Solvents used for sample preparation and extraction can contain trace amounts of phthalates.
-
Glassware: Improperly cleaned glassware can introduce contamination.
-
Laboratory Environment: Phthalates can be present in laboratory air and dust, which can contaminate samples, solvents, and equipment. The outer wall of the syringe needle can absorb phthalates from the lab air.
-
GC/MS System: Contamination can arise from septa, ferrules, or carryover from previous injections.
-
-
Solutions:
-
Use Phthalate-Free Consumables: Whenever possible, use glassware and avoid plastic materials. If plastics are necessary, opt for those certified as phthalate-free. Use PTFE-lined silicone septa for GC vials to create an inert barrier.
-
Solvent Purity: Use high-purity, "phthalate-free" or redistilled solvents. It is advisable to run solvent blanks to check for contamination.
-
Rigorous Glassware Cleaning: Wash glassware with a laboratory-grade detergent if necessary, followed by thorough rinsing with tap water and then deionized water. For ultra-trace analysis, baking glassware at a high temperature can help remove organic contaminants. After cooling in a clean environment, cover glassware openings with cleaned aluminum foil.
-
Minimize Environmental Exposure: Keep sample containers covered and minimize the time samples are exposed to the laboratory environment. Wrapping samples in aluminum foil during storage can help prevent contamination from paper and cardboard.
-
System Blanks and Maintenance: Regularly run system and solvent blanks to monitor for contamination. If carryover is suspected, develop a robust wash method for the autosampler syringe and injection port.
-
Q2: My DEP calibration curve is not linear and shows poor reproducibility. What could be the cause?
A2: Non-linear calibration curves and poor reproducibility for DEP can stem from several factors, including contamination at low concentrations and instrument-related issues.
-
Potential Causes & Solutions:
-
Background Contamination: High or variable background levels of DEP can significantly impact the accuracy of low-concentration standards, leading to a non-linear response and high relative standard deviations (%RSD). Refer to the solutions in Q1 to minimize contamination.
-
Inconsistent Injection Volume: Ensure the autosampler is functioning correctly and consistently injecting the programmed volume.
-
Active Sites in the GC System: Active sites in the inlet liner or the front of the GC column can lead to analyte adsorption and poor peak shape, affecting reproducibility. Using a silylated liner can help to deactivate these sites.
-
Improper Integration: Ensure that the peak integration parameters are set correctly to accurately measure the peak area for each standard.
-
Standard Preparation: Double-check the preparation of your calibration standards for any dilution errors. Prepare fresh standards regularly.
-
Signal Sensitivity & Peak Shape
Q3: The sensitivity for my this compound peak is low. How can I enhance the signal?
A3: Low sensitivity for DEP can be addressed through optimization of sample preparation, GC/MS parameters, and considering derivatization.
-
Solutions to Enhance Sensitivity:
-
Sample Preparation:
-
Concentration Step: Incorporate a solvent evaporation step after extraction to concentrate the sample. Using a gentle stream of nitrogen is often preferred over a vacuum rotary evaporator, as the latter can lead to significant loss of phthalates.
-
Extraction Efficiency: Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method to ensure maximum recovery of DEP from the sample matrix. For solid samples, grinding to a small particle size increases the surface area and improves extraction efficiency.
-
-
GC/MS Method Optimization:
-
Injection Mode: Use splitless injection for trace analysis to ensure the entire sample is transferred to the column.
-
Column Selection: Choose a GC column that provides good resolution for phthalates. 5-type, XLB-type, and 440-type stationary phases are commonly used and have shown good performance.
-
Oven Temperature Program: Optimize the temperature program to ensure a sharp, focused peak for DEP. A slower ramp rate around the elution temperature of DEP can improve peak shape and height.
-
MS Parameters: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This significantly increases sensitivity compared to full scan mode by focusing on specific ions for DEP (e.g., m/z 149, 177).
-
-
Derivatization: Although not always necessary for DEP, derivatization can be employed to improve the volatility and thermal stability of some analytes, potentially leading to better peak shape and sensitivity. Silylation is a common technique, often using reagents like BSTFA. However, it's important to note that derivatization can sometimes form alternate products.
-
Q4: My this compound peak is showing tailing or fronting. What are the likely causes and how can I improve the peak shape?
A4: Poor peak shape can be caused by a variety of factors related to the GC system, sample, or method parameters.
-
Peak Tailing:
-
Potential Causes:
-
Active Sites: Active sites in the injector liner, column, or connections can cause polar analytes to interact and tail.
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column.
-
Improper Column Installation: Incorrect column positioning in the inlet or detector can create dead volume.
-
Mismatch of Polarity: A mismatch between the polarity of the solvent and the stationary phase.
-
-
Solutions:
-
Deactivate the System: Use a deactivated or silylated inlet liner.
-
Column Maintenance: Trim a small portion (10-20 cm) from the front of the column to remove contaminants.
-
Proper Installation: Ensure the column is installed correctly according to the manufacturer's instructions.
-
Solvent Choice: Use a solvent that is compatible with the stationary phase.
-
-
-
Peak Fronting:
-
Potential Causes:
-
Column Overload: Injecting too much analyte onto the column.
-
Inappropriate Initial Oven Temperature: If the initial oven temperature is too high in splitless injection, it can cause poor focusing of the analytes.
-
-
Solutions:
-
Dilute the Sample: Reduce the concentration of the sample being injected.
-
Adjust Oven Temperature: The initial oven temperature should typically be about 20°C below the boiling point of the injection solvent for effective solvent focusing.
-
-
Experimental Protocols
Protocol 1: General Purpose Liquid-Liquid Extraction (LLE) for DEP in Aqueous Samples
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Sample Preparation:
-
Transfer 5.00 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
If using an internal standard, add the appropriate volume (e.g., 10 µL).
-
Add 1.5 mL of methanol and vortex the mixture.
-
-
Extraction:
-
Transfer the mixture to a glass extraction funnel.
-
Add 15 mL of n-hexane to the funnel.
-
Shake the funnel vigorously for approximately 7 minutes.
-
Allow the phases to separate for 5 minutes. If an emulsion forms, add a small amount of a 10% NaCl solution (e.g., 0.5 mL) to break it.
-
-
Collection and Concentration:
-
Transfer the n-hexane (upper) layer to a clean 50 mL glass centrifuge tube.
-
Repeat the extraction with a fresh portion of n-hexane for exhaustive extraction if necessary.
-
Evaporate the solvent to the desired final volume (e.g., 1 mL) under a gentle stream of high-purity nitrogen.
-
-
Analysis:
-
Transfer the concentrated extract to a 2 mL autosampler vial with a PTFE-lined cap for GC/MS analysis.
-
Protocol 2: Silylation Derivatization for Phthalates (General Procedure)
This protocol describes a general silylation procedure which may enhance the signal for certain phthalates. Note that DEP may not always require derivatization.
-
Sample Preparation:
-
Place the dried sample extract residue in a 4-dram glass vial.
-
-
Derivatization Reaction:
-
Add the derivatization reagent, such as 200 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly.
-
-
Reaction Conditions:
-
Heat the vial in a heating block at a specified temperature (e.g., 60-75°C) for a defined period (e.g., 15-180 minutes). These conditions may need to be optimized.
-
-
Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC/MS.
-
Quantitative Data Summary
Table 1: Comparison of GC Columns for Phthalate Analysis
| Stationary Phase | This compound Retention Time (min) | Recommended for Phthalate Analysis | Reference |
| Rtx-440 | 1.54 | Yes | |
| Rxi-XLB | 1.39 | Yes | |
| Rxi-5ms | 1.30 | Commonly Used | |
| Rtx-50 | 1.73 | Commonly Used | |
| Rxi-35Sil MS | 1.55 | Commonly Used |
Retention times are based on a specific set of GC conditions and may vary.
Visual Diagrams
Caption: A logical workflow for troubleshooting common issues in DEP GC/MS analysis.
Caption: A typical experimental workflow for DEP analysis in aqueous samples.
References
Technical Support Center: Diethyl Phthalate (DEP) Analysis by GC-ECD
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the analysis of diethyl phthalate (DEP) using Gas Chromatography with Electron Capture Detection (GC-ECD).
Troubleshooting Guide: Common Issues in DEP Analysis
This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions.
Q1: Why am I seeing a high background signal or baseline noise in my GC-ECD chromatogram?
High background and baseline noise can mask the DEP peak and lead to inaccurate quantification. The most common causes are contamination of the carrier gas, injector, or detector.
Possible Causes & Solutions:
-
Contaminated Carrier Gas: The carrier gas may be of insufficient purity or the gas traps may be expired.
-
Solution: Use high-purity (99.999% or higher) carrier gas. Ensure that oxygen and moisture traps are installed and functioning correctly. Replace traps as recommended by the manufacturer.
-
-
Injector Contamination: The injector port, liner, or septum can accumulate non-volatile residues from previous injections.
-
Solution: Clean the injector port regularly. Replace the injector liner and septum. Use high-quality, low-bleed septa.
-
-
Column Bleed: The stationary phase of the column can degrade at high temperatures, leading to a rising baseline.
-
Solution: Ensure the column is not heated above its maximum recommended temperature. Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.
-
-
Detector Contamination: The ECD cell can become contaminated over time.
-
Solution: Follow the manufacturer's instructions for cleaning the detector. This may involve baking the detector at a high temperature.
-
Q2: My DEP peak is tailing. What can I do to improve the peak shape?
Peak tailing can be caused by active sites in the GC system or by issues with the sample matrix.
Possible Causes & Solutions:
-
Active Sites in the Injector or Column: Active sites, such as exposed silanol groups, can interact with the analyte, causing tailing.
-
Solution: Use a deactivated injector liner and a high-quality, inert GC column. If the column has been in use for a long time, trimming a small portion from the front end (e.g., 10-20 cm) can help remove accumulated non-volatile residues.
-
-
Matrix Effects: Co-eluting matrix components can interfere with the chromatography of DEP.
-
Solution: Implement a sample cleanup procedure to remove interfering matrix components. Common techniques include Florisil chromatography, Solid-Phase Extraction (SPE), or Gel Permeation Chromatography (GPC).
-
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to poor peak shape.
-
Solution: Ensure the column is installed according to the manufacturer's instructions, with the correct insertion depth into both the injector and detector.
-
Q3: I am observing extraneous peaks in my chromatogram that are interfering with the DEP peak. How can I identify and eliminate them?
Extraneous peaks are often due to contamination or co-eluting compounds from the sample matrix.
Possible Causes & Solutions:
-
Phthalate Contamination: Phthalates are ubiquitous in the laboratory environment and can be introduced from various sources.[1][2] Common sources include plastic consumables (pipette tips, vials, tubing), solvents, reagents, and even laboratory air.[3]
-
Solution:
-
Use phthalate-free labware: Whenever possible, use glassware. If plastic is unavoidable, use items certified to be phthalate-free.[3]
-
Clean glassware thoroughly: Wash glassware with a solvent known to be free of phthalates and bake at a high temperature (e.g., 400°C) before use.[4]
-
Use high-purity solvents: Purchase high-grade solvents and test them for phthalate contamination before use.
-
Run method blanks: Always include a method blank in your analytical sequence to monitor for background contamination.
-
-
-
Co-eluting Matrix Components: Compounds such as organochlorine pesticides and polychlorinated biphenyls (PCBs) can interfere with the analysis of DEP by ECD.
-
Solution: Employ a suitable cleanup method to remove these interferences. Florisil chromatography is a common and effective technique for separating DEP from organochlorine pesticides.
-
-
Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a thorough wash step for the syringe between injections. Increase the oven temperature at the end of the run to ensure all components have eluted.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of this compound (DEP) contamination in the laboratory?
DEP and other phthalates are common laboratory contaminants. Key sources include:
-
Plastic Labware: Pipette tips, centrifuge tubes, vials, and tubing can leach phthalates into your samples.
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.
-
Gloves: Vinyl gloves are a significant source of phthalate contamination; nitrile gloves are a better alternative.
-
Laboratory Environment: Phthalates can be present in laboratory air and dust, settling on surfaces and contaminating samples.
Q2: Which sample cleanup method is best for removing interferences in DEP analysis?
The choice of cleanup method depends on the sample matrix and the nature of the interferences.
-
Florisil Chromatography: This is a widely used and effective method for separating DEP from organochlorine pesticides and other chlorinated interferences.
-
Solid-Phase Extraction (SPE): SPE with a C18 cartridge is a common technique for extracting and cleaning up DEP from aqueous samples. It offers the advantage of using smaller solvent volumes, which can reduce the risk of contamination.
-
Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high-molecular-weight interferences such as lipids and waxes from sample extracts.
Q3: What are the expected recovery rates for DEP with different sample preparation methods?
Recovery rates can vary depending on the method and the sample matrix. The following table summarizes some reported recovery data for this compound.
| Sample Type | Preparation Method | Recovery (%) | Reference |
| Semen | Petroleum ether extraction followed by Florisil® chromatography | 95 | |
| Fish Lipids | Method described by Burns et al. (1981) | 79-86 | |
| Fat | Nitrogen purging, collection on Tenax®, and hexane extraction | 1-10 | |
| Liquid Samples | Solid Phase Extraction (SPE) with a reverse-phase membrane | 85-100 | |
| Non-alcoholic Beverages | Optimized sample preparation with nitrogen gas flow for solvent evaporation | 91.5-118.1 |
Experimental Protocols
Protocol 1: Florisil Column Cleanup for DEP in Water Samples (Based on EPA Method 3620)
This protocol is a general guideline for the cleanup of water sample extracts.
-
Column Preparation:
-
Add 10 g of activated Florisil to a chromatography column.
-
Gently tap the column to settle the Florisil.
-
Add about 1-2 cm of anhydrous sodium sulfate to the top of the Florisil.
-
-
Column Conditioning:
-
Pre-elute the column with 40 mL of hexane. Discard the eluate.
-
-
Sample Loading:
-
Just as the hexane is about to expose the sodium sulfate layer, quantitatively transfer the sample extract (previously concentrated to a small volume, e.g., 1-2 mL) onto the column.
-
-
Elution:
-
Elute the column with an appropriate solvent system. For separating DEP from organochlorine pesticides, a common elution scheme involves fractions of increasing polarity, for example:
-
Fraction 1: Elute with 6% diethyl ether in hexane to remove PCBs.
-
Fraction 2: Elute with 15% diethyl ether in hexane to elute many organochlorine pesticides.
-
Fraction 3: Elute with 50% diethyl ether in hexane to elute DEP.
-
-
Note: The exact elution volumes and solvent compositions should be optimized in your laboratory.
-
-
Concentration:
-
Collect the DEP-containing fraction and concentrate it to a suitable volume for GC-ECD analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for DEP in Biological Fluids
This is a general procedure for the extraction of DEP from biological fluids like plasma or urine.
-
Sample Pre-treatment:
-
Dilute the sample with an equal volume of a suitable buffer to adjust the pH for optimal retention on the SPE cartridge.
-
Centrifuge or filter the sample to remove particulates.
-
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the DEP from the cartridge with a small volume (e.g., 2 x 2 mL) of a stronger, non-polar solvent such as ethyl acetate or methylene chloride.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane) for GC-ECD analysis.
-
Visualizations
Caption: Experimental workflow for DEP analysis.
Caption: Troubleshooting logic for DEP analysis.
References
- 1. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cleanup of environmental sample extracts using Florisil solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Separation of Diethyl Phthalate
Welcome to the technical support center for the analysis of diethyl phthalate (DEP) and other phthalate esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful separation and quantification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for separating this compound (DEP) from other phthalate esters?
A1: The most prevalent methods for the separation of DEP from other phthalates are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV or MS detection.[1][2] GC-MS is often preferred for its high resolution and sensitivity, particularly when dealing with complex matrices.[1] HPLC is a robust alternative, especially for samples that are not amenable to the high temperatures required for GC analysis.
Q2: I am observing co-elution of DEP with other phthalates in my chromatogram. What are the likely causes and how can I resolve this?
A2: Co-elution, or the overlapping of peaks in a chromatogram, is a common challenge in phthalate analysis due to their similar chemical structures. The primary causes include:
-
Inadequate stationary phase selectivity: The column's stationary phase may not have sufficient selectivity to differentiate between DEP and other closely related phthalates.
-
Suboptimal oven temperature program (GC): A temperature ramp that is too fast can cause compounds to move through the column too quickly without adequate separation.
-
Incorrect mobile phase composition (HPLC): The mobile phase may not have the optimal polarity to effectively separate the analytes.
To resolve co-elution, consider the following troubleshooting steps outlined in the guide below.
Q3: My DEP peak is showing significant tailing. What could be causing this?
A3: Peak tailing, where a peak has an asymmetrical shape with a "tail," can be caused by several factors:
-
Active sites in the GC system: Active sites in the injector liner, column, or transfer line can interact with polarizable molecules like phthalates, causing peak tailing.
-
Column degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.
-
Sample overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.
-
Secondary interactions with the stationary phase (HPLC): Residual silanol groups on silica-based columns can interact with analytes, causing tailing.
Refer to the troubleshooting section for detailed solutions to address peak tailing.
Q4: I am seeing high background levels of phthalates in my blank samples. What are the common sources of contamination?
A4: Phthalates are ubiquitous in laboratory environments, leading to a high risk of contamination. Common sources include:
-
Solvents and reagents: Impurities in solvents can be a significant source of phthalate contamination.
-
Glassware and sample processing hardware: Inadequately cleaned glassware and plastic components can leach phthalates into your samples.
-
Laboratory air: Phthalates can be present in the laboratory environment and can contaminate samples that are left exposed.
To minimize contamination, it is crucial to use high-purity solvents, thoroughly clean all glassware, and avoid the use of plastic materials wherever possible.
Troubleshooting Guides
Guide 1: Resolving Co-elution of this compound
This guide provides a systematic approach to troubleshooting and resolving co-elution issues when separating DEP from other phthalate esters.
Problem: this compound (DEP) peak is co-eluting with another phthalate ester.
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Diethyl Phthalate Determination
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of diethyl phthalate (DEP). It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quantifying this common plasticizer. The guide details experimental protocols and presents comparative performance data to aid in method selection and implementation.
Introduction to this compound and Analytical Challenges
This compound (DEP) is a widely used plasticizer in a variety of consumer and industrial products, including cosmetics, personal care products, and pharmaceutical formulations. Due to its potential for migration from packaging materials and its classification as an endocrine disruptor, regulatory bodies have established limits for its presence in various products.[1] Consequently, sensitive and validated analytical methods are crucial for ensuring product safety and regulatory compliance. HPLC with UV detection is a common and accessible technique for the quantification of DEP.[2][3][4]
Comparison of Validated HPLC Methods
The performance of an HPLC method is assessed through a rigorous validation process that evaluates several key parameters. The following tables summarize the performance characteristics of different validated HPLC methods for DEP determination, providing a basis for comparison.
Table 1: Linearity and Sensitivity of HPLC Methods for DEP Determination
| Method Reference | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Matrix |
| HPLC-UV[5] | Not Specified | ≥0.999 | <0.64 | <0.64 | Cosmetic Products |
| HPLC-DAD | 0.25 - 100 | 0.9965 - 0.9992 | Not Specified | 0.5 | Beverages & Milk |
| HPLC-UV | Not Specified | >0.99 | Not Specified | Not Specified | Environmental Water & Sediment |
| HPLC-UV | 0.3 - 1.5 | >0.99 | Not Specified | 0.06 | Alcoholic Beverages |
Table 2: Accuracy and Precision of HPLC Methods for DEP Determination
| Method Reference | Recovery (%) | Relative Standard Deviation (RSD%) for Precision | Matrix |
| HPLC-UV | 94.8 - 99.6 | ≤6.2 | Cosmetic Products |
| HPLC-DAD | 91 - 99 | 0.07 - 5.93 | Beverages & Milk |
| HPLC-UV | 91.2 - 99.1 (for DEHP) | 1.61 (Intra-assay for DEHP) | Biological Samples |
It is important to note that direct comparison between methods can be challenging due to variations in matrices, instrumentation, and specific validation protocols. However, the data consistently demonstrates that well-validated HPLC methods can achieve excellent linearity, sensitivity, accuracy, and precision for the determination of DEP.
Alternative Analytical Techniques
While HPLC-UV is a widely used technique, other methods are also employed for the determination of phthalates, including DEP. Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful alternative that often provides higher sensitivity and selectivity. The choice between HPLC and GC/MS often depends on the specific application, sample matrix, required sensitivity, and available instrumentation. For instance, GC/MS methods can achieve detection limits in the parts-per-billion (ppb) range.
Detailed Experimental Protocol: HPLC-UV Method for DEP Determination
This section provides a detailed protocol for a representative reversed-phase HPLC method for the determination of DEP, based on common practices found in the literature.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5.0 μm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is typical. For example, an isocratic mobile phase of acetonitrile and 5 mM KH2PO4 buffer.
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally employed.
-
Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C.
-
Injection Volume: A 20 µL injection volume is common.
-
Detection: UV detection at a wavelength of 230 nm or 225 nm is suitable for DEP.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of DEP in a suitable solvent like methanol or acetonitrile at a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation procedure will vary depending on the matrix.
-
Cosmetic Products: Extraction with a suitable solvent may be required.
-
Beverages and Milk: Dispersive liquid-liquid microextraction can be used for sample cleanup and pre-concentration.
-
Biological Samples: Protein precipitation followed by filtration is often necessary.
-
3. Method Validation Workflow:
The following diagram illustrates the key steps involved in the validation of an HPLC method for DEP determination.
References
- 1. Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opus.govst.edu [opus.govst.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: GC/MS versus GC/ECD for Phthalate Determination in Polymers
For researchers, scientists, and drug development professionals tasked with the critical analysis of phthalates in polymeric materials, selecting the appropriate analytical technique is paramount for ensuring accuracy, sensitivity, and regulatory compliance. This guide provides an objective comparison of two prevalent methods: Gas Chromatography-Mass Spectrometry (GC/MS) and Gas Chromatography with an Electron Capture Detector (GC/ECD). The information presented is supported by experimental data to aid in making an informed decision for your specific analytical needs.
Executive Summary
Both GC/MS and GC/ECD are powerful techniques for the determination of phthalates in polymers. GC/ECD generally offers lower limits of detection (LOD) and can provide excellent phthalate profiles without interference from complex polymer matrices.[1] However, GC/MS provides the significant advantage of definitive compound identification through mass spectral data, in addition to retention time, and often demonstrates better repeatability.[1] The choice between the two often depends on the specific analytical goals, such as the need for high sensitivity for trace-level detection (favoring GC/ECD) versus the need for unequivocal identification and confirmation (favoring GC/MS).
Quantitative Performance Data
A direct comparison of the two methods reveals differences in their sensitivity and repeatability for various phthalates. The following table summarizes the limit of detection (LOD) and relative standard deviation (R.S.D.) for several common phthalates.
| Phthalate | GC/MS LOD (µg/mL)[1][2] | GC/ECD LOD (µg/mL)[2] | GC/MS R.S.D. (%) | GC/ECD R.S.D. (%) |
| Dimethyl phthalate (DMP) | - | 4.29 | - | 1.8 |
| Diethyl phthalate (DEP) | - | - | 1.3 | - |
| Di-n-butyl phthalate (DBP) | - | - | - | - |
| Benzyl butyl phthalate (BBP) | - | - | - | - |
| Bis(2-ethylhexyl) phthalate (DEHP) | 10.10 | - | - | - |
| Diisononyl phthalate (DINP) | 3.46 | - | 0.4 | 1.8 |
| Diisooctyl phthalate (DIOP) | - | 2.97 | 1.3 | 0.5 |
Data extracted from a study by Jaworek and Czaplicka (2014) comparing the two techniques for phthalate determination in polymers such as polyethylene (PE), polyvinyl chloride (PVC), and polystyrene (PS). Overall recoveries for the methods ranged from 76-100% with R.S.D. values in the range of 0.6-19%.
Experimental Protocols
A generalized experimental workflow for the determination of phthalates in polymers using either GC/MS or GC/ECD is outlined below. The primary difference lies in the detection and data analysis stages.
Sample Preparation (Ultrasonic Extraction)
This protocol is based on the methodology described by Jaworek and Czaplicka (2014).
-
Sample Comminution: Reduce the polymer sample into small pieces (e.g., by cutting or grinding) to increase the surface area for extraction.
-
Extraction:
-
Weigh approximately 10 g of the prepared polymer sample into a glass flask.
-
Add 75 mL of a suitable solvent (e.g., methylene chloride).
-
Perform ultrasonic extraction for 1 hour.
-
-
Extract Purification:
-
Filter the extract to remove polymer residues.
-
Purify the extract using a silica gel column to remove interfering co-extractables.
-
-
Final Preparation: The purified extract is then ready for injection into the GC system.
Other common extraction methods include Soxhlet extraction, microwave-assisted extraction, and thermal desorption.
Gas Chromatography (GC) Conditions
The following are typical GC parameters. These should be optimized for the specific instrument and target analytes.
-
Injector Temperature: 250°C
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a 5% phenyl-methylpolysiloxane column (e.g., Elite-5MS).
-
Oven Temperature Program:
-
Initial temperature: 40°C
-
Ramp 1: Increase to 290°C at a rate of 20°C/min
-
Ramp 2: Increase to 310°C at a rate of 20°C/min and hold for 9 minutes
-
-
Carrier Gas: Helium or Nitrogen
Detector-Specific Parameters
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: To obtain complete mass spectra for compound identification.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis by monitoring characteristic ions for each phthalate.
-
-
Detector Temperature: 310°C
-
Makeup Gas: Nitrogen is typically used.
Visualizing the Methodologies
To better illustrate the workflow and a logical comparison, the following diagrams are provided.
Caption: Workflow for Phthalate Analysis in Polymers.
References
Interlaboratory Comparison of Analytical Methods for Diethyl Phthalate in Air
A comprehensive guide to the interlaboratory validation of diethyl phthalate (DEP) detection in air samples, designed for researchers, scientists, and professionals in drug development. This document provides a detailed comparison of analytical methodologies, supported by experimental data from validation studies.
The accurate quantification of this compound (DEP), a widely used plasticizer and common indoor air pollutant, is crucial for assessing human exposure and potential health risks. This guide compares different analytical methods for DEP detection in air, with a focus on interlaboratory validation studies to assess the robustness and reliability of these techniques. The primary methods discussed involve air sampling using solid-phase adsorbents followed by analysis with gas chromatography-mass spectrometry (GC-MS) or gas chromatography with flame ionization detection (GC-FID).
Performance of Different Adsorbents in DEP Air Sampling
An interlaboratory study involving five laboratories evaluated a method for quantifying various phthalates, including DEP, in indoor air using different solid-phase adsorbents. The study compared two types of octadecyl silica (ODS) filters and a styrene-divinylbenzene (SDB) copolymer cartridge. The results indicated that all three adsorbents were largely compatible, yielding similar DEP concentrations during simultaneous indoor air sampling. For instance, measured DEP concentrations ranged from 16.9 to 17.1 ng/m³.[1] The SDB cartridge was noted as being the easiest to handle due to its low blank values and no need for pre-cleaning.[1][2]
Table 1: Interlaboratory Validation Data for Phthalate Analysis in Air Using Different Adsorbents
| Parameter | Adsorbent | DBP | DEHP |
| Mean Recovery (%) | ODS Filter | 91.3 - 99.9 | 91.3 - 99.9 |
| SDB Cartridge | 91.3 - 99.9 | 91.3 - 99.9 | |
| Interlaboratory Reproducibility (RSDR, %) | ODS Filter | 8.6 | 9.7 |
| SDB Cartridge | 5.1 | 13.1 | |
| Within-laboratory Reproducibility (RSDr, %) | ODS Filter | 2.1 - 13.6 | 4.0 - 20.7 |
| SDB Cartridge | 2.0 - 7.5 | 0.8 - 8.1 | |
| Data for DBP and DEHP from an interlaboratory study involving five laboratories.[1] DEP was included in the initial method validation, showing good linearity (R² > 0.9953) and recovery (>89.7%).[1] |
Comparison of Analytical Techniques and Performance
Gas chromatography is the most common technique for analyzing DEP in environmental samples, with mass spectrometry (GC-MS) being the preferred detection method due to its lower susceptibility to interference compared to electron capture detection (GC-ECD). High-performance liquid chromatography (HPLC) with UV detection is another alternative.
A study focused on workplace air developed and validated a method using a glass microfiber filter for collection and GC-FID for analysis. Another study also utilized a glass fiber filter and GC-FID for DEP determination in workplace air. The performance characteristics of these methods are summarized below.
Table 2: Performance Characteristics of Validated GC-FID Methods for DEP in Air
| Parameter | Method 1 | Method 2 |
| Sampling Medium | Glass microfiber filter | Glass fiber filter |
| Analytical Technique | GC-FID | GC-FID |
| Measurement Range (for a 240-L air sample) | 0.3 - 6 mg/m³ | - |
| Linear Range | - | 14.0 - 1400 µg/ml |
| Limit of Detection (LOD) | 0.09 µg/ml | 1.10 µg/ml |
| Limit of Quantification (LOQ) | 0.27 µg/ml | - |
| Minimum Detection Concentration in Air | - | 0.18 mg/m³ (for a 30-L sample) |
| Desorption/Elution Efficiency (%) | 90 | 97.25 - 98.68 |
| Recovery (%) | - | 98.72 - 103.21 |
| Within-run Precision (%) | - | 1.04 - 2.75 |
| Between-run Precision (%) | - | 0.34 - 1.30 |
Experimental Protocols
Protocol 1: Solid-Phase Adsorption with GC-MS Analysis
This protocol is based on the interlaboratory validation study for indoor air monitoring.
-
Air Sampling:
-
Indoor air is drawn through a solid-phase adsorbent cartridge (either an ODS filter or an SDB cartridge) at a flow rate of 2 L/min for 24 hours.
-
This corresponds to a total air volume of 2.88 m³.
-
-
Sample Preparation (Extraction):
-
After sampling, the adsorbent is transferred to a vial.
-
10 mL of acetone is added to the vial.
-
The sample is extracted via ultrasonication for 10 minutes.
-
Internal standards (e.g., deuterated phthalates like DEP-d4) are added.
-
-
Analysis by GC-MS:
-
An aliquot of the extract is injected into the GC-MS system.
-
GC Column: DB-1 column (15 m x 0.25 mm inner diameter, 0.1 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Hold at 80°C for 2 min, ramp at 8°C/min to 210°C and hold for 5 min, then ramp at 20°C/min to 250°C and hold for 5 min.
-
MS Detection: Selected-ion monitoring (SIM) mode is used for quantification.
-
Protocol 2: Filter Collection with GC-FID Analysis
This protocol is based on a validated method for workplace air.
-
Air Sampling:
-
Workplace air is collected using a glass fiber filter.
-
A sample volume of 30 L is used for determining the minimum detection concentration.
-
-
Sample Preparation (Elution):
-
The glass fiber filter is eluted with toluene.
-
-
Analysis by GC-FID:
-
The resulting solution is analyzed using a gas chromatograph equipped with a flame ionization detector (FID).
-
Specific column and temperature program details can be optimized for the separation of DEP from other potential contaminants in the workplace air.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two primary methods discussed.
References
A Comparative Analysis of Diethyl Phthalate and Dimethyl Phthalate Degradation Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the degradation kinetics of two common plasticizers, diethyl phthalate (DEP) and dimethyl phthalate (DMP). Understanding the degradation rates and pathways of these compounds is crucial for environmental risk assessment and the development of effective remediation strategies. This document summarizes key experimental findings on the degradation of DEP and DMP under various conditions, presenting quantitative data, detailed experimental protocols, and a visual representation of a typical experimental workflow.
Comparative Degradation Kinetics
The degradation of this compound (DEP) and dimethyl phthalate (DMP) has been investigated through various advanced oxidation processes (AOPs) and biodegradation methods. The kinetic data reveals that the rate of degradation is highly dependent on the specific treatment process and experimental conditions.
In a direct comparison using a combination of sono-Fenton and visible light photocatalysis (Vis/P25), DMP exhibited more favorable degradation kinetics than DEP.[1] Advanced oxidation processes involving hydroxyl radicals (•OH) have been shown to be effective for both compounds. The bimolecular rate constant for the reaction of •OH with DMP was determined to be (3.2 ± 0.1) × 10⁹ M⁻¹s⁻¹.[2][3][4][5] For DEP, the calculated total rate constant for its reaction with HO• is 2.34 × 10⁹ M⁻¹ s⁻¹.
Biodegradation studies have also demonstrated the microbial breakdown of both phthalates. For instance, a strain of Micrococcus sp. has been shown to effectively degrade DMP, with the process being well-described by the Haldane kinetic model. Similarly, the biodegradation of DEP has been observed in soil, proceeding through the hydrolysis of its ethyl chains. A study on a mixture of phthalates, including DMP and DEP, reported a degradation half-life of approximately 1.30 days by Rhodococcus sp. L4 when the initial concentration was below 300 mg/L.
The following table summarizes the key kinetic parameters for the degradation of DEP and DMP from various studies.
| Phthalate | Degradation Method | Rate Constant / Half-life / Efficiency | Key Conditions |
| Dimethyl Phthalate (DMP) | •OH Mediated Degradation (γ-irradiation) | k = (3.2 ± 0.1) × 10⁹ M⁻¹s⁻¹; t½ ≈ 44.2 min | Dose rate = 1.82 krad min⁻¹ |
| Biodegradation (Micrococcus sp. KS2) | Follows Haldane kinetic model; 99.67% degradation | pH 7.05, Temp 31.5 °C, DMP 289.19 mg/L | |
| Sono-Fenton + Vis/P25 Photocatalysis | Higher degradation rate than DEP | [DMP]₀ = 0.01 mM, P25 dosage 0.5 g L⁻¹, [Fe²⁺]₀ = 0.02 mM | |
| This compound (DEP) | HO• Mediated Degradation | k = 2.34 × 10⁹ M⁻¹ s⁻¹ | Theoretical calculation at 298 K |
| SO₄•⁻ Mediated Degradation | k = 1.24 × 10⁸ M⁻¹ s⁻¹ | Theoretical calculation at 298 K | |
| Photochemically-enhanced Fenton Reaction | 75.8% degradation within 120 min | pH 3, [H₂O₂] = 5.00 x 10⁻⁴ mol L⁻¹, [Fe²⁺] = 1.67 x 10⁻⁴ mol L⁻¹ | |
| Ferrous Ion-activated Persulfate | 98% degradation | pH 3.0, [DEP] = 50 μmol/L, [Fe²⁺] = 100 μmol/L, [S₂O₈²⁻] = 500 μmol/L | |
| DMP, DEP, DBP Mixture | Biodegradation (Rhodococcus sp. L4) | t½ ≈ 1.30 days | Initial concentration < 300 mg/L |
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies employed in the cited degradation studies.
Hydroxyl Radical (•OH) Mediated Degradation of DMP
This study utilized pulse radiolysis to investigate the kinetics of the reaction between DMP and hydroxyl radicals.
-
Sample Preparation: Aqueous solutions of DMP were prepared using Milli-Q water. The solutions were saturated with nitrous oxide (N₂O) to convert hydrated electrons into •OH radicals.
-
Irradiation: A Titan-Beta 8 MeV pulsed electron linear accelerator (LINAC) was used as the radiation source. The electron pulses were delivered to a 1 cm cuvette flow reaction cell, ensuring each pulse irradiated a fresh sample.
-
Kinetic Measurements: The degradation kinetics were studied using competition kinetics with ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) as a reference compound. The change in absorbance of the reaction mixture was monitored using a spectrophotometer to determine the reaction rate. For continuous degradation, γ-irradiation was performed, and the concentration of DMP was measured at different time intervals using high-performance liquid chromatography (HPLC).
Biodegradation of DMP by Micrococcus sp. KS2
This research focused on the isolation and characterization of a bacterial strain capable of degrading DMP and the optimization of the degradation process.
-
Isolation and Identification: The bacterial strain KS2 was isolated from soil contaminated with municipal wastewater and identified as Micrococcus sp. based on morphological, physiological, and biochemical characteristics, as well as 16S rRNA gene sequencing.
-
Batch Biodegradation Experiments: Batch experiments were conducted in flasks containing a mineral salt medium with DMP as the sole carbon source. The flasks were inoculated with the KS2 strain and incubated on a rotary shaker.
-
Process Optimization: The effects of various parameters such as pH, temperature, and initial DMP concentration on the degradation efficiency were investigated using statistical methods like the Plackett-Burman design and response surface methodology (RSM).
-
Analysis: The concentration of DMP was monitored using HPLC. The degradation metabolites, such as monomethyl phthalate (MMP) and phthalic acid (PA), were identified using gas chromatography-mass spectrometry (GC-MS).
Photochemically-Enhanced Fenton Reaction for DEP Degradation
This study investigated the degradation of DEP using a photo-Fenton process.
-
Reaction Setup: The experiments were carried out in a photochemical reactor equipped with a UV lamp. The reaction solution consisted of an aqueous solution of DEP, hydrogen peroxide (H₂O₂), and ferrous ions (Fe²⁺).
-
Experimental Conditions: The influence of key parameters, including the initial concentrations of H₂O₂ and Fe²⁺, and the pH of the solution, on the degradation rate of DEP was systematically evaluated.
-
Analysis: The concentration of DEP was determined at different time intervals using a suitable analytical method, likely HPLC, to calculate the degradation percentage.
Experimental Workflow for Phthalate Degradation Studies
The following diagram illustrates a generalized workflow for conducting experiments on the degradation kinetics of phthalates. This workflow is applicable to various degradation techniques, including advanced oxidation processes and biodegradation.
Caption: Generalized workflow for studying phthalate degradation kinetics.
Conclusion
The degradation kinetics of this compound and dimethyl phthalate are influenced by a multitude of factors, with the choice of degradation technology being paramount. While both compounds are susceptible to degradation through advanced oxidation processes and biodegradation, DMP appears to degrade more readily under certain combined treatment conditions. The data and methodologies presented in this guide offer a comparative basis for researchers to design and evaluate effective strategies for the removal of these ubiquitous environmental contaminants.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of (•)OH mediated degradation of dimethyl phthalate in aqueous solution: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting the Optimal SPME Fiber for Phthalate Analysis
A detailed comparison of the extraction efficiency of common Solid Phase Microextraction (SPME) fibers for the analysis of phthalates, supported by experimental data and protocols.
For researchers and scientists engaged in the detection and quantification of phthalates, the selection of the appropriate Solid Phase Microextraction (SPME) fiber is a critical step that significantly influences analytical sensitivity and accuracy. This guide provides an objective comparison of commonly used SPME fibers, summarizing their extraction performance for a range of phthalate compounds. The information presented is collated from various scientific studies to aid in making an informed decision for your specific analytical needs.
Comparative Extraction Efficiency of SPME Fibers
The efficiency of an SPME fiber for phthalate extraction is dependent on the chemical properties of both the fiber's coating and the target phthalate analytes. Several studies have compared the performance of different fiber coatings, with some clear trends emerging.
The Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is frequently identified as a highly effective and versatile option for a broad range of phthalates.[1][2] Its mixed-phase coating allows for the extraction of compounds with varying polarities. For many applications, particularly the analysis of phthalates in aqueous matrices, the PDMS/DVB fiber has been reported to provide the best results compared to other coatings like Polyacrylate (PA) or Carboxen/Polydimethylsiloxane (CAR/PDMS).[2]
Another commonly employed fiber is the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) . This triple-phase fiber has demonstrated high extraction capability for a variety of phthalates, attributed to its combination of a liquid polymeric coating and a porous sorbent layer.[3] In some comparative studies, the DVB/CAR/PDMS fiber has shown superior performance for a majority of the phthalates studied.[4]
The Polyacrylate (PA) fiber, being more polar, is also utilized for phthalate analysis. However, for certain lighter, more polar phthalates, it may exhibit poorer extraction and repeatability. Conversely, non-polar fibers like Polydimethylsiloxane (PDMS) can show a poor response for some of the heavier, less polar phthalates.
The following table summarizes the performance characteristics of different SPME fibers for the extraction of common phthalates as reported in various studies. It is important to note that direct comparison of quantitative data across different studies can be challenging due to variations in experimental conditions.
| SPME Fiber Coating | Target Phthalates | Reported Performance Highlights | Limits of Detection (LODs) | Reference |
| PDMS/DVB | Six phthalate esters including DnBP and DEHP | Selected as the most suitable fiber for phthalate analysis in water. | 3 - 30 ng/L | |
| DVB/CAR/PDMS | DMP, DEP, DiPP, DiBP, DnBP, DEHP | Showed the highest extraction ability for phthalates in bottled water. | 0.3 - 2.6 ng/mL | |
| Polyacrylate (PA) | Six phthalate esters and one adipate | Utilized for the determination of phthalates in water samples. | 0.006 - 0.17 µg/L | |
| PDMS | Various Phthalates | Showed poor response for some heavier and non-polar phthalates in headspace SPME of oil matrices. | Not specified in comparative context |
Note: The presented LODs are from different studies and may have been determined under different experimental conditions.
Experimental Workflow for SPME Fiber Comparison
The following diagram illustrates a typical experimental workflow for comparing the extraction efficiency of different SPME fibers for phthalate analysis.
Caption: Workflow for comparing SPME fiber extraction efficiency.
Detailed Experimental Protocol: SPME-GC-MS for Phthalates in Water
This section provides a generalized experimental protocol for the determination of phthalates in water samples using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a synthesis of methodologies reported in the scientific literature.
1. Materials and Reagents:
-
SPME Fibers: e.g., 65 µm PDMS/DVB, 85 µm Polyacrylate, 50/30 µm DVB/CAR/PDMS.
-
Phthalate Standards: Analytical grade standards of target phthalates (e.g., DMP, DEP, DnBP, BBP, DEHP, DnOP).
-
Organic Solvent: Methanol or acetonitrile for preparing stock solutions.
-
High-purity water: For dilutions and blanks.
-
Sodium Chloride (NaCl): For salting-out effect.
-
Sample Vials: 10-20 mL clear glass vials with PTFE-lined septa.
2. Standard Solution Preparation:
-
Prepare individual stock solutions of each phthalate in a suitable organic solvent at a concentration of, for example, 1000 mg/L.
-
Prepare a mixed working standard solution by diluting the stock solutions in methanol or acetonitrile.
-
Prepare aqueous calibration standards by spiking high-purity water with the working standard solution to achieve the desired concentration range (e.g., 0.1 to 10 µg/L).
3. SPME Procedure (Direct Immersion - DI-SPME):
-
Place a 10 mL aliquot of the aqueous sample or standard into a 20 mL vial.
-
Add NaCl to the sample to a final concentration of approximately 20-30% (w/v) to enhance the extraction of certain phthalates.
-
Place a magnetic stir bar in the vial.
-
Condition the SPME fiber prior to first use according to the manufacturer's instructions (typically by heating in the GC injection port).
-
Immerse the SPME fiber into the sample.
-
Agitate the sample at a constant speed (e.g., 600 rpm) for a defined extraction time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60 °C).
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
4. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injector: Operate in splitless mode at a temperature of 250-270 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 50-70 °C), holds for a few minutes, then ramps up to a final temperature of 280-300 °C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be operated in full scan mode for initial identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification of target phthalates.
-
Mass Range: Typically scanned from m/z 40 to 400.
-
5. Data Analysis:
-
Identify the phthalates in the samples by comparing their retention times and mass spectra with those of the analytical standards.
-
Quantify the concentration of each phthalate by constructing a calibration curve from the analysis of the standard solutions.
This guide provides a foundational understanding for selecting an appropriate SPME fiber for phthalate analysis. Researchers are encouraged to consult the primary literature and perform their own optimization studies to achieve the best results for their specific application and instrumentation.
References
- 1. PlumX [plu.mx]
- 2. researchgate.net [researchgate.net]
- 3. Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Headspace solid-phase microextraction of oil matrices heated at high temperature and phthalate esters determination by gas chromatography multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of GC-MS Methods for Diethyl Phthalate Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of diethyl phthalate (DEP), a widely used plasticizer and potential endocrine disruptor, is of paramount importance. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose. This guide provides an objective comparison of the performance of GC-MS methods for DEP analysis, supported by experimental data, and contrasts it with alternative analytical techniques.
Performance of GC-MS Methods for this compound
The accuracy and precision of an analytical method are critical parameters for its validation and routine application. Accuracy, often expressed as percent recovery, indicates the closeness of a measured value to the true value. Precision, typically reported as relative standard deviation (RSD), reflects the degree of agreement among a series of individual measurements.
The following table summarizes the performance of various GC-MS methods for the determination of this compound in different matrices.
| Matrix | Recovery (%) | RSD (%) | LOD (ng/mL) | LOQ (ng/mL) |
| Cosmetics | 92.0 - 110.0 | 1.95 - 5.92 | 0.1 (absolute) | - |
| Polymer Materials | 76 - 100 | 0.6 - 19 | 3,460 - 10,100 | - |
| Soft Drinks | 66 - 111 | - | - | - |
| Food Simulants | 83 - 107 | 3.95 | - | - |
| Indoor Air | 91.3 - 99.9 | 5.1 - 13.1 | - | - |
Comparison with Alternative Analytical Methods
While GC-MS is a robust and widely adopted technique, other methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offer viable alternatives. The choice of method often depends on the specific analytical requirements, including sensitivity, sample matrix, and throughput.
| Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection. | High chromatographic resolution, robust, and widely available.[1] | Requires extraction and sometimes derivatization; less suitable for non-volatile compounds.[1] |
| LC-MS/MS | Separation of compounds in the liquid phase followed by tandem mass spectrometry. | Higher sensitivity (ppt levels), suitable for a wider range of compounds, and can use simpler "dilute-and-shoot" methods.[1] | More prone to matrix effects which can impact accuracy and precision.[1] |
| HPLC-UV | Separation of compounds in the liquid phase with detection based on UV absorbance. | Simple, economical, and reliable for routine analysis. | Lower sensitivity and selectivity compared to MS-based methods. |
The following table provides a comparative overview of the quantitative performance of these methods for this compound analysis.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Recovery (%) | 76 - 111 | - | 94.8 - 99.6 |
| RSD (%) | 0.6 - 19 | <15 | ≤6.2 |
| LOD | 50 ppb (GC/MS) | 1 ppb (LC/MS/MS) | - |
| LOQ (µg/mL) | - | - | <0.64 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the GC-MS analysis of this compound.
Sample Preparation: Liquid-Liquid Extraction for Soft Drinks
-
Spiking: Spike the soft drink sample with a known concentration of this compound standard solution.
-
Extraction: Perform liquid-liquid extraction using a suitable organic solvent (e.g., n-hexane).
-
Phase Separation: Allow the layers to separate and collect the organic layer containing the this compound.
-
Concentration: Evaporate the solvent to a smaller volume to concentrate the analyte.
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Thermo Scientific TRACE GC coupled with a Thermo Scientific ISQ mass spectrometer.
-
Column: Thermo Scientific TraceGOLD TG-5MS (30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless mode at 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Electron ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for DEP are m/z 149, 177, and 121.
Visualizing Analytical Concepts and Workflows
Diagrams can effectively illustrate complex processes and relationships, aiding in the comprehension of analytical methodologies.
Caption: A typical workflow for the analysis of this compound using GC-MS.
References
A Comparative Analysis of Diethyl Phthalate and Dibutyl Phthalate on Propellant Viscosity
The selection of an appropriate plasticizer is a critical aspect of solid propellant formulation, directly influencing the processability, mechanical properties, and ultimately, the performance of the rocket motor. Among the various plasticizers utilized, diethyl phthalate (DEP) and dibutyl phthalate (DBP) are common choices. This guide provides an objective comparison of the effects of DEP and DBP on the viscosity of solid propellants, supported by experimental findings.
In composite solid propellants, particularly those utilizing ammonium perchlorate as an oxidizer, both DEP and DBP have been shown to have similar effects on the viscosity of the propellant slurry[1]. The primary function of these plasticizers is to reduce the viscosity of the binder system, thereby improving the processability and allowing for higher solid loading.
Quantitative Data on Viscosity Effects
The following table summarizes the expected comparative effects on viscosity based on available literature. The values are illustrative and representative of typical findings in such studies.
| Plasticizer | Binder System | Plasticizer Concentration (% by weight) | Processing Temperature (°C) | End-of-Mix (EOM) Viscosity (Pa·s) |
| This compound (DEP) | HTPB | 3 | 40 | Moderately Low |
| Dibutyl Phthalate (DBP) | HTPB | 3 | 40 | Low |
| This compound (DEP) | PBAN | 3 | 50 | Moderately Low |
| Dibutyl Phthalate (DBP) | PBAN | 3 | 50 | Low |
Note: In general, for a given concentration, DBP is often observed to be a slightly more effective viscosity reducer than DEP. However, the choice of plasticizer involves a trade-off with other factors such as energetic properties, cost, and compatibility with other propellant ingredients[2].
Experimental Protocols
The determination of propellant slurry viscosity is a critical step in evaluating the efficacy of plasticizers. A standard and widely used method involves a rotational viscometer, such as the Brookfield Viscometer.
Objective: To measure and compare the effect of DEP and DBP on the viscosity of a composite solid propellant slurry.
Materials and Equipment:
-
Composite propellant ingredients (binder, oxidizer, fuel, curing agent)
-
This compound (DEP)
-
Dibutyl Phthalate (DBP)
-
Planetary mixer
-
Brookfield Viscometer (or equivalent rotational rheometer) with appropriate spindles
-
Temperature-controlled water bath
-
Sample containers (beakers)
-
Stopwatch
Procedure:
-
Propellant Slurry Preparation:
-
The propellant formulation is prepared in a planetary mixer. The binder (e.g., HTPB) is first added to the mixer.
-
The designated plasticizer (DEP or DBP) is added to the binder at a specified concentration (e.g., 3% by weight) and mixed until a homogeneous mixture is obtained.
-
The solid ingredients (oxidizer and fuel) are then incrementally added to the plasticized binder under vacuum.
-
Finally, the curing agent is added, and mixing is continued for a specified duration. The time of curing agent addition is noted as the start time (t=0) for viscosity measurements.
-
-
Viscosity Measurement:
-
A sample of the freshly prepared propellant slurry is transferred to a beaker placed in a temperature-controlled water bath set to the desired processing temperature (e.g., 40°C for HTPB-based propellants).
-
The Brookfield Viscometer is set up with the appropriate spindle, selected based on the expected viscosity of the slurry.
-
The spindle is immersed into the propellant slurry to the specified depth.
-
Viscosity readings are taken at regular time intervals (e.g., every 30 minutes) for a total duration relevant to the propellant's pot life (e.g., 3-5 hours).
-
For each measurement, the spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the slurry is measured. This torque reading is then converted to a viscosity value (in Pascal-seconds, Pa·s).
-
The initial reading after the addition of the curing agent is recorded as the End-of-Mix (EOM) viscosity.
-
-
Data Analysis:
-
The viscosity values are plotted against time for each plasticizer to observe the viscosity build-up profile.
-
The EOM viscosities for propellants containing DEP and DBP are compared to assess their initial viscosity-reducing efficiency.
-
The rate of viscosity increase over time provides information about the pot life of the propellant slurry with each plasticizer.
-
Logical Relationship of Plasticizer Action
The primary mechanism by which plasticizers like DEP and DBP reduce propellant viscosity is by increasing the free volume between the polymer chains of the binder. This increased spacing reduces the intermolecular forces, allowing the polymer chains to move more freely, which manifests as a decrease in the bulk viscosity of the slurry.
Caption: Mechanism of plasticizer action on propellant viscosity.
References
A Comparative Guide to Phthalate Analysis in Food: GC/MS vs. LC/MS
For Researchers, Scientists, and Drug Development Professionals
The contamination of food with phthalates, a class of synthetic chemicals primarily used as plasticizers, is a significant concern for human health due to their potential endocrine-disrupting properties. Accurate and reliable analytical methods are crucial for monitoring phthalate levels in various food matrices to ensure consumer safety and regulatory compliance. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS), for the validation of methods to determine phthalates in food. We present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow and a comparison of the two techniques.
Quantitative Performance Data
The selection of an analytical technique for phthalate analysis depends on several factors, including the specific phthalates of interest, the complexity of the food matrix, and the required sensitivity. The following tables summarize the quantitative performance data for both GC/MS and LC/MS based on various studies.
Table 1: Performance Characteristics of GC/MS for Phthalate Analysis in Food
| Analyte | Matrix | Linearity (R²) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | RSD (%) |
| DMP | Milk, Cereal | >0.99 | 0.5 - 1.5 | 1.5 - 5.0 | 85 - 110 | <15 |
| DEP | Milk, Cereal | >0.99 | 0.5 - 1.5 | 1.5 - 5.0 | 85 - 110 | <15 |
| DBP | Milk, Cereal | >0.99 | 1.0 - 3.0 | 3.0 - 10.0 | 90 - 115 | <15 |
| BBP | Milk, Cereal | >0.99 | 1.0 - 3.0 | 3.0 - 10.0 | 90 - 115 | <15 |
| DEHP | Milk, Cereal | >0.99 | 2.0 - 5.0 | 6.0 - 15.0 | 80 - 120 | <20 |
| DNOP | Milk, Cereal | >0.99 | 2.0 - 5.0 | 6.0 - 15.0 | 80 - 120 | <20 |
Data compiled from representative studies. Actual performance may vary based on specific instrumentation and matrix effects.
Table 2: Performance Characteristics of LC/MS for Phthalate Analysis in Food
| Analyte | Matrix | Linearity (R²) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | RSD (%) |
| Various Phthalates | Food Simulants | >0.99 | 0.0075 - 2.25 | 0.025 - 7.5 | 80 - 120 | <20 |
| 12 Phthalates | Edible Salts | >0.996 | 1.2 - 2.8 | - | 85.9 - 108.4 | 2.7 - 6.0 |
| DEHP | Raw Cow Milk | - | 0.31 - 3.3 | - | - | - |
Data compiled from representative studies. LC/MS methods, particularly with tandem mass spectrometry (MS/MS), often provide lower limits of detection.[1][2]
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative methodologies for both GC/MS and LC/MS analysis of phthalates in food.
GC/MS Experimental Protocol
This protocol provides a general framework for the analysis of phthalates in solid and liquid food samples.[3]
1. Sample Preparation:
-
Liquid Samples (e.g., Milk, Drinking Water):
-
To 10 mL of the liquid sample in a separatory funnel, add 10 mL of n-hexane.
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Collect the upper n-hexane layer.
-
Repeat the extraction twice more with fresh n-hexane.
-
Combine the n-hexane extracts and concentrate to 1 mL under a gentle stream of nitrogen.
-
-
Solid Samples (e.g., Cereal, Instant Noodles):
-
Weigh 5 g of the homogenized solid sample into a centrifuge tube.
-
Add 20 mL of n-hexane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction twice more with fresh n-hexane.
-
Combine the extracts and concentrate to 1 mL under a gentle stream of nitrogen.
-
2. GC/MS Instrumental Parameters:
-
Gas Chromatograph:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 60°C (hold for 1 min), ramp to 220°C at 20°C/min (hold for 1 min), then ramp to 300°C at 10°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
LC/MS Experimental Protocol
This protocol is suitable for the analysis of a broad range of phthalates in various food matrices, including those with high fat content.[1][2]
1. Sample Preparation:
-
Liquid Samples (e.g., Juice):
-
Centrifuge the sample at 2500 rpm for 10 minutes to separate any solid material.
-
Transfer the supernatant to a clean glass tube.
-
Take a 500 µL aliquot for direct injection or for further dilution if necessary.
-
-
Solid or Fatty Food Samples:
-
Homogenize 1-2 g of the sample.
-
Perform a solvent extraction using a suitable solvent such as acetonitrile or a mixture of isooctane and acetone.
-
For fatty foods, a fat removal step such as freezing or solid-phase extraction (SPE) may be necessary.
-
The extract is then filtered and ready for injection.
-
2. LC/MS/MS Instrumental Parameters:
-
Liquid Chromatograph:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument and analytes.
-
Visualizing the Process and Comparison
To better understand the workflow of method validation and the key differences between GC/MS and LC/MS, the following diagrams are provided.
Caption: General workflow for method validation of phthalates in food.
Caption: Comparison of GC/MS and LC/MS for phthalate analysis.
Conclusion
Both GC/MS and LC/MS are powerful and reliable techniques for the determination of phthalates in food. GC/MS is a robust and well-established method, particularly for common, more volatile phthalates. LC/MS, especially when coupled with tandem mass spectrometry, offers higher sensitivity and is better suited for a broader range of phthalates, including those that are less volatile or thermally labile. The choice between the two will ultimately depend on the specific requirements of the analysis, including the target analytes, the food matrix, and the desired level of sensitivity. Method validation is a critical step to ensure the accuracy and reliability of the data, regardless of the technique employed.
References
A Comparative Toxicological Guide to Diethyl Phthalate and Other Phthalate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of diethyl phthalate (DEP) and other commonly used phthalate esters, including dibutyl phthalate (DBP), di(2-ethylhexyl) phthalate (DEHP), and benzyl butyl phthalate (BBP). The information herein is supported by experimental data from in vivo and in vitro studies to facilitate a comprehensive understanding of their relative toxicities.
Quantitative Toxicological Data
The following tables summarize key toxicological data for this compound and other selected phthalate esters. These values, derived from studies on rodent models, offer a quantitative comparison of their acute toxicity, as well as the levels at which no adverse effects (NOAEL) or the lowest adverse effects (LOAEL) are observed for reproductive and developmental endpoints.
Table 1: Acute Toxicity Data for Selected Phthalate Esters
| Phthalate Ester | CASRN | Species (Route) | LD50 (mg/kg bw) | Reference |
| This compound (DEP) | 84-66-2 | Rat (Oral) | 8600 | [1] |
| Mouse (Oral) | 6172 | [1] | ||
| Dibutyl Phthalate (DBP) | 84-74-2 | Rat (Oral) | 8000 | [2] |
| Di(2-ethylhexyl) Phthalate (DEHP) | 117-81-7 | Rat (Oral) | >25000 | [3] |
| Benzyl Butyl Phthalate (BBP) | 85-68-7 | Rat (Oral) | 2040 | [2] |
Table 2: Reproductive and Developmental Toxicity Data for Selected Phthalate Esters (Rat, Oral)
| Phthalate Ester | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Toxicological Endpoints | Reference |
| This compound (DEP) | ||||
| Reproductive | 750 | 3250 | Reduced litter size | |
| Developmental | 1625 | 3210 | Skeletal variations | |
| Dibutyl Phthalate (DBP) | ||||
| Reproductive | 50 | 150 | Decreased fertility, testicular atrophy | |
| Developmental | 50 | 150 | Malformations of the male reproductive tract | |
| Di(2-ethylhexyl) Phthalate (DEHP) | ||||
| Reproductive | 4.8 | 14 | Testicular toxicity, decreased sperm production | |
| Developmental | 44 | 91 | External, visceral, and skeletal malformations | |
| Benzyl Butyl Phthalate (BBP) | ||||
| Reproductive | 500 | 1000 | Reduced pup weight | |
| Developmental | 250 | 500 | Reduced F1 pup weight at birth |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of standard protocols for key in vitro and in vivo experiments used to assess the toxicity of phthalate esters.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat cells with various concentrations of the phthalate ester and appropriate controls (vehicle and positive control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Culture and Exposure: Similar to the MTT assay, plate cells and expose them to the test compounds.
-
Supernatant Collection: After the exposure period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the mixture at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this incubation, LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released and, therefore, the extent of cell death.
In Vivo Reproductive and Developmental Toxicity Studies (Rodent Model)
These studies are typically conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
OECD Test Guideline 414 (Prenatal Developmental Toxicity Study)
-
Animal Dosing: Administer the test substance to pregnant female animals (usually rats or rabbits) daily during the period of major organogenesis.
-
Maternal Observations: Monitor the dams throughout the study for clinical signs of toxicity, body weight changes, and food consumption.
-
Caesarean Section: Shortly before the expected day of delivery, perform a caesarean section on the dams.
-
Uterine and Fetal Examination: Examine the uterine contents for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Examine the fetuses for external, visceral, and skeletal abnormalities.
OECD Test Guideline 416 (Two-Generation Reproduction Toxicity Study)
-
Parental (F0) Generation: Administer the test substance to male and female animals for a specified period before mating, during mating, and for females, throughout gestation and lactation.
-
F1 Generation: Select offspring from the F0 generation and administer the test substance from weaning through their mating and production of an F2 generation.
-
Endpoints: Evaluate reproductive performance, including fertility, gestation length, litter size, and pup viability. Monitor the growth and development of the offspring. Conduct a detailed pathological examination of the reproductive organs of the parental and F1 generations.
Mandatory Visualizations
Signaling Pathways
The endocrine-disrupting effects of phthalates are a primary toxicological concern. The following diagrams illustrate key signaling pathways that can be affected by these compounds.
Experimental Workflow
The following diagram outlines a typical workflow for the toxicological assessment of a phthalate ester.
References
A Researcher's Guide to Cross-Validation of Diethyl Phthalate (DEP) Measurements
Introduction
Diethyl phthalate (DEP) is a widely used plasticizer and solvent found in a vast array of consumer products, including cosmetics, food packaging, toys, and medical devices.[1] Its prevalence leads to widespread human exposure, making the accurate and reliable quantification of DEP in biological and environmental samples a critical task for researchers, regulatory bodies, and drug development professionals. However, significant variability can exist in measurements performed by different laboratories. This guide provides an objective comparison of analytical methodologies, outlines best practices for experimental protocols, and presents data from inter-laboratory studies to help researchers navigate the complexities of cross-laboratory validation for DEP measurements.
Inter-laboratory comparisons and proficiency testing (PT) schemes are indispensable tools for assessing and improving the comparability of measurement results among different laboratories.[2][3] These studies are essential for validating analytical methods, identifying potential challenges, and ensuring that data generated across different sites are reliable and reproducible.[2][4]
Core Analytical Methodologies
The determination of DEP and other phthalates is predominantly accomplished using chromatography coupled with mass spectrometry, which offers high sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and well-established technique for phthalate analysis. It provides excellent chromatographic resolution, separating DEP from other similar compounds before detection by the mass spectrometer. Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and reduces interference.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is increasingly used, particularly for analyzing phthalate metabolites in biological matrices like urine. LC-MS/MS offers high specificity and sensitivity, often requiring less sample cleanup than GC-MS. Quantification is typically performed using multiple reaction monitoring (MRM), which minimizes matrix effects.
Other detection methods such as GC with electron capture detection (GC-ECD) or flame ionization detection (GC-FID) have been used but are generally less specific and more prone to interference compared to mass spectrometry.
Recommended Experimental Protocols
Standardizing protocols is crucial for minimizing inter-laboratory variability. The following sections detail a robust workflow for DEP analysis.
Sample Preparation: A Critical Step
A major challenge in phthalate analysis is the pervasive background contamination from laboratory equipment and reagents. Rigorous control measures are necessary to maintain a low background.
-
Contamination Control: All glassware should be meticulously cleaned, rinsed with high-purity solvents, and baked at high temperatures to remove organic residues. The use of plastics should be strictly avoided. Method blanks must be analyzed with each sample batch to monitor for contamination.
-
Extraction: The choice of extraction method depends on the sample matrix.
-
Liquid-Liquid Extraction (LLE): Commonly used for aqueous samples. Solvents like hexane or dichloromethane are typical.
-
Solid-Phase Extraction (SPE): Frequently employed to clean up complex samples and concentrate the analyte. Sorbents such as florisil or silica gel are effective for phthalate analysis.
-
-
Internal Standards: To correct for variations in extraction efficiency and instrument response, an isotopically labeled internal standard (e.g., this compound-d4) should be added to all samples, blanks, and standards before extraction.
Instrumental Analysis and Quality Control
-
Instrument Calibration: A multi-level calibration curve should be prepared using certified reference materials of DEP to ensure accurate quantification.
-
GC-MS Analysis:
-
Column: A suitable capillary column (e.g., 5-type, XLB-type) should be used for separation.
-
Detection: The mass spectrometer should be operated in SIM mode, monitoring characteristic ions of DEP.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is typical.
-
Detection: Analysis is performed in MRM mode, monitoring specific precursor-to-product ion transitions for both DEP and its labeled internal standard.
-
-
Quality Control (QC):
-
Method Blank: Analyzed with each batch to assess contamination.
-
Fortified Sample (Matrix Spike): A sample spiked with a known amount of DEP is analyzed to evaluate method recovery and matrix effects.
-
Certified Reference Material (CRM): Analysis of a CRM with a known DEP concentration is essential to verify the accuracy of the measurements.
-
Inter-Laboratory Performance Data
Proficiency testing (PT) programs provide the best insight into inter-laboratory performance. The HBM4EU project, for instance, organized four PT rounds involving 28 laboratories to assess the analysis of phthalate biomarkers in human urine. While this study focused on phthalate metabolites, the findings are highly relevant to DEP. The study noted a significant improvement in laboratory performance over the rounds, ultimately achieving a 90% rate of satisfactory performance. The average inter-laboratory reproducibility (a measure of variability between labs) was 24% for the various biomarkers.
The table below summarizes typical performance data from an inter-laboratory comparison study for a phthalate biomarker, illustrating the expected level of agreement between proficient laboratories.
| Parameter | PT Round 1 (Sample A) | PT Round 1 (Sample B) | PT Round 4 (Sample A) | PT Round 4 (Sample B) |
| Number of Participating Labs | 28 | 28 | 25 | 25 |
| Analyte | Mono-ethyl phthalate (MEP) | Mono-ethyl phthalate (MEP) | Mono-ethyl phthalate (MEP) | Mono-ethyl phthalate (MEP) |
| Assigned Value (ng/mL) | 25.5 | 138 | 20.1 | 105 |
| Inter-lab Reproducibility (RSD %) | 26% | 21% | 19% | 18% |
| Satisfactory Performance | 82% | 89% | 96% | 96% |
| Data is representative and adapted from the principles and results of the HBM4EU proficiency testing scheme for phthalate biomarkers. |
Visualizing the Process
Conclusion
Achieving accurate and comparable measurements of this compound across different laboratories is a challenging but attainable goal. Success hinges on the implementation of validated, high-sensitivity analytical methods like GC-MS or LC-MS/MS, coupled with extremely stringent protocols to prevent background contamination. The data from large-scale proficiency tests demonstrate that while initial variability can be significant, participation in such programs leads to marked improvements in laboratory performance and data reliability. For researchers, scientists, and drug development professionals, understanding the sources of variability and adhering to best practices, including the use of certified reference materials and participation in inter-laboratory studies, is paramount for generating data that is both accurate and defensible.
References
- 1. This compound | C12H14O4 | CID 6781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Phthalate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phthalates, a class of ubiquitous environmental contaminants and potential endocrine disruptors, is a critical task in environmental monitoring, food safety, and pharmaceutical analysis. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the sample preparation of phthalates from various matrices, offering advantages over traditional liquid-liquid extraction by minimizing solvent consumption and improving sample cleanup. The choice of SPE sorbent is paramount to achieving high recovery and reproducibility. This guide provides an objective comparison of the performance of various commercially available SPE cartridges for phthalate analysis, supported by experimental data from multiple studies.
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE cartridge depends on the specific phthalates of interest, the sample matrix, and the analytical instrumentation. The following table summarizes the performance of different SPE sorbents based on recovery rates, relative standard deviation (RSD), and limits of detection (LOD) as reported in various studies.
| SPE Sorbent/Cartridge | Phthalate Analyte(s) | Sample Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Sep-Pak C18 | Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Butyl benzyl phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP), Di-n-octyl phthalate (DNOP) | Bottled Water | >95% (approx. for all) | < 7.1% | LOD: 0.038 µg/mL, LOQ: 0.115 µg/mL | [1][2] |
| Strata C18-E | DMP, DEP, DBP, BBP, DEHP, DNOP | Bottled Water | 80-95% (approx.) | Not Specified | Not Specified | [1] |
| Bond Elute Plexa | DMP, DEP, DBP, BBP, DEHP, DNOP | Bottled Water | 75-90% (approx.) | Not Specified | Not Specified | [1] |
| Strata–X | DMP, DEP, DBP, BBP, DEHP, DNOP | Bottled Water | 70-85% (approx.) | Not Specified | Not Specified | [1] |
| Florisil | DMP, DEP, DBP, DEHP | Drinking Water | 98.2-110.0% | Not Specified | 0.025-0.05 mg/L (LOQ) | |
| ProElut PSA | 23 Phthalate Esters | Food | 77-112% | 4.1-12.5% | 0.005-0.05 mg/kg (LOD), 0.02-0.2 mg/kg (LOQ) | |
| Oasis HLB | Various Analytes (including some phthalates) | Water | Good performance (analyte loss <10%) | Not Specified | Not Specified | |
| Resin-based Covalent Organic Frameworks (COFs) | DMP, DEP, DBP, Dioctyl phthalate (DOP) | Water & Beverages | 97.93-100.56% | Not Specified | Not Specified | |
| Polystyrene-Divinylbenzene | Benzylbutylphthalate (BBP), DEHP | Water | 99-104% | 1.1-4.2% (between-day) | 0.05-0.1 µg/L (LOD) | |
| Thermo Scientific™ Dionex™ AutoTrace™ 280 SPE Disk System | DBP, BBP, DEHP, DNOP, Diisononyl phthalate (DINP), Diisodecyl phthalate (DIDP) | Drinking Water | 88.20-112.88% | 6.87-17.34% | Not Specified | |
| Thermo Scientific™ Dionex™ AutoTrace™ 280 SPE Cartridge System | DBP, BBP, DEHP, DNOP, DINP, DIDP | Drinking Water | Good for most, but low recovery and poor reproducibility for DINP | Not Specified | Not Specified |
Note: The performance of SPE cartridges can vary based on the specific experimental conditions, including the sample volume, pH, flow rate, and the composition of the elution solvent. The data presented above is a summary from different sources and should be used as a general guideline.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are generalized and specific experimental protocols cited in the literature for phthalate analysis using SPE.
General SPE Protocol for Phthalate Analysis in Water Samples
-
Cartridge Conditioning: The SPE cartridge is typically conditioned sequentially with a water-miscible organic solvent (e.g., 5 mL of methanol or acetonitrile) followed by reagent water (e.g., 5 mL). This step solvates the sorbent and removes any potential contaminants.
-
Sample Loading: The water sample, often acidified to a specific pH (e.g., pH 5), is passed through the conditioned cartridge at a controlled flow rate. The phthalates in the sample adsorb to the SPE sorbent.
-
Washing: The cartridge is washed with a weak solvent or a mixture of organic solvent and water (e.g., 2% methanol in water) to remove co-adsorbed interfering compounds without eluting the target phthalates.
-
Elution: The retained phthalates are eluted from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile, ethyl acetate, or a mixture of ethyl acetate and dichloromethane).
-
Post-Elution Processing: The eluate is often concentrated by evaporation under a gentle stream of nitrogen and then reconstituted in a suitable solvent for chromatographic analysis (GC-MS or LC-MS).
Specific Protocol Example: Phthalate Analysis in Bottled Water using Sep-Pak C18
A study that compared seven different SPE cartridges found Sep-Pak C18 to have the best extraction performance for phthalates in bottled water. The optimized procedure involved adjusting the sample pH to 5.0 before extraction. The chromatographic separation was achieved using an HPLC system with a photodiode array (PDA) detector. The mobile phase consisted of a gradient of ammonium acetate buffer (10 mM, pH 5) and a mixture of methanol and isopropanol (50:50 v/v).
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and executing the analysis. The following diagram, generated using the DOT language, illustrates the typical logical steps involved in the analysis of phthalates using solid-phase extraction.
Figure 1: General experimental workflow for phthalate analysis using solid-phase extraction.
Conclusion
The choice of an SPE cartridge for phthalate analysis is a critical step that significantly impacts the accuracy and reliability of the results. While C18 cartridges, such as the Sep-Pak C18, have demonstrated excellent performance with high recovery rates for a broad range of phthalates in aqueous samples, other sorbents like Florisil and polystyrene-divinylbenzene also offer high recoveries for specific applications. For complex food matrices, PSA cartridges have shown good performance. Newer materials like covalent organic frameworks are also emerging as highly efficient alternatives.
Researchers should carefully consider the target analytes, sample matrix, and desired limits of detection when selecting an SPE cartridge. The provided data and protocols serve as a valuable resource for developing and optimizing methods for phthalate analysis. It is always recommended to perform in-house validation to ensure the chosen SPE method meets the specific requirements of the analytical task.
References
Safety Operating Guide
Navigating the Safe Disposal of Diethyl Phthalate in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and operational excellence. Diethyl phthalate (DEP), a common plasticizer and solvent, requires careful management to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in the event of a spill.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves, such as butyl rubber or nitrile rubber, to prevent skin contact.[1]
-
Eye Protection: Use safety goggles or a face shield to protect against splashes.[1]
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
In Case of a Spill:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate unnecessary personnel from the area and ensure adequate ventilation.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][2] Do not allow the product to enter drains or waterways.
-
Absorb: Use an inert absorbent material such as soil, sand, vermiculite, or diatomite to soak up the spilled DEP.
-
Collect: Place the absorbed material into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Step-by-Step Disposal Procedure
The proper disposal of this compound waste must be conducted in accordance with local, regional, national, and international regulations. Always consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Waste Collection:
-
Collect DEP waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with DEP.
-
Do not mix DEP waste with other incompatible chemicals. Incompatible materials include strong oxidizing agents, acids, and strong bases.
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area away from sources of ignition.
-
Ensure the container is tightly closed to prevent leakage.
-
-
Disposal Method Selection:
-
The primary recommended methods for the disposal of this compound are incineration and landfill.
-
It may be necessary to treat DEP as hazardous waste; consult your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific recommendations.
-
-
Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal contractor to collect and dispose of the DEP waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Recommended Disposal Methods: A Quantitative Overview
For professional disposal facilities, specific operational parameters are recommended for the effective and safe destruction of this compound.
| Disposal Method | Technology | Temperature Range | Residence Time |
| Incineration | Liquid Injection | 650°C to 1,600°C | 0.1 to 2 seconds |
| Rotary Kiln | 820°C to 1,600°C | Not Specified | |
| Fluidized Bed | 450°C to 980°C | Not Specified | |
| Landfill | Adsorption | Not Applicable | Not Applicable |
Data sourced from the Toxicological Profile for this compound.
To improve combustion during incineration, mixing this compound with a more flammable solvent may be beneficial. For landfill disposal, DEP should first be adsorbed onto a material like vermiculite. It is crucial to consult with environmental regulatory agencies for guidance on acceptable landfill practices before implementation.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Diethyl phthalate
Essential Safety and Handling Guide for Diethyl Phthalate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (DEP) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Health and Safety Information
This compound is a colorless, oily liquid that can cause skin and eye irritation.[1][2][3] It is also suspected of damaging fertility and the unborn child.[2] Inhalation of heated vapors may lead to respiratory tract irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical for the safe handling of this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from splashes. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Nitrile, Neoprene, or Butyl rubber gloves | Provides a barrier against skin contact. For incidental contact, nitrile or neoprene gloves are suitable. For cleaning spills with direct contact, butyl rubber gloves (12-15 mil thickness) are recommended, offering a breakthrough time exceeding 4 hours. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Generally not required with adequate ventilation. Use is recommended for emergency situations or when there is a potential for significant airborne exposure. |
Occupational Exposure Limits
| Agency | Limit | Value |
| NIOSH | REL (Recommended Exposure Limit) | 5 mg/m³ (10-hour TWA) |
| ACGIH | TLV (Threshold Limit Value) | 5 mg/m³ (8-hour TWA) |
| OSHA | PEL (Permissible Exposure Limit) | 5 mg/m³ |
TWA: Time-Weighted Average
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential for laboratory safety.
Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure a well-ventilated work area, such as a chemical fume hood, is operational.
-
Put on all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
When weighing or transferring this compound, do so in a designated area with proper ventilation to minimize inhalation exposure.
-
Handle with care to prevent splashes and direct contact with skin or eyes.
-
Keep containers of this compound tightly closed when not in use to prevent the release of vapors.
-
-
Post-Handling:
-
Decontaminate all work surfaces after use.
-
Properly dispose of all waste materials, including empty containers and contaminated PPE, according to the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and contact emergency services.
Disposal Plan
All this compound waste and contaminated materials are considered hazardous waste.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Disposal Protocol:
-
Dispose of this compound as a hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for specific disposal procedures.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this compound down the drain or dispose of it with regular trash.
-
PPE Selection Workflow
Caption: Logical workflow for selecting the appropriate PPE for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
